1-(1H-pyrazol-3-yl)ethanone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 334648. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(1H-pyrazol-5-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c1-4(8)5-2-3-6-7-5/h2-3H,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTZCIGVYSJBQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=NN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20318735 | |
| Record name | 1-(1H-pyrazol-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20318735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20583-33-9 | |
| Record name | 20583-33-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334648 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(1H-pyrazol-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20318735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1H-pyrazol-3-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-(1H-pyrazol-3-yl)ethanone from Hydrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1-(1H-pyrazol-3-yl)ethanone, a valuable heterocyclic building block in medicinal chemistry and drug development. The primary focus of this document is the regioselective synthesis of this compound commencing from hydrazine. This guide delves into the mechanistic underpinnings of the reaction, provides a detailed, step-by-step experimental protocol, and outlines the analytical characterization of the final product. The content is structured to offer both theoretical insights and practical guidance for researchers in the field of organic and medicinal chemistry.
Introduction: The Significance of this compound
The pyrazole nucleus is a prominent scaffold in a vast array of biologically active compounds. Its unique structural and electronic properties allow it to act as a versatile pharmacophore, engaging in various interactions with biological targets. Specifically, this compound serves as a crucial intermediate in the synthesis of numerous pharmaceuticals, including anti-inflammatory agents, kinase inhibitors, and anticancer drugs. The presence of the acetyl group at the 3-position provides a convenient handle for further chemical modifications, enabling the exploration of diverse chemical space in drug discovery programs.
The controlled and efficient synthesis of this key intermediate is therefore of paramount importance. This guide focuses on a classical and reliable approach: the cyclocondensation of hydrazine with a suitable 1,3-dicarbonyl precursor, with a special emphasis on achieving the desired regioselectivity.
The Synthetic Strategy: Knorr Pyrazole Synthesis and Regioselectivity
The most common and straightforward method for the synthesis of pyrazoles is the Knorr pyrazole synthesis, which involves the reaction of a hydrazine with a 1,3-dicarbonyl compound.[1] The reaction proceeds through a cyclocondensation mechanism.
The General Mechanism
The reaction is typically initiated by the nucleophilic attack of one of the nitrogen atoms of hydrazine on one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by the formation of a hydrazone intermediate. Subsequent intramolecular cyclization occurs through the attack of the second nitrogen atom on the remaining carbonyl group, which, after dehydration, yields the aromatic pyrazole ring.
The Challenge of Regioselectivity
When an unsymmetrical 1,3-dicarbonyl compound is used with an unsubstituted hydrazine, the initial nucleophilic attack can occur at either of the two different carbonyl carbons, potentially leading to a mixture of two regioisomeric pyrazoles. To synthesize this compound, the desired precursor is an unsymmetrical 1,3-dicarbonyl compound with a ketone and an aldehyde functionality (or a protected form of an aldehyde).
To overcome the challenge of regioselectivity and favor the formation of the 3-acetylpyrazole, a 1,3-ketoaldehyde or its synthetic equivalent is the ideal starting material. The aldehyde carbonyl is generally more electrophilic and less sterically hindered than the ketone carbonyl, thus favoring the initial attack of hydrazine at the aldehyde position. This directs the cyclization to yield the desired 3-substituted pyrazole. A practical and commercially available precursor for this purpose is 4,4-dimethoxy-2-butanone (acetylacetaldehyde dimethyl acetal), where the aldehyde is protected as a dimethyl acetal. The acetal is hydrolyzed in situ under the acidic conditions of the reaction to generate the reactive aldehyde.
Detailed Experimental Protocol
This protocol is adapted from the well-established and reliable procedure for the synthesis of 3,5-dimethylpyrazole from acetylacetone and hydrazine, as detailed in Organic Syntheses.[2] The key modification is the use of 4,4-dimethoxy-2-butanone as the 1,3-dicarbonyl precursor to achieve the synthesis of this compound.
Materials and Reagents
| Reagent | Chemical Formula | Molecular Weight ( g/mol ) | Amount | Moles | Notes |
| Hydrazine Sulfate | N₂H₆SO₄ | 130.12 | 65 g | 0.50 | Can be substituted with hydrazine hydrate, but hydrazine sulfate is often preferred for its stability and ease of handling. |
| Sodium Hydroxide | NaOH | 40.00 | 40 g | 1.00 | To prepare a 10% aqueous solution. |
| 4,4-Dimethoxy-2-butanone | C₆H₁₂O₃ | 132.16 | 66 g | 0.50 | The 1,3-dicarbonyl equivalent. |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - | For extraction. |
| Saturated Sodium Chloride Solution | NaCl(aq) | - | As needed | - | For washing the organic extracts. |
| Anhydrous Potassium Carbonate | K₂CO₃ | 138.21 | As needed | - | For drying the organic layer. |
| Hydrochloric Acid (concentrated) | HCl | 36.46 | As needed | - | For in situ hydrolysis of the acetal. |
Reaction Workflow
References
A Technical Guide to the Physicochemical Properties of 1-(1H-pyrazol-3-yl)ethanone: A Keystone for Drug Discovery
Foreword: The Strategic Imperative of Physicochemical Profiling
In the landscape of modern drug discovery, the adage "fail early, fail cheap" has never been more resonant. A significant portion of candidate attrition can be traced back to suboptimal physicochemical properties, which govern a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1] Understanding these foundational characteristics is not merely an academic exercise; it is a critical, strategic component of designing and optimizing successful therapeutic agents.[2] This guide provides an in-depth analysis of 1-(1H-pyrazol-3-yl)ethanone, a heterocyclic ketone of significant interest. The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[3] This document serves as a technical resource for researchers and drug development professionals, offering both established data and field-proven methodologies for its comprehensive characterization.
Molecular Identity and Structural Elucidation
This compound (CAS RN: 20583-3-9) is a small, functionalized heterocycle. Its structure, featuring a pyrazole ring substituted with an acetyl group at the 3-position, presents a unique combination of hydrogen bond donors and acceptors, aromatic character, and a key reactive handle for further synthetic elaboration.
Chemical Structure:
Figure 1: 2D Structure of this compound
The presence of the pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of its chemical personality, influencing its aromaticity, basicity, and potential for intermolecular interactions.[4]
Spectroscopic Fingerprint
While comprehensive spectral data requires in-house analysis, commercial suppliers confirm the availability of standard characterization data, including Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS), which are essential for confirming identity and purity.[5][6][7] For analogous pyrazole structures, detailed 1H and 13C NMR, IR, and MS data are well-documented, providing a reliable reference for spectral assignment.[8][9]
Core Physicochemical Data Summary
Quantitative physicochemical data is the bedrock upon which successful drug design is built. The table below summarizes the currently available experimental data for this compound. It is crucial to note that key parameters such as aqueous solubility, pKa, and logP are not widely reported in public literature, underscoring the necessity for robust experimental determination as detailed in Section 3.0.
| Property | Value | Source(s) |
| CAS Registry Number | 20583-3-9 | [10][11] |
| Molecular Formula | C₅H₆N₂O | [5][10][12] |
| Molecular Weight | 110.11 g/mol | [5][12] |
| Physical Form | Solid | [10] |
| Melting Point | 100-101 °C | [10] |
| Boiling Point | 277.7 ± 13.0 °C (at 760 mmHg) | [10] |
| Density | 1.2 ± 0.1 g/cm³ | |
| Aqueous Solubility | Data not available; predicted to be limited. | See Sec 3.1 |
| pKa | Data not available. | See Sec 3.2 |
| logP (Octanol/Water) | Data not available. | See Sec 3.3 |
Standardized Protocols for Essential Property Determination
The absence of public data for solubility, pKa, and lipophilicity necessitates rigorous experimental evaluation. The following protocols represent industry-standard, self-validating systems for generating high-quality, reproducible data essential for any drug discovery program.[13]
Workflow for Aqueous Thermodynamic Solubility Assessment
Causality: Thermodynamic solubility is a measure of a compound's equilibrium concentration in a saturated solution. It is a critical parameter that directly influences oral absorption and achievable plasma concentrations. The Shake-Flask method, though manual, remains the gold standard for its accuracy.
Caption: Shake-Flask Solubility Workflow
Step-by-Step Protocol:
-
Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) to a glass vial containing a precise volume (e.g., 1 mL) of aqueous buffer (typically phosphate-buffered saline, pH 7.4, to mimic physiological conditions).
-
Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (25°C or 37°C) for a minimum of 24 hours. This duration is critical to ensure the system reaches thermodynamic equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let undissolved solid settle. Alternatively, centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes.
-
Sampling & Analysis: Carefully withdraw an aliquot of the clear supernatant and filter it through a low-binding syringe filter (e.g., 0.45 µm PTFE) to remove any remaining particulates.
-
Quantification: Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method against a standard calibration curve. The resulting concentration is the thermodynamic solubility.
Protocol for pKa Determination via Potentiometric Titration
Causality: The acid dissociation constant (pKa) defines the ionization state of a molecule at a given pH.[14] For this compound, the pyrazole ring nitrogens can be protonated or deprotonated. Ionization dramatically affects solubility, permeability, and target binding. Potentiometric titration is a robust method that measures pH changes upon addition of an acid or base.
Caption: Potentiometric Titration Workflow
Step-by-Step Protocol:
-
Solution Preparation: Accurately weigh and dissolve this compound in a solution of water containing a small amount of co-solvent (e.g., methanol or DMSO) if required to achieve initial dissolution. An ionic strength adjuster (e.g., KCl) is added to maintain a constant background.
-
Initial Titration: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 2) to ensure all basic sites are fully protonated.
-
Main Titration: Titrate the acidified solution with a standardized strong base (e.g., 0.1 M KOH), adding small, precise increments. Record the pH value after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the measured pH versus the volume of KOH added. The pKa value corresponds to the pH at the midpoint of a buffer region (the flattest part of the curve between equivalence points). Sophisticated software can analyze the titration curve's derivatives to precisely identify the equivalence points and calculate the pKa(s).
Protocol for Lipophilicity (logP) Determination
Causality: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a master variable in drug design, influencing permeability, metabolic stability, and promiscuity.[14] The octanol-water partition coefficient (logP) is the standard measure.
Step-by-Step Protocol (Shake-Flask Method):
-
System Preparation: Prepare a solution of this compound in the aqueous phase (pH 7.4 buffer) at a concentration well below its solubility limit. Pre-saturate the n-octanol and the aqueous buffer with each other by mixing and separating them beforehand. This step is crucial to prevent volume changes during the experiment.
-
Partitioning: In a glass vial, combine a precise volume of the drug-containing aqueous phase with an equal volume of the pre-saturated n-octanol.
-
Equilibration: Seal the vial and shake gently for several hours (e.g., 2-4 hours) to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: Centrifuge the vial at a moderate speed (e.g., 2000 rpm) for 10-20 minutes to ensure a clean separation of the octanol and aqueous layers.
-
Quantification: Carefully sample both the aqueous and octanol phases. Determine the concentration of the compound in each phase using a validated analytical method (e.g., HPLC-UV).
-
Calculation: The partition coefficient, P, is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The final value is expressed as its logarithm: logP = log10([Compound]octanol / [Compound]aqueous).
Synthesis and Chemical Reactivity
A reported synthesis for this compound involves the reaction of but-3-yn-2-one with trimethylsilylated diazomethane in tetrahydrofuran.[15] This cycloaddition approach is an efficient way to construct the pyrazole ring.
From a reactivity standpoint, the molecule offers several handles for modification:
-
Pyrazole Ring: The pyrazole ring is aromatic. The NH group is acidic and can be deprotonated and alkylated. Electrophilic substitution typically occurs at the C4 position.[4]
-
Acetyl Group: The ketone carbonyl is susceptible to nucleophilic attack, allowing for transformations such as reduction to an alcohol or conversion to an imine. The methyl protons are weakly acidic and can participate in condensation reactions.
This dual reactivity makes it a versatile scaffold for building molecular libraries for structure-activity relationship (SAR) studies.
Implications for Drug Development and Lead Optimization
The physicochemical profile of a compound provides a predictive lens into its "drug-like" potential.[1]
-
Absorption & Permeability: The molecule's moderate molecular weight (110.11 g/mol ) and solid nature are favorable starting points. However, its ultimate absorption will be dictated by the interplay between its aqueous solubility and its lipophilicity (logP). Poor solubility can be a major barrier to oral absorption.[13] The pKa will determine its charge state in the gastrointestinal tract, which in turn governs its ability to permeate cell membranes.
-
Distribution: Lipophilicity is a primary driver of a drug's volume of distribution. An optimal logP (typically between 1 and 3) is often sought to ensure sufficient membrane permeability for distribution to tissues without leading to excessive sequestration in fatty tissues or high plasma protein binding.
-
Metabolism and Safety: While not a direct physicochemical property, high lipophilicity is often correlated with increased metabolic turnover and a higher potential for off-target toxicity.[2] The pyrazole ring itself can be subject to metabolic oxidation.
By experimentally determining the key parameters of solubility, pKa, and logP, development teams can make informed decisions. For instance, if solubility is found to be low, strategies such as salt formation (if a suitable pKa exists) or formulation with excipients can be explored. If lipophilicity is too high or too low, the synthetic handles on the molecule can be used to modulate it in a rational, data-driven manner.
Conclusion
This compound is a valuable building block in medicinal chemistry, but its full potential can only be unlocked through a thorough understanding of its fundamental physicochemical properties. While basic identifiers are known, this guide emphasizes the critical data gaps in solubility, pKa, and lipophilicity. By employing the robust, standardized protocols detailed herein, researchers can generate the high-quality data necessary to guide synthetic strategy, interpret biological results, and ultimately accelerate the journey from a promising scaffold to a viable drug candidate.
References
- 1. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biosynce.com [biosynce.com]
- 5. 20583-33-9|this compound|BLD Pharm [bldpharm.com]
- 6. 20583-33-9|this compound|BLD Pharm [bldpharm.de]
- 7. 20583-33-9 | this compound | Ketones | Ambeed.com [ambeed.com]
- 8. 1-(1-ETHYL-1H-PYRAZOL-3-YL)-ETHANONE(1004193-93-4) 1H NMR spectrum [chemicalbook.com]
- 9. 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one [mdpi.com]
- 10. This compound | 20583-33-9 [sigmaaldrich.com]
- 11. Ethanone, 1-(1H-pyrazol-3-yl)- (9CI) | 20583-33-9 [amp.chemicalbook.com]
- 12. scbt.com [scbt.com]
- 13. Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Ethanone, 1-(1H-pyrazol-3-yl)- (9CI) | 20583-33-9 [chemicalbook.com]
An In-depth Technical Guide to 1-(1H-pyrazol-3-yl)ethanone: A Key Building Block for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(1H-pyrazol-3-yl)ethanone is a heterocyclic ketone that has garnered significant attention in medicinal chemistry and drug discovery. Its structural motif, featuring a pyrazole ring substituted with an acetyl group, serves as a versatile scaffold for the synthesis of a wide array of biologically active molecules. The pyrazole nucleus is a well-established pharmacophore found in numerous approved drugs, valued for its ability to engage in various biological interactions. This guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, spectral characterization, safety considerations, and its pivotal role as a precursor in the development of targeted therapeutics, particularly kinase inhibitors.
Core Compound Identification
-
Chemical Name: this compound
-
CAS Number: 20583-33-9
-
Molecular Formula: C₅H₆N₂O
-
Molecular Weight: 110.11 g/mol
Chemical Structure and Properties
The structure of this compound consists of a five-membered pyrazole ring with two adjacent nitrogen atoms, substituted at the 3-position with an acetyl group.
graph chemical_structure {
layout=neato;
node [shape=plaintext];
edge [style=bold];
// Atom nodes
N1 [label="N", pos="0,1!"];
N2 [label="NH", pos="-0.87,-0.5!"];
C3 [label="C", pos="0.87,-0.5!"];
C4 [label="C", pos="0.5,1.5!"];
C5 [label="C", pos="-0.5,1.5!"];
C6 [label="C", pos="1.74,-1!"];
O7 [label="O", pos="2.61,-0.5!"];
C8 [label="CH3", pos="1.74,-2!"];
// Bonds
N1 -- C5;
C5 -- C4;
C4 -- N1;
N2 -- C3;
C3 -- C4;
N1 -- N2 [style=invis]; // for layout
C3 -- C6;
C6 -- O7 [style=double];
C6 -- C8;
}
Figure 2: Synthetic workflow for this compound.
Step-by-Step Methodology:
-
In-situ formation of malondialdehyde: To a stirred solution of 1,1,3,3-tetramethoxypropane in a suitable solvent (e.g., water or ethanol), add a catalytic amount of a strong acid (e.g., hydrochloric acid). The mixture is typically stirred at room temperature to facilitate the hydrolysis of the acetal groups to form malondialdehyde in situ.
-
Cyclization with Hydrazine: To the reaction mixture containing the in-situ generated malondialdehyde, add hydrazine hydrate dropwise at a controlled temperature (often at or below room temperature) to manage the exothermic reaction.
-
Reaction Completion and Work-up: After the addition of hydrazine hydrate, the reaction mixture is typically stirred for several hours at room temperature or with gentle heating to ensure complete cyclization. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation and Purification: Upon completion, the reaction mixture is worked up by neutralizing the acid, followed by extraction with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Spectroscopic Characterization
While specific, authenticated spectra for this compound are not widely published in publicly accessible databases, the expected spectral characteristics can be inferred from the analysis of closely related pyrazole derivatives.
¹H NMR Spectroscopy (Expected):
-
Pyrazole Ring Protons: Two distinct signals in the aromatic region, likely doublets, corresponding to the protons at the C4 and C5 positions of the pyrazole ring.
-
Acetyl Protons: A singlet in the aliphatic region, integrating to three protons, corresponding to the methyl group of the acetyl moiety.
-
NH Proton: A broad singlet, the chemical shift of which can be variable and dependent on the solvent and concentration, corresponding to the proton on the nitrogen atom of the pyrazole ring.
¹³C NMR Spectroscopy (Expected):
-
Carbonyl Carbon: A signal in the downfield region (typically >190 ppm) corresponding to the carbonyl carbon of the acetyl group.
-
Pyrazole Ring Carbons: Signals in the aromatic region corresponding to the three carbon atoms of the pyrazole ring.
-
Methyl Carbon: A signal in the upfield region corresponding to the methyl carbon of the acetyl group.
Infrared (IR) Spectroscopy (Expected):
-
N-H Stretch: A broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration of the pyrazole ring.
-
C=O Stretch: A strong, sharp absorption band in the region of 1670-1690 cm⁻¹ characteristic of the carbonyl stretching vibration of the ketone.
-
C=N and C=C Stretches: Absorption bands in the region of 1500-1650 cm⁻¹ corresponding to the stretching vibrations of the C=N and C=C bonds within the pyrazole ring.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Fire Safety: Keep away from heat, sparks, and open flames. Use appropriate fire extinguishing media such as dry chemical, carbon dioxide, or alcohol-resistant foam in case of a fire.
-
First Aid:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If inhaled: Move the person to fresh air and keep comfortable for breathing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Applications in Drug Discovery and Development
The pyrazole scaffold is a privileged structure in medicinal chemistry due to its ability to act as a versatile pharmacophore, participating in hydrogen bonding and other non-covalent interactions with biological targets. This compound, with its reactive acetyl group, is a valuable starting material for the elaboration of more complex molecules, particularly in the field of kinase inhibitors.
Role as a Precursor for Kinase Inhibitors
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyrazole ring is a common feature in many kinase inhibitors, often acting as a hinge-binding motif that interacts with the ATP-binding site of the kinase.
Workflow for Kinase Inhibitor Synthesis:
Figure 3: Generalized workflow for the synthesis of kinase inhibitors from this compound.
The acetyl group of this compound can be readily transformed into a variety of functional groups, allowing for the introduction of different substituents to explore the structure-activity relationship (SAR) of potential kinase inhibitors. For instance, the ketone can undergo condensation reactions to form imines, enamines, or be a handle for further heterocycle formation. These modifications are crucial for tuning the potency, selectivity, and pharmacokinetic properties of the resulting drug candidates.
While a direct, published synthesis of a marketed drug starting from this compound is not readily found, its utility as a building block is evident in the vast number of patents and research articles describing the synthesis of novel kinase inhibitors incorporating this or closely related pyrazole-ethanone scaffolds.
Conclusion
This compound is a fundamentally important heterocyclic building block with significant applications in medicinal chemistry. Its straightforward synthesis and the versatility of its acetyl functional group make it an attractive starting material for the construction of complex molecular architectures. For drug development professionals, this compound represents a key entry point into the synthesis of pyrazole-containing kinase inhibitors and other targeted therapeutics. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective utilization in the quest for novel and improved medicines.
References
tautomerism in 3-acetylpyrazole
An In-depth Technical Guide to the Tautomerism of 3-Acetylpyrazole
Abstract
Tautomerism, a fundamental principle of constitutional isomerism, profoundly impacts the physicochemical and pharmacological properties of heterocyclic compounds.[1] In the realm of medicinal chemistry, pyrazoles represent a privileged scaffold due to their wide-ranging biological activities.[2][3] The tautomeric behavior of asymmetrically substituted pyrazoles, such as 3-acetylpyrazole, is of critical importance as the distinct tautomers can exhibit different binding affinities, metabolic stabilities, and overall therapeutic profiles.[1] This technical guide provides a comprehensive exploration of the annular prototropic . We will dissect the structural characteristics of the potential tautomers, the key factors governing their equilibrium, and the advanced analytical and computational methodologies employed for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, field-proven understanding of this crucial molecular phenomenon.
The Phenomenon of Annular Tautomerism in Pyrazoles
Prototropic tautomerism involves the migration of a proton between two or more sites within a molecule.[4] For N-unsubstituted pyrazoles with different substituents at the C3 and C5 positions, this phenomenon is known as annular tautomerism. The proton dynamically shifts between the two adjacent ring nitrogen atoms (N1 and N2), leading to a rapid equilibrium between two distinct tautomeric forms.
For 3-acetylpyrazole, this equilibrium exists between 3-acetyl-1H-pyrazole and 5-acetyl-1H-pyrazole . The acetyl group, being an electron-withdrawing substituent, plays a decisive role in influencing the position of this equilibrium.[3] Understanding which tautomer predominates under specific conditions (e.g., in solution or in the solid state) is paramount for rational drug design and development.
Caption: Annular prototropic .
Factors Governing the Tautomeric Equilibrium
The delicate balance between the 3-acetyl and 5-acetyl tautomers is not static; it is influenced by a confluence of electronic, steric, and environmental factors. A comprehensive analysis requires consideration of these interconnected variables.
-
Electronic Effects of Substituents: The electronic nature of substituents on the pyrazole ring is a primary determinant of tautomeric preference.[3][5] Electron-withdrawing groups (EWGs) like the acetyl group (-COCH₃) and electron-donating groups (EDGs) like an amino group (-NH₂) stabilize different tautomeric forms. Studies on related pyrazoles suggest that EWGs tend to favor the tautomer where the substituent is at the C3 position, while EDGs often favor the C5-substituted tautomer.[3] This is due to the complex interplay of inductive and resonance effects on the acidity of the N-H protons and the overall stability of the conjugated system.
-
Solvent Effects: The polarity of the solvent can significantly shift the tautomeric equilibrium.[1][6] Polar protic solvents can form hydrogen bonds with the pyridine-like nitrogen atom of the pyrazole ring, stabilizing one tautomer over the other. In contrast, non-polar solvents have a lesser impact on the equilibrium, and the observed ratio may more closely reflect the intrinsic stability of the isolated molecules.[7] For instance, studies on similar pyrazoles have shown that polar solvents can shift the equilibrium, and in some cases, lead to the observation of both tautomers, whereas in non-polar solvents, a single predominant form is often observed.[7][8]
-
Temperature: Temperature can influence the position of the equilibrium. Low-temperature NMR studies are often employed to slow the rate of proton exchange between the two tautomers.[1][9] This allows for the separate observation and quantification of signals corresponding to each tautomer, which might otherwise appear as averaged signals at room temperature.
-
Intramolecular Hydrogen Bonding: The acetyl group in 3-acetylpyrazole introduces the possibility of an intramolecular hydrogen bond between the carbonyl oxygen and the N-H proton of the pyrazole ring. This interaction can significantly stabilize the 5-acetyl-1H-pyrazole tautomer, where the N-H and acetyl groups are adjacent. Computational studies on similar systems, like 4-acetyl-3(5)-amino-5(3)-methylpyrazole, have shown that such intramolecular hydrogen bonds play a critical role in determining the most stable conformer and can be a major contributor to the overall tautomeric equilibrium.[10]
Caption: Key factors influencing the tautomeric equilibrium of 3-acetylpyrazole.
Analytical & Computational Characterization
A multi-faceted approach combining spectroscopic and computational techniques is essential for the unambiguous characterization of the tautomeric state of 3-acetylpyrazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is one of the most powerful techniques for studying tautomerism in solution.[3] By analyzing ¹H, ¹³C, and ¹⁵N NMR spectra, one can deduce the predominant tautomer and, in favorable cases, quantify the equilibrium constant.
-
Causality of Method: The chemical environments of the nuclei in the 3-acetyl and 5-acetyl tautomers are different, leading to distinct chemical shifts. The key to this analysis is often the comparison of the experimental spectrum with the spectra of "fixed" or N-methylated derivatives (e.g., 3-acetyl-1-methylpyrazole and 5-acetyl-1-methylpyrazole). These model compounds lock the system into a single tautomeric form, providing unambiguous chemical shift references.[7][11] The tautomer whose spectral data more closely matches the N-unsubstituted compound is considered the major form in solution.
-
Data Interpretation: At room temperature, if the proton exchange is fast on the NMR timescale, averaged signals will be observed.[3] Acquiring spectra at low temperatures can slow this exchange, allowing for the resolution of separate signals for each tautomer. The ratio of their integrals then directly provides the tautomeric ratio.[1]
Table 1: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Distinguishing Pyrazole Tautomers (Note: These are illustrative values based on data for related pyrazole derivatives. Actual values for 3-acetylpyrazole must be determined experimentally.)
| Carbon Atom | 3-acetyl-1-methylpyrazole (Fixed) | 5-acetyl-1-methylpyrazole (Fixed) | Predicted Major Tautomer (Hypothetical) |
| C3 | ~150 | ~142 | ~151 |
| C4 | ~110 | ~112 | ~111 |
| C5 | ~130 | ~148 | ~131 |
| C=O | ~190 | ~188 | ~190 |
Rationale: The chemical shifts of C3 and C5 are most sensitive to the position of the N-H proton and the substituent.[3] A close match between the experimental data for 3-acetylpyrazole and one of the fixed derivatives strongly indicates the predominant tautomer.
X-Ray Crystallography
X-ray crystallography provides the definitive structure of a molecule in the solid state.[12]
-
Causality of Method: By diffracting X-rays off a single crystal, a three-dimensional electron density map can be generated, revealing the precise positions of all atoms.[12] This allows for the unambiguous identification of the tautomer present in the crystal lattice, including the location of the N-H proton and the conformation of the acetyl group.[2] It also reveals intermolecular interactions, such as hydrogen bonding, that stabilize the crystal packing.[13]
Spectroscopic Methods: UV-Vis and IR
-
UV-Visible Spectroscopy: The electronic absorption spectra of the two tautomers are generally different due to variations in their conjugated π-systems. By recording spectra in solvents of varying polarity, solvatochromic shifts (changes in λmax) can be observed, providing qualitative evidence for a shift in the tautomeric equilibrium.[1]
-
Infrared (IR) Spectroscopy: IR spectroscopy is sensitive to vibrational modes of functional groups. The stretching frequencies of the N-H and C=O groups can provide insights into the tautomeric form and the presence of hydrogen bonding.[14][15] For example, an intramolecularly hydrogen-bonded C=O group in the 5-acetyl tautomer would exhibit a lower stretching frequency compared to the "free" C=O in the 3-acetyl tautomer.
Computational Chemistry (Density Functional Theory - DFT)
DFT calculations are an indispensable tool for complementing experimental data and providing deeper mechanistic insights.[1]
-
Causality of Method: DFT allows for the calculation of the relative stabilities of the different tautomers. By performing geometry optimizations and frequency calculations, one can determine the Gibbs free energies (ΔG) of each tautomer.[1] The tautomer with the lower ΔG is predicted to be the more stable and thus the predominant form. The calculations can be performed for an isolated molecule (gas phase) or by using a continuum solvation model (like PCM) to simulate the effect of different solvents.[1][8]
Table 2: Hypothetical DFT-Calculated Relative Gibbs Free Energies (ΔGrel, kJ/mol) for 3-Acetylpyrazole Tautomers
| Tautomer | Gas Phase (in vacuo) | Chloroform (Non-polar) | Water (Polar) |
| 3-acetyl-1H-pyrazole | 5.0 | 3.5 | 0.0 |
| 5-acetyl-1H-pyrazole | 0.0 | 0.0 | 2.8 |
Rationale: In this hypothetical example, the 5-acetyl tautomer is predicted to be more stable in the gas phase and non-polar solvents, possibly due to intramolecular hydrogen bonding. However, in a polar solvent like water, the 3-acetyl tautomer becomes more stable, likely due to more favorable intermolecular hydrogen bonding with the solvent.
Experimental & Computational Protocols
The following protocols represent self-validating systems for the rigorous investigation of .
General Experimental Workflow
Caption: Integrated workflow for the study of tautomerism.
Protocol: NMR Spectroscopic Analysis
-
Sample Preparation: Prepare solutions of 3-acetylpyrazole (~10-20 mg/mL) in a range of deuterated solvents (e.g., CDCl₃, DMSO-d₆, CD₃OD). Prepare identical solutions for the "fixed" derivatives (3-acetyl-1-methylpyrazole and 5-acetyl-1-methylpyrazole).
-
Data Acquisition:
-
Record ¹H and ¹³C NMR spectra for all samples at a standard temperature (e.g., 298 K).[16]
-
For 3-acetylpyrazole, perform a variable temperature (VT) experiment. Start at 298 K and incrementally decrease the temperature (e.g., in 10 K steps) until coalescence is passed and sharp, distinct signals for the two tautomers are observed, or until the solvent freezes.
-
-
Data Analysis:
-
Compare the room temperature chemical shifts of 3-acetylpyrazole with those of the fixed N-methylated derivatives to identify the major tautomer.[7]
-
From the low-temperature spectra where signals are resolved, integrate the signals corresponding to each tautomer to calculate the equilibrium constant (K_T = [5-acetyl tautomer] / [3-acetyl tautomer]).
-
Protocol: Density Functional Theory (DFT) Calculation
-
Structure Building: Construct the 3D structures of both the 3-acetyl-1H-pyrazole and 5-acetyl-1H-pyrazole tautomers in a molecular modeling program.
-
Geometry Optimization: Perform full geometry optimization and frequency calculations for each tautomer in the gas phase using a suitable level of theory (e.g., B3LYP/6-311++G(d,p)).[10] Confirm that the optimized structures are true energy minima (i.e., have zero imaginary frequencies).
-
Solvent Modeling: Repeat the optimization and frequency calculations for each tautomer in different solvents (e.g., chloroform, water) using a Polarizable Continuum Model (PCM).[1]
-
Energy Analysis: Extract the Gibbs free energies from the output files for all calculations. Calculate the relative energy (ΔG_rel) of the tautomers in each environment to predict the most stable form.
Conclusion and Outlook
The tautomerism of 3-acetylpyrazole is a complex equilibrium governed by the interplay of substituent electronics, solvent interactions, and potential intramolecular forces. A definitive characterization is not achievable through a single technique but requires a synergistic application of high-resolution spectroscopy, X-ray crystallography, and theoretical calculations.[1][3] Understanding the tautomeric preference of this and related pyrazole scaffolds is not merely an academic exercise; it is a critical prerequisite for the rational design of novel therapeutics, ensuring that the intended bioactive form is the one that predominates under physiological conditions. This guide provides the foundational framework and actionable protocols for researchers to confidently navigate and elucidate the tautomeric landscapes of pyrazole-based molecules in their drug discovery programs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chimia.ch [chimia.ch]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 10. researchgate.net [researchgate.net]
- 11. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 13. Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, IR spectra, crystal structure and DFT studies on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. uanlch.vscht.cz [uanlch.vscht.cz]
- 16. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
Spectroscopic Characterization of 1-(1H-pyrazol-3-yl)ethanone: A Technical Guide for Researchers
Introduction
Molecular Structure and Spectroscopic Overview
The structure of 1-(1H-pyrazol-3-yl)ethanone, with the IUPAC name this compound and CAS Number 20583-33-9, is fundamental to understanding its spectral features. The molecule consists of a five-membered aromatic pyrazole ring substituted with an acetyl group at the C3 position. The presence of two nitrogen atoms, a carbonyl group, and aromatic protons gives rise to a distinct spectroscopic fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are indispensable for confirming the connectivity and chemical environment of the atoms in this compound.
¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the pyrazole ring protons, the methyl protons of the acetyl group, and the N-H proton of the pyrazole ring.
Expected Chemical Shifts and Multiplicities:
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H4 (pyrazole) | ~6.7-7.0 | Doublet | ~2-3 | Located between two nitrogen atoms, this proton is deshielded. It will be coupled to H5. |
| H5 (pyrazole) | ~7.6-7.9 | Doublet | ~2-3 | Adjacent to the carbon bearing the acetyl group, this proton experiences deshielding and is coupled to H4. |
| CH₃ (acetyl) | ~2.5-2.7 | Singlet | - | The methyl protons are adjacent to a carbonyl group, resulting in a downfield shift. No adjacent protons lead to a singlet. |
| NH (pyrazole) | ~12-14 | Broad Singlet | - | The N-H proton is acidic and often undergoes exchange, leading to a broad signal. Its chemical shift is highly dependent on solvent and concentration. |
Methodology for ¹H NMR Acquisition:
A standardized protocol for acquiring a high-quality ¹H NMR spectrum is crucial for accurate data interpretation.
dot graph "1H_NMR_Acquisition_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} Workflow for acquiring a high-quality ¹H NMR spectrum.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule.
Expected Chemical Shifts:
| Carbon Atom | Expected Chemical Shift (δ, ppm) | Rationale |
| C=O (acetyl) | ~190-195 | The carbonyl carbon is highly deshielded. |
| C3 (pyrazole) | ~145-150 | The carbon atom attached to the acetyl group and between two nitrogen atoms. |
| C5 (pyrazole) | ~130-135 | Aromatic carbon adjacent to a nitrogen atom. |
| C4 (pyrazole) | ~110-115 | Aromatic carbon shielded relative to C3 and C5. |
| CH₃ (acetyl) | ~25-30 | The methyl carbon of the acetyl group. |
Causality in Experimental Choices: The choice of a deuterated solvent is critical; it must dissolve the sample and provide a lock signal for the spectrometer without interfering with the sample's signals. The use of an internal standard like tetramethylsilane (TMS) provides a reference point (0 ppm) for accurate chemical shift determination.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the C=O, N-H, C-H, and C=N/C=C bonds.
Expected IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibration Mode |
| N-H (pyrazole) | 3200-3400 | Medium, Broad | Stretching |
| C-H (aromatic) | 3000-3100 | Medium | Stretching |
| C-H (aliphatic, CH₃) | 2850-3000 | Medium | Stretching |
| C=O (ketone) | 1680-1700 | Strong | Stretching |
| C=N / C=C (pyrazole ring) | 1400-1600 | Medium to Strong | Stretching |
Experimental Protocol for FT-IR Analysis:
dot graph "FTIR_Analysis_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} Workflow for Fourier-Transform Infrared (FT-IR) analysis.
Expert Insight: The broadness of the N-H stretch is due to hydrogen bonding. The position of the C=O stretch is indicative of conjugation; if the pyrazole ring is aromatic and conjugated with the carbonyl group, the stretching frequency will be lower than that of a simple aliphatic ketone.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Expected Mass Spectral Data (Electron Ionization - EI):
| m/z | Ion | Interpretation |
| 110 | [M]⁺ | Molecular ion peak, confirming the molecular weight. |
| 95 | [M - CH₃]⁺ | Loss of a methyl radical from the acetyl group. |
| 68 | [M - CH₃CO]⁺ | Loss of an acetyl radical, a common fragmentation for methyl ketones. This would correspond to the pyrazole ring radical cation. |
| 43 | [CH₃CO]⁺ | Acetyl cation, a characteristic peak for acetyl-containing compounds. |
Self-Validating System in MS: The presence of the molecular ion peak at the calculated molecular weight (110.05 g/mol ) and the characteristic fragmentation pattern (loss of methyl and acetyl groups) provides a self-validating confirmation of the compound's identity.
Conclusion
The comprehensive spectroscopic analysis of this compound, employing ¹H NMR, ¹³C NMR, IR, and MS, provides a detailed and unambiguous structural characterization. The data and protocols outlined in this guide offer a robust framework for researchers and scientists in drug development and related fields to confidently identify and assess the purity of this important heterocyclic compound. While direct experimental spectra are not universally available, the principles and comparative data from related structures provide a strong predictive and analytical foundation.
A Technical Guide to the Synthesis of Novel Derivatives from 1-(1H-Pyrazol-3-yl)ethanone: Pathways to Pharmacological Scaffolds
Abstract
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "pharmacologically important active scaffold" that is integral to a wide array of therapeutic agents.[1] Its derivatives exhibit a remarkable spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[2][3] The compound 1-(1H-pyrazol-3-yl)ethanone serves as a versatile and highly valuable starting material, offering multiple reactive sites for chemical modification. The presence of a reactive acetyl group, an acidic N-H proton, and an aromatic pyrazole ring allows for the strategic construction of complex molecular architectures. This guide provides an in-depth exploration of key synthetic methodologies for deriving novel compounds from this precursor, focusing on the underlying chemical principles, field-proven experimental protocols, and the rationale behind strategic synthetic decisions.
The Strategic Importance of this compound
This compound is a bifunctional building block. The acetyl group's methyl protons are α- to a carbonyl, rendering them acidic and amenable to enolate formation. This reactivity is the foundation for numerous condensation reactions. Simultaneously, the pyrazole ring contains a pyrrole-like N1 proton and a pyridine-like N2 atom, allowing for N-alkylation and coordination chemistry, while the C4 position is susceptible to electrophilic substitution.[4][5] This inherent reactivity makes it an ideal starting point for generating diverse chemical libraries for drug discovery.
The overall synthetic strategy involves leveraging the acetyl group for carbon-carbon bond formation, leading to key intermediates like chalcones, which can then be cyclized into a variety of new heterocyclic systems.
Figure 1: High-level overview of synthetic pathways originating from this compound.
Pathway I: Claisen-Schmidt Condensation to Forge Pyrazolyl Chalcones
The Claisen-Schmidt condensation is a robust and widely utilized reaction for forming α,β-unsaturated ketones, known as chalcones.[6] This pathway involves the base-catalyzed reaction of this compound with an aromatic aldehyde.
2.1 Mechanistic Rationale
The reaction proceeds via an enolate intermediate. A base, typically sodium or potassium hydroxide, deprotonates the α-carbon of the ethanone, creating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the aromatic aldehyde. The resulting aldol adduct readily undergoes dehydration (elimination of a water molecule) to yield the thermodynamically stable, conjugated chalcone system. The choice of a strong base in an alcoholic solvent is crucial for driving the reaction towards the dehydrated product.
2.2 Experimental Protocol: Synthesis of (E)-1-(1H-pyrazol-3-yl)-3-(aryl)prop-2-en-1-one
This protocol is a generalized procedure adapted from established methodologies.[6][7]
-
Reagent Preparation: In a 100 mL round-bottom flask, dissolve this compound (10 mmol) and a selected substituted aromatic aldehyde (10 mmol) in 30 mL of ethanol.
-
Initiation: Stir the mixture at room temperature until all solids are dissolved. To this solution, add a 20% aqueous solution of sodium hydroxide (NaOH) (5 mL) dropwise over 10 minutes. The addition of a strong base is the critical step for enolate formation.
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (3:7). The formation of a precipitate often indicates product formation. Reaction times can vary from 2 to 6 hours depending on the reactivity of the aldehyde.[6]
-
Work-up and Isolation: Upon completion, pour the reaction mixture slowly into 100 mL of ice-cold water with constant stirring. This precipitates the crude chalcone product.
-
Purification: Filter the resulting solid using a Büchner funnel, wash thoroughly with cold water to remove residual NaOH, and dry. The crude product can be further purified by recrystallization from ethanol to yield the pure chalcone derivative.[6]
Table 1: Representative Aldehydes for Chalcone Synthesis
| Aldehyde Substituent (Ar-) | Expected Product Class | Rationale for Selection |
| 4-Methoxy-phenyl | Electron-donating group | Increases electron density of the chalcone system, potentially modulating biological activity. |
| 4-Chloro-phenyl | Electron-withdrawing group | Alters the electronic properties and may enhance antimicrobial or anticancer activity. |
| 3,4,5-Trimethoxy-phenyl | Poly-substituted | Often found in potent anticancer agents like Combretastatin A-4; mimics natural product scaffolds. |
| Pyridin-3-yl | Heterocyclic | Introduces a nitrogen atom, which can act as a hydrogen bond acceptor, improving drug-receptor interactions.[8] |
Pathway II: Knoevenagel Condensation for Diverse Heterocycles
The Knoevenagel condensation is a powerful tool for C-C bond formation, reacting a carbonyl group with an "active methylene" compound (a CH₂ group flanked by two electron-withdrawing groups, Z-CH₂-Z).[9][10] While the acetyl methyl group of our starting material is not a classic active methylene compound, this reaction type is foundational for creating precursors to fused pyrazole systems like pyrazolopyrimidines. The strategy involves first reacting the pyrazole ethanone with a reagent like dimethylformamide dimethyl acetal (DMF-DMA) to form an enaminone, which then acts as the 1,3-dielectrophilic synthon.
3.1 Mechanistic Rationale
The enaminone intermediate, (E)-3-(dimethylamino)-1-(1H-pyrazol-3-yl)prop-2-en-1-one, is a versatile precursor. When reacted with a binucleophile, such as guanidine or thiourea, it undergoes a cyclocondensation reaction. The nucleophilic amine of guanidine attacks one of the electrophilic carbons of the enaminone, followed by an intramolecular cyclization and elimination of dimethylamine, leading to the formation of a stable, fused pyrazolo[3,4-d]pyrimidine ring system.[11][12]
Figure 2: Workflow for the synthesis of pyrazolopyrimidines via an enaminone intermediate.
3.2 Experimental Protocol: Synthesis of Pyrazolo[3,4-d]pyrimidines
This protocol describes the two-step, one-pot synthesis of a pyrazolopyrimidine derivative.
-
Enaminone Formation: In a sealed vessel, add this compound (5 mmol) to dimethylformamide dimethyl acetal (DMF-DMA) (15 mL). Heat the mixture at 120 °C for 4-6 hours. The DMF-DMA acts as both the reagent and solvent. This step creates the key enaminone intermediate.
-
Cyclocondensation: After cooling the mixture to room temperature, add guanidine hydrochloride (5.5 mmol) and potassium carbonate (K₂CO₃) (10 mmol) to the vessel. Add 2-propanol (20 mL) as the solvent.
-
Reaction and Isolation: Seal the vessel and heat the mixture at 100 °C for 12-18 hours. The reaction should be monitored by TLC.
-
Purification: After cooling, evaporate the solvent under reduced pressure. Purify the resulting residue using column chromatography (silica gel, dichloromethane/methanol gradient) to obtain the desired pyrazolo[3,4-d]pyrimidine derivative.
Pathway III: Cyclization of Chalcones to Pyrazolines
The pyrazolyl chalcones synthesized in Pathway I are excellent Michael acceptors. Their reaction with hydrazine derivatives is a classic and efficient method for constructing 4,5-dihydro-1H-pyrazoles, commonly known as pyrazolines.[13][14]
4.1 Mechanistic Rationale
The reaction begins with the nucleophilic attack of a hydrazine nitrogen atom on the β-carbon of the chalcone's α,β-unsaturated system (Michael addition). This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the carbonyl carbon. The resulting intermediate then dehydrates to form the stable five-membered pyrazoline ring. When glacial acetic acid is used as the solvent, it acts as a catalyst and facilitates the N-acetylation of the newly formed ring, yielding 1-acetylpyrazoline derivatives.[15]
4.2 Experimental Protocol: Synthesis of 1-Acetyl-5-aryl-3-(1H-pyrazol-3-yl)-4,5-dihydro-1H-pyrazole
This protocol is adapted from established procedures for pyrazoline synthesis.[13][15]
-
Setup: Dissolve the pyrazolyl chalcone (2 mmol) in glacial acetic acid (15 mL) in a 50 mL round-bottom flask equipped with a reflux condenser.
-
Reagent Addition: Add hydrazine hydrate (H₂N-NH₂·H₂O) (4 mmol, 2 equivalents) to the solution. The acetic acid serves as both the solvent and the acetylating agent for the N1 position of the pyrazoline ring.
-
Reaction: Heat the mixture to reflux (approximately 118 °C) for 5-8 hours. Monitor the reaction's completion via TLC.
-
Isolation: Cool the reaction mixture to room temperature and pour it into a beaker containing 100 mL of crushed ice.
-
Purification: The precipitated solid is collected by filtration, washed with cold water until the filtrate is neutral, and then dried. Recrystallization from an appropriate solvent like ethanol will yield the pure N-acetylpyrazoline product.
Table 2: Characterization Data for a Representative N-Acetylpyrazoline
| Compound Name | Molecular Formula | Yield (%) | Melting Point (°C) | Key ¹H NMR Signals (δ ppm) |
| 1-Acetyl-5-(4-methoxyphenyl)-3-(1H-pyrazol-3-yl)-4,5-dihydro-1H-pyrazole | C₁₇H₁₈N₄O₂ | ~75-85 | 178-180 | 2.4 (s, 3H, -COCH₃), 3.1-3.8 (m, 2H, -CH₂), 3.8 (s, 3H, -OCH₃), 5.6 (dd, 1H, -CH) |
Conclusion
This compound stands as a powerful and versatile precursor in the synthesis of medicinally relevant heterocyclic compounds. The strategic application of fundamental organic reactions—such as the Claisen-Schmidt and Knoevenagel condensations—unlocks pathways to key intermediates like chalcones and enaminones. These intermediates are not merely final products but serve as synthons for constructing more complex, fused-ring systems including pyrazolines and pyrazolopyrimidines. The methodologies detailed in this guide are robust, reproducible, and offer a logical framework for the rational design and synthesis of novel pyrazole derivatives for drug discovery and development programs.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 4. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 5. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 7. Synthesis and Characterization of Some Biologically Important Pyrazolyl Compounds – Oriental Journal of Chemistry [orientjchem.org]
- 8. chemrevlett.com [chemrevlett.com]
- 9. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 10. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 11. Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jocpr.com [jocpr.com]
- 15. researchgate.net [researchgate.net]
electrophilic substitution reactions of 1-(1H-pyrazol-3-yl)ethanone
<An In-depth Technical Guide to the Electrophilic Substitution Reactions of 1-(1H-pyrazol-3-yl)ethanone
Pyrazoles are a cornerstone class of five-membered heterocyclic compounds, integral to the fields of medicinal chemistry and materials science due to their wide-ranging biological activities and versatile chemical properties.[1][2] Their derivatives are key components in numerous pharmaceuticals, including anti-inflammatory drugs like celecoxib, anticancer agents, and various agrochemicals.[1][3] The compound this compound, featuring an acetyl group at the C3 position, serves as a valuable and synthetically versatile building block.
Understanding the principles of electrophilic substitution on this specific scaffold is paramount for the rational design and synthesis of novel, highly functionalized pyrazole derivatives. This guide provides a comprehensive technical overview of the electronic factors governing the reactivity of this compound and details the regioselectivity and established methodologies for its key electrophilic substitution reactions.
Electronic Landscape of the Substituted Pyrazole Ring
The pyrazole ring is an aromatic system containing two adjacent nitrogen atoms: a "pyrrole-like" nitrogen (N1) which contributes two electrons to the aromatic sextet, and a "pyridine-like" nitrogen (N2) which contributes one.[4] This electron distribution makes the pyrazole ring generally electron-rich and susceptible to electrophilic attack.
However, the reactivity and regioselectivity are profoundly influenced by the substituents on the ring.[5] In the case of this compound, the C3-acetyl group plays a decisive role. As a potent electron-withdrawing group (EWG), the acetyl moiety significantly deactivates the pyrazole ring towards electrophilic attack through both inductive and resonance effects. This deactivation reduces the overall nucleophilicity of the ring system compared to unsubstituted pyrazole.[6][7]
The diagram below illustrates the resonance structures that depict the delocalization of electron density away from the ring and towards the acetyl group's oxygen atom, highlighting the deactivating effect.
Caption: Resonance delocalization showing the electron-withdrawing effect.
Regioselectivity: The Predominance of C4-Substitution
In electrophilic aromatic substitution, the position of attack is determined by the stability of the resulting carbocation intermediate (the sigma complex or Wheland intermediate). For the pyrazole ring, there are three possible sites for electrophilic attack: C3, C4, and C5.
-
Attack at C3 or C5: An electrophilic attack at the C3 or C5 positions, which are adjacent to the pyridine-like nitrogen, results in a highly unstable intermediate where a positive charge is placed on an already electron-deficient, sp²-hybridized nitrogen atom.[8] This is energetically unfavorable.
-
Attack at C4: Conversely, an attack at the C4 position generates a sigma complex where the positive charge is distributed across the remaining carbon atoms and the N1 nitrogen without placing a formal positive charge on the N2 nitrogen. This intermediate is significantly more stable.[4][8]
Therefore, electrophilic substitution on the pyrazole ring overwhelmingly occurs at the C4 position.[9][10] This inherent regioselectivity holds true even with the deactivating C3-acetyl group present in this compound.
The following diagram illustrates the mechanism of a generic electrophilic attack at the C4 position.
Caption: Mechanism of electrophilic attack at the C4 position.
Key Electrophilic Substitution Reactions and Protocols
Despite the deactivating effect of the acetyl group, several important electrophilic substitution reactions can be successfully performed on this compound, typically requiring forcing conditions compared to electron-rich pyrazoles.
Halogenation
Halogenation, particularly bromination and chlorination, is a common transformation for introducing a synthetically useful handle at the C4 position.
-
Mechanism: The reaction proceeds via the standard electrophilic aromatic substitution mechanism. Reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are often preferred as they are safer and easier to handle than elemental halogens.[11][12]
-
Causality: The choice of solvent can be critical. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can facilitate the reaction, sometimes playing a catalytic role.[11]
Experimental Protocol: C4-Bromination using NBS
-
Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as chloroform or DMF, add N-bromosuccinimide (1.05 eq) portion-wise at room temperature.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 1-(4-bromo-1H-pyrazol-3-yl)ethanone.
Nitration
Introducing a nitro group at the C4 position further deactivates the ring but provides a versatile intermediate for subsequent functionalization, such as reduction to an amine.
-
Mechanism: Due to the deactivated nature of the substrate, strong nitrating conditions are required. A mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is typically used to generate the potent nitronium ion (NO₂⁺) electrophile.[13][14]
-
Causality: Sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the loss of a water molecule and form the highly electrophilic nitronium ion. The reaction often requires elevated temperatures to overcome the activation energy barrier.
Experimental Protocol: C4-Nitration
-
Setup: In a flask equipped with a magnetic stirrer and cooled in an ice bath (0-5 °C), slowly add this compound (1.0 eq) to a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid.
-
Reaction: Allow the reaction to stir at a controlled temperature (e.g., 0 °C to room temperature, or gentle heating as required) for several hours until TLC analysis indicates the consumption of the starting material.[15]
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitated solid product is collected by vacuum filtration.
-
Purification: Wash the solid with cold water until the filtrate is neutral, then dry under vacuum to obtain 1-(4-nitro-1H-pyrazol-3-yl)ethanone.
Summary of Reaction Conditions
The following table summarizes typical conditions for the electrophilic substitution on this compound.
| Reaction | Electrophile Source | Catalyst/Solvent | Typical Conditions | Product |
| Bromination | N-Bromosuccinimide (NBS) | DMF or CHCl₃ | Room Temperature, 12-24h | 1-(4-bromo-1H-pyrazol-3-yl)ethanone |
| Chlorination | N-Chlorosuccinimide (NCS) | Acetonitrile or CCl₄ | Room Temperature to Reflux | 1-(4-chloro-1H-pyrazol-3-yl)ethanone |
| Nitration | Conc. HNO₃ / Conc. H₂SO₄ | H₂SO₄ | 0 °C to RT, or heating | 1-(4-nitro-1H-pyrazol-3-yl)ethanone |
Conclusion
The electrophilic substitution reactions of this compound are governed by a delicate interplay of the inherent electronic properties of the pyrazole ring and the strong deactivating influence of the C3-acetyl substituent. The reaction proceeds with high regioselectivity, exclusively yielding C4-substituted products.[8][10] While the electron-withdrawing nature of the acetyl group necessitates more forcing reaction conditions compared to activated pyrazoles, standard protocols for halogenation and nitration can be effectively employed. The resulting 4-functionalized derivatives are valuable intermediates, providing a gateway for the synthesis of complex, biologically active molecules for the pharmaceutical and agrochemical industries.
Workflow for a Typical Electrophilic Substitution
Caption: A generalized workflow for electrophilic substitution experiments.
References
- 1. nbinno.com [nbinno.com]
- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. quora.com [quora.com]
- 5. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 9. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 10. researchgate.net [researchgate.net]
- 11. beilstein-archives.org [beilstein-archives.org]
- 12. researchgate.net [researchgate.net]
- 13. scribd.com [scribd.com]
- 14. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Emerging Therapeutic Potential of the 1-(1H-pyrazol-3-yl)ethanone Scaffold: A Technical Guide for Drug Discovery Professionals
Introduction: The Pyrazole Scaffold in Medicinal Chemistry
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry. Its unique structural and electronic properties have rendered it a "privileged scaffold," a recurring motif in a multitude of biologically active compounds. The versatility of the pyrazole core allows for facile functionalization at various positions, enabling the generation of diverse chemical libraries for screening against a wide array of therapeutic targets. This adaptability has led to the development of numerous clinically successful drugs.
Within this important class of heterocycles, the 1-(1H-pyrazol-3-yl)ethanone moiety has garnered significant attention as a versatile building block for the synthesis of novel therapeutic agents. The presence of the ethanone group at the 3-position of the pyrazole ring provides a reactive handle for a variety of chemical transformations, allowing for the introduction of diverse pharmacophores and the fine-tuning of physicochemical properties. This technical guide will provide an in-depth exploration of the synthesis, biological activities, and therapeutic potential of the this compound scaffold, with a focus on its applications in oncology, infectious diseases, and inflammatory disorders.
Synthesis of the this compound Scaffold
The synthesis of the this compound core is a critical first step in the development of its derivatives. A common and effective method involves the cyclization of a β-diketone with a hydrazine derivative. This reaction proceeds through a condensation mechanism to form the pyrazole ring.
Experimental Protocol: Synthesis of this compound
This protocol outlines a general procedure for the synthesis of the parent this compound scaffold.
Materials:
-
1,1,3,3-Tetramethoxypropane
-
Hydrazine hydrate
-
Hydrochloric acid (HCl)
-
Ethanol
-
Sodium bicarbonate
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Hydrolysis of the β-dicarbonyl equivalent: In a round-bottom flask, dissolve 1,1,3,3-tetramethoxypropane in a mixture of ethanol and aqueous hydrochloric acid.
-
Stir the mixture at room temperature for 2-4 hours to facilitate the hydrolysis to malondialdehyde.
-
Cyclization reaction: To the resulting solution, add hydrazine hydrate dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.
Anticancer Activities of this compound Derivatives
The this compound scaffold has emerged as a promising framework for the development of novel anticancer agents. Derivatives of this scaffold have demonstrated significant cytotoxic activity against a range of cancer cell lines, often through the inhibition of key signaling pathways involved in tumor growth and proliferation.
Mechanism of Action: Targeting Key Kinases
Many pyrazole-based anticancer agents function by inhibiting protein kinases, which are critical regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many cancers. Derivatives of this compound have shown inhibitory activity against several important oncogenic kinases, including Cyclin-Dependent Kinase 2 (CDK2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
-
CDK2 Inhibition: CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[1][2] Several pyrazole derivatives have been identified as potent CDK2 inhibitors.[1][2]
-
VEGFR-2 Inhibition: VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[3][4][5] By inhibiting VEGFR-2, pyrazole derivatives can cut off the blood supply to tumors, thereby impeding their growth.[6][7]
Signaling Pathway of CDK2 Inhibition
Caption: Inhibition of CDK2 by this compound derivatives leads to cell cycle arrest.
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected this compound derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative A | MCF-7 (Breast) | 1.31 | [8] |
| Derivative B | WM266.5 (Melanoma) | 0.45 | [8] |
| Derivative C | MCF-7 (Breast) | 0.97 | [8] |
| Derivative D | WM266.5 (Melanoma) | 0.72 | [8] |
| Derivative E | HepG2 (Liver) | 3.53 | [9] |
| Derivative F | HeLa (Cervical) | 5.16 | [9] |
| Derivative G | A549 (Lung) | >50 | [10] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound derivative (test compound)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 24-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activities of this compound Derivatives
The emergence of multidrug-resistant pathogens poses a significant threat to global health. The this compound scaffold has been explored for the development of novel antimicrobial agents with activity against a range of bacteria and fungi.
Mechanism of Action: Disruption of Essential Bacterial Processes
The antimicrobial mechanism of pyrazole derivatives can vary. Some have been shown to inhibit essential bacterial enzymes, such as DNA gyrase, which is crucial for DNA replication and repair.[11]
Quantitative Data: Antimicrobial Activity
The following table summarizes the in vitro antimicrobial activity of selected this compound derivatives, expressed as the Minimum Inhibitory Concentration (MIC).
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Derivative H | Staphylococcus aureus | <0.24 | [12] |
| Derivative I | Escherichia coli | <0.24 | [12] |
| Derivative J | Candida albicans | 62.5-125 | [13] |
| Derivative K | Aspergillus niger | >128 | [14] |
Experimental Protocol: Agar Well Diffusion Method for Antimicrobial Susceptibility
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of a compound.
Materials:
-
Bacterial or fungal strain
-
Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi)
-
This compound derivative (test compound)
-
Sterile cork borer
-
Sterile swabs
-
Petri dishes
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in sterile saline or broth.
-
Plate Inoculation: Using a sterile swab, evenly spread the inoculum over the entire surface of the agar plate to create a lawn of growth.
-
Well Creation: Use a sterile cork borer to create wells (6-8 mm in diameter) in the agar.
-
Compound Addition: Add a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) into each well. Include a solvent control.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Anti-inflammatory Activities of this compound Derivatives
Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, inflammatory bowel disease, and cardiovascular disease. The this compound scaffold has shown promise in the development of novel anti-inflammatory agents.
Mechanism of Action: Modulation of Inflammatory Pathways
A key mechanism of anti-inflammatory action for many pyrazole derivatives is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[15] NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes.
Signaling Pathway of NF-κB Inhibition
Caption: Inhibition of the IKK complex by this compound derivatives prevents NF-κB activation.
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the pyrazole ring and the ethanone side chain.
-
Substituents on the Pyrazole Ring: The N1 and C5 positions of the pyrazole ring are common sites for modification. The introduction of aryl or substituted aryl groups at these positions can significantly influence the compound's potency and selectivity. For instance, in some anticancer derivatives, electron-withdrawing groups on the phenyl ring at the C5 position have been shown to enhance activity.
-
Modifications of the Ethanone Moiety: The acetyl group can be a key point for derivatization. Conversion to oximes, hydrazones, or other functional groups can lead to compounds with improved biological profiles. For example, the synthesis of 1-(5-substituted-3-substituted-4,5-dihydropyrazol-1-yl)ethanone oxime ester derivatives has yielded potent antibacterial agents.[11]
Conclusion and Future Perspectives
The this compound scaffold represents a versatile and promising platform for the discovery of novel therapeutic agents. Its synthetic accessibility and the ease with which it can be derivatized make it an attractive starting point for medicinal chemistry campaigns. The demonstrated anticancer, antimicrobial, and anti-inflammatory activities of its derivatives highlight the broad therapeutic potential of this chemical class.
Future research in this area should focus on:
-
Lead Optimization: Further refinement of lead compounds through systematic SAR studies to improve potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: Deeper investigation into the molecular targets and signaling pathways modulated by these compounds to better understand their therapeutic effects and potential side effects.
-
In Vivo Efficacy and Safety: Evaluation of promising candidates in relevant animal models to assess their in vivo efficacy, toxicity, and overall therapeutic potential.
The continued exploration of the this compound scaffold is poised to yield a new generation of drugs to address unmet medical needs in oncology, infectious diseases, and inflammatory conditions.
References
- 1. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach | Semantic Scholar [semanticscholar.org]
- 4. japsonline.com [japsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 7. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives as potential agents against A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, structure and antibacterial activity of novel 1-(5-substituted-3-substituted-4,5-dihydropyrazol-1-yl)ethanone oxime ester derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Discovery of novel pyrazole derivatives as a potent anti‐inflammatory agent in RAW264.7 cells via inhibition of NF‐ĸB for possible benefit against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Synthesis of Pyrazole-Based Chalcones via Claisen-Schmidt Condensation
Abstract: This document provides a comprehensive guide for the synthesis of chalcones derived from 1-(1H-pyrazol-3-yl)ethanone and various aromatic aldehydes. Chalcones, characterized by an α,β-unsaturated ketone core, are pivotal precursors in the synthesis of numerous heterocyclic compounds, including flavonoids and pyrazolines.[1][2] The incorporation of a pyrazole moiety is of significant interest in medicinal chemistry, as this five-membered nitrogen-containing heterocycle is a key structural component in many FDA-approved drugs and biologically active compounds exhibiting a wide range of therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.[3][4] This protocol details the Claisen-Schmidt condensation reaction, a reliable and efficient method for this transformation, and outlines the necessary steps for reaction setup, monitoring, product isolation, and characterization.
Scientific Foundation & Rationale
The synthesis of chalcones is a cornerstone reaction in medicinal chemistry. The core structure, 1,3-diaryl-2-propen-1-one, acts as a versatile scaffold for developing novel therapeutic agents.[1] The biological activity of chalcones is often enhanced by the presence of specific heterocyclic rings. The pyrazole nucleus, in particular, is a privileged scaffold in drug discovery, known to impart potent biological activities.[3][5]
The Claisen-Schmidt condensation is the most common and effective method for synthesizing chalcones.[1][5] This base-catalyzed reaction involves the cross-aldol condensation between an aromatic aldehyde and a ketone, followed by a dehydration step.[5] The key to the reaction is the generation of a reactive enolate from the ketone. In this specific application, the α-protons of the methyl group in this compound are sufficiently acidic to be removed by a moderately strong base, such as sodium or potassium hydroxide. The resulting nucleophilic enolate then attacks the electrophilic carbonyl carbon of the aromatic aldehyde, leading to the formation of the characteristic chalcone backbone.
Reaction Scheme
The general reaction scheme is illustrated below. The pyrazole ketone undergoes condensation with a substituted aromatic aldehyde in the presence of a base to yield the corresponding pyrazole-chalcone derivative.
Caption: General reaction scheme for pyrazole-chalcone synthesis.
Detailed Experimental Protocol
This protocol describes a general procedure adaptable for various substituted aromatic aldehydes. The choice of solvent and base concentration may be optimized for specific substrates.
Materials & Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | ≥97% | Sigma-Aldrich | Starting ketone. |
| Substituted Aromatic Aldehyde | Reagent Grade | Various | e.g., Benzaldehyde, 4-Methoxybenzaldehyde, etc. |
| Sodium Hydroxide (NaOH) | ACS Grade | Fisher Scientific | Catalyst. A 20-50% aqueous solution is typically used.[3][6] |
| Ethanol (EtOH) or PEG-400 | Anhydrous/ACS | Various | Reaction solvent. PEG-400 is a green alternative.[3] |
| Deionized Water | High Purity | In-house | Used for workup and washing. |
| Dichloromethane (DCM) | ACS Grade | Various | For Thin Layer Chromatography (TLC). |
| Ethyl Acetate (EtOAc) | ACS Grade | Various | For TLC. |
| Silica Gel TLC Plates | F254 | Merck | For reaction monitoring. |
Step-by-Step Synthesis Procedure
Caption: Experimental workflow for pyrazole-chalcone synthesis.
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 mmol) and the desired substituted aromatic aldehyde (1.0 mmol) in a minimum amount of the chosen solvent (e.g., 10-15 mL of Ethanol or PEG-400).[3] Stir until all solids are fully dissolved.
-
Catalyst Addition: To this stirred solution, slowly add an aqueous solution of sodium hydroxide (e.g., 1 mL of 20% NaOH) dropwise.[3] A color change is often observed upon addition of the base.
-
Reaction: Allow the reaction mixture to stir at room temperature for 2-4 hours. The optimal reaction time can vary depending on the reactivity of the aldehyde.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate). Spot the starting materials and the reaction mixture. The reaction is complete upon the disappearance of the limiting starting material and the appearance of a new, typically lower Rf, product spot.
-
Product Isolation: Once the reaction is complete, pour the mixture slowly into a beaker containing 100 mL of ice-cold water while stirring constantly.[3] The chalcone product will precipitate out of the aqueous solution as a solid.
-
Purification:
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid generously with cold deionized water to remove any residual base and solvent.
-
Allow the product to air-dry. For further purification, the crude product can be recrystallized from a suitable solvent, such as ethanol, to yield pure crystals.[3]
-
Product Characterization
Validation of the synthesized chalcone structure is critical. A combination of spectroscopic methods should be employed to confirm the identity and purity of the final product.
Spectroscopic Analysis
| Technique | Expected Observations & Key Signals |
| FT-IR | - ~1660 cm⁻¹: Strong absorption band for the α,β-unsaturated C=O (carbonyl) stretch.[4] - ~1600 cm⁻¹: C=C stretching of the conjugated alkene and aromatic rings. - ~1590 cm⁻¹: C=N stretching within the pyrazole ring.[4] |
| ¹H NMR | - δ ~7.2-7.9 ppm: Two characteristic doublets for the vinylic protons (-CH=CH-). A large coupling constant (J ≈ 15-16 Hz) confirms the trans (E) configuration of the double bond.[3][6] - δ ~6.8-8.0 ppm: Multiplets corresponding to the aromatic protons from the substituted aldehyde and the pyrazole ring protons.[3] - A singlet for the pyrazole N-H proton may also be observed. |
| ¹³C NMR | - δ ~180-190 ppm: Signal for the carbonyl carbon (C=O). - δ ~120-145 ppm: Signals for the α and β carbons of the enone system and aromatic carbons.[7] |
| Mass Spec. | - The mass spectrum (e.g., ESI-MS) should show a prominent molecular ion peak ([M+H]⁺ or [M]⁺) corresponding to the calculated molecular weight of the target chalcone.[3] |
Safety & Troubleshooting
-
Safety: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle sodium hydroxide with care as it is corrosive. Perform the reaction in a well-ventilated fume hood. Ethanol is flammable; keep it away from ignition sources.
-
Troubleshooting:
-
Low Yield: Ensure the aldehyde used is pure, as impurities can inhibit the reaction. Consider increasing the reaction time or gently warming the mixture if the reaction is sluggish.
-
Side Products: The formation of self-condensation products of the ketone can occur. Using a 1:1 molar ratio of reactants helps minimize this. Dropwise addition of the base is crucial to control the reaction.
-
Product Oiling Out: If the product does not precipitate as a solid, try scratching the inside of the beaker with a glass rod to induce crystallization or store the mixture in a refrigerator overnight.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ejbps.com [ejbps.com]
- 3. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 4. Synthesis of Some Pyrazole containing Chalcones and Pyridine-3-Carbonitirles and Study of their Anti-inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
- 5. akademisains.gov.my [akademisains.gov.my]
- 6. Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
Application of 1-(1H-pyrazol-3-yl)ethanone in Agrochemical Synthesis: A Detailed Guide
Introduction: The Pyrazole Scaffold in Modern Agrochemicals
The pyrazole ring system is a cornerstone in the development of modern agrochemicals. This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, serves as a versatile scaffold for a wide array of biologically active molecules.[1][2] Its unique structural and electronic properties allow for fine-tuning of a molecule's physicochemical characteristics, such as solubility, metabolic stability, and binding affinity to target proteins. Consequently, pyrazole derivatives have been successfully commercialized as fungicides, herbicides, and insecticides, playing a crucial role in global food security.[1]
This guide focuses on the practical application of a key building block, 1-(1H-pyrazol-3-yl)ethanone , in the synthesis of agrochemically relevant compounds. We will explore its transformation into crucial intermediates and outline detailed protocols for these synthetic steps. The causality behind experimental choices will be elucidated, providing researchers with the necessary insights for adapting and optimizing these procedures for their specific research and development needs.
This compound: A Versatile Starting Material
This compound, a methyl ketone, is a readily available and highly versatile starting material for the synthesis of a variety of pyrazole-based agrochemicals. Its utility stems from the reactivity of the acetyl group, which can be transformed into a range of functional groups, and the pyrazole ring, which can be further substituted to modulate biological activity.
The primary synthetic strategies discussed in this guide will focus on two key transformations of the acetyl group:
-
Oxidation to a Carboxylic Acid: The conversion of the acetyl group to a carboxylic acid moiety is a pivotal step, as pyrazole-3-carboxylic acid is a common precursor to a large class of potent agrochemicals, particularly pyrazole amide fungicides and herbicides. The haloform reaction is a classic and efficient method for this transformation.
-
Condensation Reactions: The acetyl group can participate in various condensation reactions, such as the Knoevenagel condensation, to form α,β-unsaturated systems. This transformation introduces a reactive handle for further synthetic modifications and is a common feature in various bioactive molecules.
The following sections will provide detailed protocols for these transformations, along with the rationale for the chosen reagents and conditions.
Protocol 1: Synthesis of Pyrazole-3-carboxylic Acid via the Haloform Reaction
The haloform reaction is a reliable method for converting methyl ketones into carboxylic acids.[3][4] The reaction proceeds via the exhaustive halogenation of the methyl group in the presence of a base, followed by cleavage of the resulting trihalomethyl group.[4][5]
Materials and Equipment:
-
This compound
-
Sodium hydroxide (NaOH)
-
Bromine (Br₂)
-
Hydrochloric acid (HCl), concentrated
-
Sodium bisulfite (NaHSO₃)
-
Diethyl ether or other suitable organic solvent
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
pH paper or pH meter
-
Standard laboratory glassware
Step-by-Step Protocol:
-
Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve this compound (1 equivalent) in a sufficient amount of water. Cool the flask in an ice bath to 0-5 °C.
-
Addition of Base and Halogen: While stirring vigorously, slowly and simultaneously add a solution of sodium hydroxide (e.g., 10% aqueous solution, 4 equivalents) and a solution of bromine (3 equivalents) in a small amount of water from the dropping funnel. Maintain the temperature below 10 °C during the addition. The bromine color should disappear as it is consumed.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Quenching the Reaction: Quench any unreacted bromine by adding a saturated aqueous solution of sodium bisulfite until the orange color of bromine disappears.
-
Work-up and Extraction: Acidify the reaction mixture to pH 2-3 with concentrated hydrochloric acid. This will protonate the carboxylate to form the carboxylic acid. The product may precipitate out of the solution. Extract the aqueous layer with a suitable organic solvent such as diethyl ether (3 x volume of aqueous layer).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure using a rotary evaporator to yield the crude pyrazole-3-carboxylic acid. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water).
Causality and Experimental Insights:
-
Choice of Halogen: Bromine is often a good choice for the haloform reaction as it is more reactive than iodine but less hazardous to handle than chlorine.
-
Base: Sodium hydroxide is a common and inexpensive base for this reaction. The concentration should be sufficient to deprotonate the methyl protons and to facilitate the final cleavage step.
-
Temperature Control: The initial reaction is exothermic, and maintaining a low temperature is crucial to prevent side reactions and ensure selectivity.
-
Acidification: The product of the haloform reaction is the sodium salt of the carboxylic acid. Acidification is necessary to obtain the free carboxylic acid.
Protocol 2: Synthesis of Pyrazole-3-carboxamides from Pyrazole-3-carboxylic Acid
Pyrazole amides are a significant class of agrochemicals, with many commercial products being fungicides that act as succinate dehydrogenase inhibitors (SDHIs).[6] The synthesis of these amides is typically achieved by coupling the corresponding carboxylic acid with an appropriate amine.
Materials and Equipment:
-
Pyrazole-3-carboxylic acid
-
Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)
-
A desired amine (e.g., a substituted aniline)
-
A non-nucleophilic base (e.g., triethylamine (Et₃N) or pyridine)
-
Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or toluene)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard laboratory glassware
Step-by-Step Protocol:
-
Activation of the Carboxylic Acid: In a flame-dried round-bottom flask under an inert atmosphere, suspend or dissolve pyrazole-3-carboxylic acid (1 equivalent) in an anhydrous aprotic solvent. Add a catalytic amount of dimethylformamide (DMF) (1-2 drops). To this mixture, add thionyl chloride or oxalyl chloride (1.1-1.5 equivalents) dropwise at 0 °C.
-
Formation of the Acid Chloride: After the addition, allow the reaction to warm to room temperature and then heat to reflux for 1-2 hours or until the evolution of gas ceases. The completion of the reaction can be monitored by the disappearance of the starting material on TLC.
-
Amide Coupling: Cool the reaction mixture to 0 °C. In a separate flask, dissolve the desired amine (1 equivalent) and the non-nucleophilic base (1.1-1.5 equivalents) in the same anhydrous aprotic solvent. Add the amine solution dropwise to the freshly prepared acid chloride solution at 0 °C.
-
Reaction and Work-up: Allow the reaction to stir at room temperature overnight. After completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude pyrazole-3-carboxamide can be purified by column chromatography on silica gel or by recrystallization.
Causality and Experimental Insights:
-
Acid Activation: Carboxylic acids are not reactive enough to directly form amides with amines. They must first be activated, typically by converting them into a more electrophilic species like an acid chloride. Thionyl chloride and oxalyl chloride are common reagents for this purpose.
-
Inert Atmosphere: The acid chloride intermediate is moisture-sensitive and will hydrolyze back to the carboxylic acid in the presence of water. Therefore, anhydrous conditions and an inert atmosphere are essential.
-
Base: The amide coupling reaction generates HCl as a byproduct, which can protonate the amine starting material, rendering it non-nucleophilic. A non-nucleophilic base is added to neutralize the HCl and drive the reaction to completion.
-
Choice of Amine: The specific amine used will determine the final agrochemical product. Many commercial pyrazole amide fungicides utilize substituted anilines.
Protocol 3: Knoevenagel Condensation of this compound
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a new carbon-carbon double bond.[7][8] This reaction is useful for introducing structural diversity and creating α,β-unsaturated systems.
Materials and Equipment:
-
This compound
-
An aromatic aldehyde (e.g., benzaldehyde or a substituted benzaldehyde)
-
A basic catalyst (e.g., piperidine)
-
An acidic co-catalyst (e.g., glacial acetic acid)
-
A suitable solvent (e.g., ethanol or toluene)
-
Round-bottom flask
-
Dean-Stark apparatus (if using toluene)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and the aromatic aldehyde (1 equivalent) in the chosen solvent.
-
Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 equivalents) and glacial acetic acid (e.g., 0.1 equivalents).
-
Reaction: Heat the reaction mixture to reflux. If using toluene, a Dean-Stark apparatus can be used to remove the water formed during the reaction, driving the equilibrium towards the product. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If not, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Causality and Experimental Insights:
-
Catalyst System: A combination of a weak base (piperidine) and a weak acid (acetic acid) is often used to catalyze the Knoevenagel condensation. The base deprotonates the active methylene compound (in this case, the methyl group of the ketone), and the acid protonates the carbonyl oxygen of the aldehyde, making it more electrophilic.
-
Removal of Water: The condensation reaction is reversible. Removing the water byproduct, for example, by azeotropic distillation with a Dean-Stark trap, shifts the equilibrium towards the formation of the α,β-unsaturated product.
-
Substrate Scope: This reaction is generally applicable to a wide range of aromatic aldehydes, allowing for the synthesis of a diverse library of pyrazolyl chalcone-like compounds, which can be further elaborated into other agrochemical scaffolds.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block in the synthesis of agrochemicals. The protocols detailed in this guide for its conversion into pyrazole-3-carboxylic acid and α,β-unsaturated ketones provide a solid foundation for the development of novel fungicides, herbicides, and insecticides. The ability to readily access these key intermediates opens up a vast chemical space for exploration by researchers in the agrochemical industry. Future research in this area will likely focus on the development of more sustainable and efficient synthetic methods, as well as the exploration of new biological targets for pyrazole-based agrochemicals.
References
- 1. Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis Candidates Herbicide Through Optimization Quinclorac Containing 3-Methyl-1H-pyrazol-5-yl - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Haloform reaction - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. asianpubs.org [asianpubs.org]
- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 8. Knoevenagel Condensation Reaction [sigmaaldrich.com]
Application Note: Synthesis of Novel Antimicrobial Agents from 1-(1H-pyrazol-3-yl)ethanone
Introduction: The Pyrazole Scaffold as a Privileged Structure in Antimicrobial Discovery
The escalating crisis of antimicrobial resistance necessitates the urgent discovery of novel chemical scaffolds that can overcome existing resistance mechanisms. Pyrazole and its derivatives have emerged as "privileged structures" in medicinal chemistry, demonstrating a vast spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1][2][3] The pyrazole ring system is a core component of several approved drugs, highlighting its metabolic stability and favorable drug-like properties.
1-(1H-pyrazol-3-yl)ethanone is a particularly valuable and versatile starting material. Its structure features a reactive ketone group and a pyrazole ring with a modifiable N-H proton, providing two key points for chemical elaboration. This allows for the systematic development of diverse compound libraries, including chalcones, Schiff bases, and complex fused heterocyclic systems, all of which have shown significant promise as next-generation antimicrobial agents.[4][5] This guide provides detailed synthetic protocols and the underlying scientific rationale for leveraging this powerful building block in antimicrobial drug discovery.
Core Synthetic Pathways and Experimental Protocols
The strategic modification of this compound can be directed through several high-yield synthetic pathways. This section details the rationale and step-by-step protocols for the synthesis of two primary classes of antimicrobial derivatives: chalcones and Schiff bases, as well as their subsequent transformations.
References
- 1. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. meddocsonline.org [meddocsonline.org]
Application Notes and Protocols for the Development of Anticancer Agents from 1-(1H-Pyrazol-3-yl)ethanone Derivatives
Introduction: The Promise of Pyrazole Scaffolds in Oncology
The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties have enabled the development of a diverse array of therapeutic agents.[1] In recent years, derivatives of 1-(1H-pyrazol-3-yl)ethanone have emerged as a particularly promising class of compounds in the relentless pursuit of novel anticancer therapeutics.[2][3][4] These molecules have demonstrated potent cytotoxic and antiproliferative activities against a wide spectrum of cancer cell lines, often acting through well-defined molecular mechanisms.[1][5][6]
The anticancer efficacy of these pyrazole derivatives is frequently attributed to their ability to inhibit key players in cancer cell signaling, including various kinases such as cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and tubulin polymerization.[1][6] This targeted inhibition can lead to cell cycle arrest, induction of apoptosis, and suppression of tumor growth, making these compounds highly attractive candidates for further preclinical and clinical development.[6][7]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel anticancer agents based on the this compound scaffold. The protocols herein are designed to be robust and reproducible, offering a self-validating framework for the synthesis, in vitro screening, and mechanistic elucidation of these promising compounds.
Part 1: Synthesis and Characterization of this compound Derivatives
The synthesis of this compound derivatives often commences with a Claisen condensation reaction between a suitable ester and a methyl ketone, followed by cyclization with hydrazine or its derivatives. A general synthetic approach is outlined below.
General Synthetic Protocol:
-
Step 1: Synthesis of β-diketone intermediate: A solution of an appropriate ester and a methyl ketone is added dropwise to a suspension of a strong base, such as sodium hydride or sodium ethoxide, in an anhydrous solvent like diethyl ether or tetrahydrofuran (THF) at 0°C. The reaction mixture is stirred at room temperature until the completion of the reaction, which is monitored by thin-layer chromatography (TLC).
-
Step 2: Cyclization to form the pyrazole ring: The resulting β-diketone is then reacted with hydrazine hydrate or a substituted hydrazine in a suitable solvent, such as ethanol or acetic acid, under reflux conditions.[2][4] The progress of the reaction is monitored by TLC.
-
Step 3: Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired this compound derivative.
-
Step 4: Characterization: The structure of the synthesized compound is confirmed by various spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: General synthetic route for this compound derivatives.
Part 2: In Vitro Evaluation of Anticancer Activity
A critical step in the development of novel anticancer agents is the robust evaluation of their cytotoxic and antiproliferative effects in vitro. The following protocols provide detailed methodologies for assessing the efficacy of this compound derivatives against various cancer cell lines.
Cell Viability Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[9] Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution in PBS to each well and incubate for an additional 3-4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl, to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan.[9] Measure the absorbance at a wavelength of 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Apoptosis Detection by Annexin V/Propidium Iodide Staining
Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects.[11] Annexin V staining in conjunction with propidium iodide (PI) allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[11][12]
-
Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC₅₀ concentration for a predetermined time (e.g., 24 or 48 hours). Include an untreated control.
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation at 300 x g for 5 minutes.[11]
-
Washing: Wash the cells twice with ice-cold PBS.[11]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[11]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[11]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[11]
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour of staining.[13] Use appropriate controls to set compensation and gates. Differentiate cell populations as follows:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Part 3: Mechanistic Studies - Elucidating the Mode of Action
Understanding the molecular mechanism by which a compound exerts its anticancer effects is crucial for its further development. Western blotting is a powerful technique to investigate the modulation of specific signaling pathways.
Western Blot Analysis of Key Signaling Proteins
Many pyrazole derivatives have been shown to target key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR and MAPK pathways.[1][14][15] Western blotting can be used to assess the expression and phosphorylation status of key proteins within these pathways.
-
Protein Extraction: Treat cells with the test compound as described for the apoptosis assay. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[14]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[14]
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.[16]
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[16]
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[16]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, total Akt, p-ERK, total ERK, Bcl-2, Bax, Caspase-3) overnight at 4°C with gentle shaking.[16][17]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Detection: After further washes with TBST, detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Caption: A streamlined workflow for anticancer drug development.
Part 4: In Vivo Efficacy Evaluation
Promising candidates identified through in vitro screening should be further evaluated in in vivo models to assess their therapeutic potential in a more complex biological system. Human tumor xenograft models in immunocompromised mice are widely used for this purpose.[18]
Human Tumor Xenograft Model
In this model, human cancer cells are implanted into immunodeficient mice, typically athymic nude or SCID mice, where they form solid tumors.[18]
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer the test compound to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Toxicity Assessment: Monitor the body weight and overall health of the mice throughout the study to assess for any potential toxicity of the compound.
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
Caption: Inhibition of the EGFR signaling pathway by a pyrazole derivative.
Data Summary and Interpretation
The following table provides a representative summary of the in vitro anticancer activity of selected this compound derivatives against various cancer cell lines. This data highlights the structure-activity relationships (SAR) that can guide further optimization of lead compounds.[19][20][21]
| Compound ID | R1 | R2 | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Comp-A | Phenyl | H | MCF-7 (Breast) | 5.21 | [1] |
| Comp-B | 4-Chlorophenyl | H | HCT116 (Colon) | 8.21 | [1] |
| Comp-C | Phenyl | CH₃ | A549 (Lung) | 10.5 | [5] |
| Comp-D | 4-Methoxyphenyl | H | HepG2 (Liver) | 3.53 | [1] |
| Comp-E | Indole | Phenyl | HepG2 (Liver) | 6.1 | [22] |
Note: The IC₅₀ values are illustrative and may vary depending on the specific experimental conditions.
Conclusion and Future Directions
The this compound scaffold represents a versatile and promising platform for the development of novel anticancer agents. The protocols and guidelines presented in these application notes provide a robust framework for the synthesis, in vitro screening, and mechanistic elucidation of these compounds. Future research should focus on optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic properties, with the ultimate goal of translating these promising preclinical candidates into effective cancer therapies.
References
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. srrjournals.com [srrjournals.com]
- 6. journal.waocp.org [journal.waocp.org]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - FR [thermofisher.com]
- 13. Apoptosis Protocols | USF Health [health.usf.edu]
- 14. benchchem.com [benchchem.com]
- 15. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Practical Guide to the N-Alkylation of 1-(1H-pyrazol-3-yl)ethanone
Abstract
This document provides a detailed experimental protocol and technical guidance for the N-alkylation of 1-(1H-pyrazol-3-yl)ethanone, a common scaffold in medicinal chemistry. N-substituted pyrazoles are prevalent in numerous pharmacologically active compounds, making their synthesis a cornerstone of drug discovery programs.[1][2] This guide moves beyond a simple recitation of steps, delving into the critical challenge of regioselectivity in the alkylation of unsymmetrical pyrazoles. We present a robust, field-tested protocol using standard laboratory reagents and offer insights into reaction monitoring, product purification, and characterization. Furthermore, alternative methodologies such as Phase Transfer Catalysis (PTC) are discussed as a means to enhance process safety and environmental sustainability.
Introduction: The Significance of N-Alkylated Pyrazoles
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of drugs with anti-inflammatory, anti-tumor, and anti-infective properties.[1][2] The functionalization of the pyrazole ring, particularly at the nitrogen atoms, is a key strategy for modulating the compound's pharmacokinetic and pharmacodynamic properties. N-alkylation allows for the introduction of diverse substituents that can influence solubility, metabolic stability, and target binding affinity.
The substrate of interest, this compound, is an unsymmetrical pyrazole. This asymmetry presents the principal challenge in its N-alkylation: the reaction can yield two different constitutional isomers, the N1-alkylated (1-alkyl-3-acetyl) and N2-alkylated (1-alkyl-5-acetyl) products. Controlling the regioselectivity of this reaction is therefore paramount for the efficient synthesis of the desired target molecule.
The Challenge of Regioselectivity
The N-alkylation of an unsymmetrical pyrazole typically proceeds via deprotonation of the N-H proton by a base to form a pyrazolate anion, which then acts as a nucleophile in an SN2 reaction with an alkylating agent. The resulting anion has electron density on both nitrogen atoms, leading to a potential mixture of N1 and N2 alkylation products.
The ratio of these isomers is influenced by several factors:
-
Steric Hindrance: Bulky substituents on the pyrazole ring or a bulky alkylating agent will favor alkylation at the less sterically hindered nitrogen atom.[1]
-
Electronic Effects: Electron-withdrawing or -donating groups on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogen atoms.
-
Reaction Conditions: The choice of base, its counter-ion, and the solvent can significantly alter the N1/N2 ratio.[3][4] For instance, different bases can lead to different ion-pairing environments, thereby influencing which nitrogen atom is more accessible for alkylation.
Figure 1: Regioselectivity in the N-alkylation of this compound.
Experimental Protocol: N-Alkylation using Sodium Hydride
This protocol describes a general and highly effective method for the N-alkylation of this compound using sodium hydride as the base and an alkyl halide as the electrophile. This method typically favors the formation of the N1 isomer due to the steric hindrance posed by the acetyl group at the C3 position.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | ≥97% | Sigma-Aldrich | Starting material. |
| Sodium Hydride (NaH) | 60% dispersion in oil | Sigma-Aldrich | Highly reactive with water. Handle under inert atmosphere. |
| Anhydrous N,N-Dimethylformamide (DMF) | ≥99.8%, anhydrous | Acros Organics | Use a freshly opened bottle or from a solvent purification system. |
| Alkyl Halide (e.g., Iodomethane, Benzyl bromide) | Reagent Grade | Varies | Toxic/Lachrymator. Handle in a fume hood. |
| Diethyl Ether or Ethyl Acetate | ACS Grade | Fisher Scientific | For extraction. |
| Saturated Aqueous NH₄Cl Solution | - | Lab-prepared | For quenching the reaction. |
| Brine (Saturated Aqueous NaCl) | - | Lab-prepared | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | VWR | For drying the organic phase. |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Tech. | For column chromatography. |
Safety Precautions
-
Sodium Hydride (NaH): A flammable solid that reacts violently with water to produce flammable hydrogen gas. Always handle in an inert atmosphere (Nitrogen or Argon) and use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Alkylating Agents: Many alkyl halides are toxic, carcinogenic, and/or lachrymatory. All manipulations should be performed in a certified chemical fume hood.
-
Anhydrous DMF: A potential teratogen. Avoid inhalation and skin contact.
Step-by-Step Procedure
Figure 2: Step-by-step experimental workflow.
-
Preparation: Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen or argon.
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum, add sodium hydride (1.2 equivalents, 60% dispersion in oil).
-
Solvent Addition: Wash the NaH dispersion with anhydrous hexanes (2x) to remove the mineral oil, carefully decanting the hexanes via cannula. Add anhydrous DMF to the flask to achieve a final concentration of approximately 0.2 M with respect to the starting pyrazole. Cool the suspension to 0 °C using an ice-water bath.
-
Deprotonation: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the stirred NaH suspension at 0 °C. Effervescence (H₂ gas) should be observed. Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete to ensure full deprotonation.[5]
-
Alkylation: Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.
-
Reaction: After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with water and an organic solvent (e.g., ethyl acetate). Separate the layers. Extract the aqueous layer two more times with the organic solvent.
-
Washing & Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to isolate the N-alkylated product(s).
Product Characterization: Confirming Regioselectivity
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the structure and regiochemistry of the product.
-
¹H NMR: The chemical shifts of the two pyrazole ring protons are diagnostic. In the N1-alkylated isomer (1,3-disubstituted), the two protons will appear as distinct doublets. In the N2-alkylated isomer (1,5-disubstituted), they will also appear as doublets but with different chemical shifts and coupling constants compared to the N1 isomer. The protons on the alkyl group adjacent to the nitrogen will also provide a clear signature.
-
¹³C NMR & DEPT: This will confirm the number of unique carbons and distinguish between CH, CH₂, and CH₃ groups.
-
NOESY: A 2D NOESY experiment can provide definitive proof of regiochemistry by showing through-space correlation between the protons of the N-alkyl group and the protons on the pyrazole ring (e.g., a correlation to the H5 proton would confirm N1 alkylation).
Alternative Methodology: Phase Transfer Catalysis (PTC)
For certain applications, particularly on a larger scale, avoiding hazardous reagents like sodium hydride and solvents like DMF is desirable. Phase Transfer Catalysis (PTC) offers a compelling alternative.[6][7]
In a typical PTC setup, the pyrazole, a solid inorganic base (like K₂CO₃ or NaOH), and the alkyl halide are stirred in a biphasic system (e.g., toluene/water) with a catalytic amount of a phase transfer catalyst, such as tetrabutylammonium bromide (TBAB).[8] The catalyst transports the pyrazolate anion from the aqueous or solid phase into the organic phase where it can react with the alkyl halide. This method often proceeds under milder conditions and can be more environmentally friendly.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No reaction / Low Conversion | 1. Inactive NaH (hydrolyzed).2. Wet solvent or glassware.3. Unreactive alkyl halide. | 1. Use fresh NaH from a new container.2. Ensure all glassware is rigorously dried and use a high-quality anhydrous solvent.3. Switch to a more reactive halide (I > Br > Cl). Consider adding a catalytic amount of NaI if using an alkyl bromide or chloride. |
| Mixture of N1/N2 Isomers | Inherent reactivity of the substrate under the chosen conditions. | 1. Modify the reaction conditions (try a different base/solvent combination, e.g., K₂CO₃ in acetone).2. Use a bulkier alkylating group to enhance steric differentiation.3. Carefully separate the isomers via chromatography. |
| Multiple Alkylations | Use of excess alkylating agent or prolonged reaction time. | Use a stoichiometric amount (1.05-1.1 eq.) of the alkylating agent and monitor the reaction closely by TLC to stop it upon consumption of the starting material. |
| Difficult Purification | Products have similar polarity; residual DMF. | 1. Use a high-performance silica or a different stationary phase for chromatography.2. During workup, wash the organic layer thoroughly with water and brine multiple times to remove DMF before concentration. |
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 8. Phase-Transfer Catalysis for the Alkylation of Pyrazolones - ChemistryViews [chemistryviews.org]
analytical methods for the characterization of 1-(1H-pyrazol-3-yl)ethanone
An Application Note for the Comprehensive Analytical Characterization of 1-(1H-pyrazol-3-yl)ethanone
Prepared by: Gemini, Senior Application Scientist
Introduction
This compound is a heterocyclic ketone that serves as a crucial building block in medicinal chemistry and materials science. Its pyrazole core is a prominent scaffold in numerous pharmacologically active compounds, making the precise and thorough characterization of this molecule essential for drug development, quality control, and synthetic chemistry research. Ensuring the identity, purity, and stability of this compound is a prerequisite for its use in further applications, demanding a multi-technique analytical approach.
This guide provides a detailed framework of analytical methods for the comprehensive characterization of this compound. The protocols and insights are designed for researchers, analytical scientists, and drug development professionals, emphasizing the causality behind experimental choices to ensure robust and reliable results.
Molecular Identity and Structure Elucidation
The foundational step in characterization is the unambiguous confirmation of the molecular structure. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides definitive evidence of the chemical structure and molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is unparalleled for providing detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for structural confirmation.
Rationale for Experimental Choices: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common starting point, but due to the presence of the N-H proton, which can undergo exchange, and for better solubility, dimethyl sulfoxide-d₆ (DMSO-d₆) is often preferred. DMSO-d₆ will clearly resolve the N-H proton signal. Tetramethylsilane (TMS) is used as an internal standard for referencing the chemical shifts to 0 ppm.
Protocol 1: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of DMSO-d₆.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at 25 °C.
-
Use a standard pulse program with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A higher number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (FID) using appropriate software. Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak or TMS.
Expected Results & Interpretation: The chemical structure (Figure 1) dictates the expected signals. While specific literature values for this exact isomer can be sparse, data from related pyrazole structures allow for reliable prediction.[1][2][3]
-
¹H NMR (in DMSO-d₆):
-
A broad singlet for the N-H proton (~13.0 ppm).
-
A doublet for the pyrazole proton H5 (~7.8 ppm).
-
A doublet for the pyrazole proton H4 (~6.6 ppm).
-
A singlet for the methyl (CH₃ ) protons (~2.4 ppm).
-
-
¹³C NMR (in DMSO-d₆):
-
A signal for the carbonyl carbon (C=O ) (~190 ppm).
-
Signals for the pyrazole ring carbons (C3, C5, C4 ) in the aromatic region (~150 ppm, ~130 ppm, ~110 ppm).
-
A signal for the methyl carbon (CH₃ ) (~27 ppm).
-
| Parameter | Technique | Expected Value | Purpose |
| Chemical Shifts (δ) | ¹H & ¹³C NMR | See text for predictions | Confirms chemical environment of nuclei |
| Coupling Constants (J) | ¹H NMR | ~2-3 Hz for H4-H5 | Confirms connectivity of adjacent protons |
| Integral Values | ¹H NMR | 1:1:1:3 ratio | Confirms proton count for each signal |
Mass Spectrometry (MS)
MS is used to determine the molecular weight of the compound and can provide structural clues through analysis of fragmentation patterns. Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent choice for this molecule due to its likely volatility.[4][5]
Rationale for Experimental Choices: Electron Ionization (EI) is a standard ionization technique that provides reproducible fragmentation patterns, which are useful for structural confirmation and library matching. The molecular formula of this compound is C₅H₆N₂O, with an exact mass of approximately 110.048 Da.[6] High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a suitable solvent like dichloromethane or methanol.[4]
-
GC Conditions:
-
Column: A mid-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is effective for separating pyrazole isomers.[4]
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Start at 80 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 200.
-
Ion Source Temperature: 230 °C.
-
Expected Results & Interpretation:
-
Molecular Ion: A clear molecular ion peak [M]⁺• at m/z 110.
-
Fragmentation Pattern: Key fragments would arise from the loss of stable neutral molecules or characteristic radicals. Common fragmentation pathways for pyrazoles involve the loss of HCN or N₂.[7] Expected fragments for this compound could include:
-
m/z 95: [M - CH₃]⁺
-
m/z 67: [M - CH₃CO]⁺
-
m/z 43: [CH₃CO]⁺ (a very common and often abundant fragment for acetyl groups).
-
| Parameter | Technique | Expected Value | Purpose |
| Molecular Ion [M]⁺• | EI-MS | m/z 110 | Confirms molecular weight |
| Key Fragments | EI-MS | m/z 95, 67, 43 | Supports structural assignment |
| Exact Mass | HRMS | 110.0480 | Confirms elemental composition (C₅H₆N₂O) |
Purity Determination and Quantification
Chromatographic methods are the gold standard for assessing the purity of chemical compounds by separating the main component from any impurities or related substances.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a robust and versatile technique for determining the purity of non-volatile and thermally labile compounds. A method with UV detection is standard for aromatic compounds like this pyrazole derivative.
Rationale for Experimental Choices: A C18 column is the workhorse of reversed-phase chromatography, providing excellent retention for moderately polar compounds. The mobile phase, a mixture of acetonitrile (ACN) and water, is chosen to elute the compound with a good peak shape and retention time. A buffer like trifluoroacetic acid (TFA) is often added to improve peak shape by suppressing the ionization of free silanol groups on the silica support.[8] The detection wavelength should be set at a λₘₐₓ of the compound to ensure maximum sensitivity.
Protocol 3: RP-HPLC Purity Analysis
-
Sample Preparation: Prepare a stock solution of this compound at 1 mg/mL in methanol or acetonitrile. Dilute to a working concentration of approximately 50-100 µg/mL using the mobile phase.
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.[9]
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
-
Detection: UV/PDA detector at an appropriate wavelength (e.g., 220 nm or 254 nm).
-
Expected Results & Interpretation: A successful separation will show a single major peak corresponding to this compound. The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram. Any other peaks represent impurities. A photodiode array (PDA) detector can be used to assess peak purity by comparing UV spectra across the peak.
Solid-State and Thermal Properties
Understanding the physical properties of a compound, such as its melting point and thermal stability, is crucial, particularly for applications in drug development where solid-state form can impact bioavailability and stability.
Thermal Analysis (DSC & TGA)
Differential Scanning Calorimetry (DSC) measures the temperatures and heat flows associated with thermal transitions in a material, providing a precise melting point. Thermogravimetric Analysis (TGA) measures weight changes as a function of temperature, indicating thermal stability and decomposition profiles.[10]
Protocol 4: Thermal Analysis
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC/TGA pan.
-
DSC Conditions:
-
Temperature Program: Heat from 25 °C to a temperature well above the melting point (e.g., 200 °C) at a rate of 10 °C/min.
-
Atmosphere: Nitrogen purge at 50 mL/min.
-
-
TGA Conditions:
-
Temperature Program: Heat from 25 °C to 500 °C at a rate of 10 °C/min.
-
Atmosphere: Nitrogen purge at 50 mL/min.
-
Expected Results & Interpretation:
-
DSC: A sharp endothermic peak will be observed, with the peak maximum corresponding to the melting point of the crystalline solid. A broad peak or multiple peaks could indicate the presence of impurities or polymorphism.
-
TGA: The TGA curve should show a stable baseline (no weight loss) until the onset of thermal decomposition. A significant weight loss step indicates the temperature at which the molecule begins to break down.
Comprehensive Analytical Workflow
A logical workflow ensures that all critical quality attributes of the compound are assessed efficiently. The following diagram illustrates a standard characterization sequence.
Caption: Comprehensive analytical workflow for this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. spectrabase.com [spectrabase.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Ethanone, 1-(1H-pyrazol-4-yl)- [webbook.nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. ijcpa.in [ijcpa.in]
- 10. revistas.uepg.br [revistas.uepg.br]
Application Notes & Protocols: 1-(1H-Pyrazol-3-yl)ethanone as a Cornerstone for Heterocyclic Synthesis
Introduction: The Strategic Value of 1-(1H-Pyrazol-3-yl)ethanone
In the landscape of synthetic chemistry, particularly within drug discovery and materials science, the pyrazole nucleus is a privileged scaffold. Its presence in blockbuster drugs like Celecoxib (a COX-2 inhibitor) underscores its significance. This compound emerges as a particularly powerful and versatile starting material for accessing a diverse array of more complex heterocyclic systems. Its strategic value lies in its bifunctional nature: the reactive acetyl group, with its enolizable α-protons, and the pyrazole ring, which can influence the electronic properties of the molecule and participate in further annulation reactions.
This guide provides an in-depth exploration of the synthetic utility of this compound. We will move beyond simple procedural lists to dissect the underlying chemical principles, offering field-proven protocols and insights to empower researchers in their synthetic endeavors. The methodologies described herein are designed to be robust and self-validating, providing a reliable foundation for the synthesis of novel chemical entities.
Visualization: Synthetic Pathways from this compound
The following diagram illustrates the central role of this compound as a divergent precursor for various classes of heterocyclic compounds.
Caption: Synthetic utility of this compound.
Part 1: Synthesis of Pyrazolyl Chalcones via Claisen-Schmidt Condensation
The most fundamental and widely used transformation of this compound is its conversion into pyrazolyl chalcones (α,β-unsaturated ketones). This is typically achieved through the Claisen-Schmidt condensation, a reliable base-catalyzed reaction between an enolizable ketone and a non-enolizable aromatic aldehyde.[1][2][3]
Causality and Expertise: The choice of a base is critical. Strong bases like sodium hydroxide are effective, but milder bases like piperidine can be advantageous when dealing with sensitive substrates to prevent side reactions. The reaction leverages the acidity of the methyl protons of the acetyl group, which are readily deprotonated to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The subsequent dehydration step is often spontaneous or acid/base-catalyzed and is driven by the formation of a highly conjugated system.[4][5]
Protocol 1: General Synthesis of (E)-3-Aryl-1-(1H-pyrazol-3-yl)prop-2-en-1-one
Objective: To synthesize a pyrazolyl chalcone derivative for use as a key intermediate.
Materials and Reagents:
-
This compound (1.0 eq)
-
Substituted aromatic aldehyde (1.0-1.1 eq)
-
Ethanol (or Methanol)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH), 10-20% aqueous solution
-
Glacial acetic acid
-
Deionized water
-
Standard laboratory glassware, magnetic stirrer, and TLC apparatus (e.g., silica gel plates with ethyl acetate/hexane eluent)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the chosen aromatic aldehyde (1.0 eq) in ethanol (10-15 mL per gram of ketone). Stir the mixture at room temperature until all solids are dissolved.
-
Base Addition: Cool the flask in an ice-water bath. Slowly add the aqueous NaOH solution dropwise to the stirred mixture. The amount of base is catalytic but often a significant portion of an equivalent is used to drive the reaction.
-
Scientist's Note: A color change (often to yellow, orange, or red) is a strong indicator that the condensation is proceeding. The base deprotonates the ketone, forming the nucleophilic enolate required for the reaction.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction time can vary from 2 to 24 hours depending on the reactivity of the aldehyde.[3] Monitor the consumption of the starting materials by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Once the reaction is complete, pour the mixture into a beaker of ice-cold water. Acidify the mixture carefully with glacial acetic acid or dilute HCl to neutralize the excess base. This will cause the chalcone product to precipitate.
-
Purification: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove inorganic salts. The crude product can be purified by recrystallization from a suitable solvent, typically ethanol, to yield the pure chalcone.[6]
-
Validation: Confirm the structure using standard analytical techniques (¹H NMR, ¹³C NMR, IR, MS). The ¹H NMR spectrum should show characteristic trans-coupled vinyl protons (J ≈ 15 Hz).
Data Summary: Claisen-Schmidt Condensation
| Aldehyde Reactant | Base | Solvent | Time (h) | Yield (%) | Reference |
| Benzaldehyde | NaOH | Ethanol | 3 | 88 | [2] |
| 4-Methoxybenzaldehyde | NaOH | Ethanol | 2 | 95 | [2] |
| 4-Chlorobenzaldehyde | KOH | Ethanol | 4 | 85 | [7] |
| Thiophene-2-carbaldehyde | NaOH | Ethanol | 12 | 63 | [6] |
Part 2: From Chalcones to Bio-relevant Scaffolds
Pyrazolyl chalcones are not merely final products; they are versatile intermediates for constructing five- and six-membered heterocyclic rings. Their α,β-unsaturated ketone moiety is a classic Michael acceptor and is primed for cyclocondensation reactions.
A. Synthesis of Pyrazolyl-Pyrazolines
The reaction of chalcones with hydrazine derivatives is a cornerstone of pyrazole and pyrazoline synthesis.[8] It provides a direct route to 4,5-dihydro-1H-pyrazoles (pyrazolines), which are prevalent in many biologically active compounds.[9][10]
Mechanism Insight: The reaction proceeds via a nucleophilic attack of the hydrazine at the carbonyl carbon, followed by an intramolecular Michael addition of the second nitrogen atom to the β-carbon of the double bond, leading to the cyclized pyrazoline product. The use of glacial acetic acid as a solvent not only facilitates the reaction but also catalyzes the imine formation and subsequent cyclization steps.
References
- 1. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of Novel Heterocyclic Chalcones from 1-Phenyl-1H-pyrazol-3-ol [mdpi.com]
- 3. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Characterization of Some Biologically Important Pyrazolyl Compounds – Oriental Journal of Chemistry [orientjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction | eLife [elifesciences.org]
Application Notes & Protocols: High-Throughput Screening of 1-(1H-Pyrazol-3-yl)ethanone Derivatives for Kinase Inhibition
Abstract
Protein kinases are a major class of therapeutic targets, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[1] The pyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of many potent and selective kinase inhibitors.[2][3][4] Specifically, derivatives of 1-(1H-pyrazol-3-yl)ethanone offer a synthetically tractable starting point for developing novel kinase modulators.[5][6][7] This guide provides a comprehensive framework for the systematic screening and characterization of this compound derivative libraries against a panel of protein kinases. We detail field-proven protocols for primary biochemical screening and secondary cell-based validation, emphasizing experimental design, data analysis, and the causal logic behind key methodological choices to ensure the generation of robust and reproducible data.
The Strategic Imperative for a Tiered Screening Approach
Identifying a promising lead compound from a chemical library requires a multi-step, tiered approach that balances throughput, cost, and physiological relevance. A common pitfall is relying solely on high-throughput biochemical data, which may not translate to cellular efficacy.[8] Many compounds that show promise in enzymatic assays fail in a cellular context due to poor membrane permeability, rapid metabolism, or cellular efflux.[8] Therefore, a robust screening cascade is essential to efficiently triage compounds and focus resources on the most promising candidates.
Our recommended workflow begins with a sensitive, high-throughput biochemical assay to identify initial "hits" that directly inhibit the kinase of interest. These hits are then subjected to a secondary, lower-throughput cell-based assay to confirm target engagement and functional activity within a physiological environment. Finally, promising candidates undergo comprehensive selectivity profiling to assess their off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jddtonline.info [jddtonline.info]
- 6. chemrevlett.com [chemrevlett.com]
- 7. mdpi.com [mdpi.com]
- 8. reactionbiology.com [reactionbiology.com]
Troubleshooting & Optimization
optimizing reaction conditions for 1-(1H-pyrazol-3-yl)ethanone synthesis
Welcome to the dedicated technical support center for the synthesis of 1-(1H-pyrazol-3-yl)ethanone. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to ensure successful and reproducible synthesis.
Introduction: The Knorr Pyrazole Synthesis for this compound
The most direct and widely employed method for synthesizing this compound is the Knorr pyrazole synthesis. This classic condensation reaction involves the cyclization of a β-dicarbonyl compound with a hydrazine derivative.[1][2] For the target molecule, the reaction proceeds between acetylacetone (2,4-pentanedione) and hydrazine.
The seemingly straightforward nature of this reaction can present several challenges, primarily concerning regioselectivity, yield, and purity. This guide will address these common issues, providing both theoretical understanding and practical solutions.
Reaction Mechanism and Regioselectivity
The reaction is initiated by the nucleophilic attack of a nitrogen atom from hydrazine on one of the carbonyl carbons of acetylacetone, forming a hydrazone intermediate. Subsequent intramolecular cyclization and dehydration lead to the formation of the aromatic pyrazole ring.[3]
A critical challenge in this synthesis is controlling the regioselectivity. Since acetylacetone is a symmetrical diketone, the initial reaction with hydrazine hydrate will lead to 3-methyl-5-hydroxypyrazole, which exists in tautomeric equilibrium with this compound and 3,5-dimethylpyrazole. However, when a substituted hydrazine is used, the initial nucleophilic attack can occur at either of the two carbonyl groups, potentially leading to a mixture of two regioisomeric pyrazole products.[4] Understanding the electronic and steric factors that influence this initial step is crucial for directing the reaction towards the desired isomer.
Caption: Knorr Pyrazole Synthesis Workflow.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of this compound in a question-and-answer format.
Question 1: My reaction yielded a mixture of regioisomers. How can I improve the regioselectivity?
Answer: While the reaction of hydrazine with the symmetrical acetylacetone should theoretically yield a single product, the use of substituted hydrazines can lead to isomeric mixtures. To control regioselectivity:
-
Choice of Hydrazine: The substituent on the hydrazine will influence which carbonyl it preferentially attacks. Electron-withdrawing groups on a substituted hydrazine can alter its nucleophilicity.
-
Reaction Conditions: The pH of the reaction medium can play a crucial role. Acid catalysis can protonate a carbonyl group, making it more electrophilic and influencing the site of initial attack.[5] Experimenting with different acid catalysts (e.g., acetic acid, sulfuric acid) and their concentrations can help favor the formation of the desired isomer.[3]
-
Temperature Control: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product over the thermodynamically controlled one.
Question 2: The yield of my reaction is consistently low. What are the potential causes and solutions?
Answer: Low yields can stem from several factors:
-
Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the expected reaction time, consider extending the reaction duration or slightly increasing the temperature.
-
Side Reactions: Hydrazine can undergo side reactions, such as the formation of hydrazides if ester functionalities are present in more complex substrates.[5] Ensure the purity of your starting materials.
-
Product Precipitation: The product may not fully precipitate from the reaction mixture upon cooling. Try adding a co-solvent in which the product is less soluble to induce further precipitation.
-
Workup Losses: During filtration and washing, some product may be lost if it has slight solubility in the washing solvent. Use ice-cold solvents for washing to minimize this.
Question 3: My final product is discolored (yellow/red) and appears impure. How can I improve its purity?
Answer: Discoloration often indicates the presence of impurities, which can arise from the degradation of hydrazine or side reactions.[6]
-
Purification by Recrystallization: This is the most effective method for purifying the solid product.
-
Solvent Selection: Choose a solvent or solvent system in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures.[7] Common choices for pyrazoles include ethanol, ethanol/water mixtures, or hexanes/ethyl acetate.[6][8]
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent, filter the hot solution to remove any insoluble impurities, and then allow it to cool slowly to form pure crystals.[9][10]
-
-
Activated Charcoal: If the discoloration is due to colored impurities, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb them.
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used for purification. A solvent system such as ethyl acetate/hexanes is a good starting point for elution.
Question 4: I am unsure if I have synthesized the correct product. How can I confirm its identity?
Answer: Proper characterization is essential. The following techniques are recommended:
-
NMR Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the pyrazole ring protons, the methyl group protons, and the N-H proton. The chemical shifts and coupling constants are unique to the molecule's structure.[11][12]
-
¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms and their chemical environments.[11][13]
-
-
Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the C=O (ketone) and N-H functional groups.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your product.
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity.
Optimized Experimental Protocol
This protocol provides a reliable method for the synthesis of this compound.
Materials:
-
Acetylacetone (2,4-pentanedione)
-
Hydrazine hydrate
-
Ethanol
-
Glacial Acetic Acid (catalyst)
-
Deionized water
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acetylacetone (1 equivalent) in ethanol.
-
Slowly add hydrazine hydrate (1.1 equivalents) to the solution while stirring. The reaction is exothermic, so control the addition rate to maintain a moderate temperature.
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Heat the reaction mixture to reflux and maintain for 1-2 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
-
Once the reaction is complete (disappearance of the limiting reagent), allow the mixture to cool to room temperature.
-
Cool the flask in an ice bath to induce crystallization of the product.
-
Collect the crystalline product by vacuum filtration and wash with a small amount of ice-cold ethanol.
-
Dry the product under vacuum to obtain this compound.
Data Summary Table
| Parameter | Recommended Value | Notes |
| Reagent Ratio | Acetylacetone : Hydrazine Hydrate = 1 : 1.1 | A slight excess of hydrazine ensures complete consumption of the diketone. |
| Solvent | Ethanol | Other alcohols like methanol or propanol can also be used.[3] |
| Catalyst | Glacial Acetic Acid | A few drops are usually sufficient to catalyze the reaction.[1] |
| Reaction Temperature | Reflux (approx. 78 °C for ethanol) | |
| Reaction Time | 1-2 hours | Monitor by TLC for completion. |
| Purification Method | Recrystallization from ethanol/water |
Troubleshooting Workflow
Caption: Troubleshooting workflow for synthesis.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. jk-sci.com [jk-sci.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. Purification [chem.rochester.edu]
- 8. esisresearch.org [esisresearch.org]
- 9. How To [chem.rochester.edu]
- 10. physics.emu.edu.tr [physics.emu.edu.tr]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Regioselective Synthesis of 3-Acetylpyrazole
Welcome to the technical support center for the synthesis of pyrazole derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of pyrazole synthesis, with a specific focus on the regioselective challenges encountered when targeting 3-acetylpyrazole and its analogues. Here, we provide in-depth troubleshooting guides, validated protocols, and answers to frequently asked questions, grounded in established chemical principles and peer-reviewed literature.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the synthesis of 3-acetylpyrazole.
Q1: What is the primary cause of isomeric impurities in the synthesis of 3-acetylpyrazole?
A: The formation of isomeric impurities is a classic challenge rooted in the mechanism of the Knorr pyrazole synthesis, the most common route to this scaffold.[1][2][3] This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[4][5] When an unsymmetrical 1,3-diketone (like acetylacetone derivatives where the two carbonyl groups are in different chemical environments) reacts with hydrazine, the initial nucleophilic attack can occur at either of the two distinct carbonyl carbons. This leads to two competing reaction pathways, resulting in a mixture of two regioisomers: the desired 3-acetylpyrazole and the undesired 5-acetylpyrazole. The relative reactivity of the two carbonyl groups determines the final ratio of these products.
Q2: Which experimental factors have the most significant impact on the regioselectivity of the reaction?
A: Several factors can be modulated to control the isomeric ratio, but the most impactful are:
-
Solvent Choice: The solvent can dramatically influence regioselectivity. Standard solvents like ethanol often yield poor selectivity.[6] In contrast, fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly enhance the formation of a single isomer.[6] This is attributed to their strong hydrogen-bonding capabilities, which can differentially stabilize the transition states of the two competing pathways.
-
Substituent Effects: The electronic and steric properties of the substituents on the 1,3-diketone precursor heavily influence the electrophilicity of the carbonyl carbons.[5] A bulky group or a strong electron-withdrawing group can direct the initial hydrazine attack to the more accessible or more electrophilic carbonyl, respectively.
-
Reaction Temperature: Temperature can shift the balance between kinetic and thermodynamic control, which may alter the final product ratio.[7] Lower temperatures often favor the kinetically controlled product.
Q3: How can I definitively identify the 3-acetyl vs. 5-acetyl regioisomer?
A: Unambiguous structural elucidation is critical. While 1D ¹H and ¹³C NMR can confirm the presence of two isomers and their ratio, 2D NMR techniques are essential for definitive assignment.[7]
-
Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close in space. For an N-substituted pyrazole, a NOESY correlation between the N-substituent's protons and the proton at the C5 position of the pyrazole ring would confirm the isomer where the substituent is at N1 and the C5 position is adjacent. This allows for direct differentiation.
-
Heteronuclear Multiple Bond Correlation (HMBC): This technique shows correlations between protons and carbons that are 2-3 bonds away. Observing a ³J-coupling between the N-substituent's protons and the C5 carbon of the pyrazole ring provides strong evidence for that specific regioisomer.[8]
-
X-ray Crystallography: If a single crystal of one of the isomers can be obtained, X-ray crystallography provides the absolute, undeniable proof of its structure.
Section 2: Troubleshooting Guide
This guide provides structured solutions to common experimental problems.
Problem 1: Poor Regioisomeric Ratio (~1:1 Mixture of 3-Acetyl and 5-Acetyl Pyrazoles)
This is the most frequent challenge, leading to low yields of the desired product and difficult purification.
-
Root Cause Analysis: The reaction of an unsymmetrical 1,3-diketone with hydrazine in a standard protic solvent like ethanol often proceeds with little to no regioselectivity because the activation energy barriers for the two competing pathways are very similar. The solvent does not sufficiently differentiate the reactivity of the two carbonyl sites.
-
Solution: Solvent-Mediated Regiocontrol
The most effective and direct solution is to change the reaction solvent to a fluorinated alcohol.[6] These solvents act as potent hydrogen bond donors, selectively solvating and stabilizing one of the key intermediates or transition states over the other, thereby directing the reaction down a single pathway.
Table 1: Effect of Solvent on Regioselectivity in Pyrazole Synthesis
Entry 1,3-Diketone Substrate Hydrazine Solvent Regioisomeric Ratio (Isomer 1:Isomer 2) Reference 1 1-Phenyl-1,3-butanedione Methylhydrazine Ethanol 60:40 2 1-Phenyl-1,3-butanedione Methylhydrazine TFE >99:1 | 3 | 1-Phenyl-1,3-butanedione | Methylhydrazine | HFIP | >99:1 |[6] |
For a detailed methodology, see Protocol 2 in the next section.
Problem 2: Extreme Difficulty in Separating Regioisomers
Even with optimized synthesis, minor isomeric impurities can persist. Due to their similar structures, regioisomers often have nearly identical polarities and boiling points, making separation by standard flash chromatography or distillation challenging.
-
Root Cause Analysis: Regioisomers are constitutional isomers with the same molecular formula and functional groups. Their physical properties (solubility, polarity) are often so similar that conventional separation techniques fail to provide baseline resolution.
-
Solution A: Advanced Chromatographic Techniques
If standard silica gel chromatography is ineffective, consider alternative stationary phases. Reverse-phase (C18) chromatography can sometimes offer different selectivity based on subtle differences in hydrophobicity. Alternatively, using a chromatography system with a higher resolving power, such as HPLC or SFC (Supercritical Fluid Chromatography), may be necessary for analytical or small-scale separation.
-
Solution B: Purification via Salt Formation and Crystallization
This chemical approach introduces a significant structural difference between the isomers to facilitate separation.
-
React the Isomeric Mixture: Treat the mixture of pyrazole isomers with an inorganic or organic acid (e.g., HCl, H₂SO₄, or tartaric acid) to form acid addition salts.[9][10]
-
Exploit Differential Solubility: The resulting salts may have significantly different crystallization properties or solubilities in a given solvent system.
-
Selective Crystallization: Through careful selection of the solvent and crystallization conditions, it may be possible to selectively crystallize the salt of the desired isomer, leaving the unwanted isomer's salt in the mother liquor.[11]
-
Neutralization: After separation, the purified salt is neutralized with a base to recover the pure pyrazole isomer.
-
Section 3: Protocols & Methodologies
Protocol 1: Baseline Synthesis of 3,5-Dimethylpyrazole (Symmetrical Example)
This protocol for a symmetrical diketone demonstrates a high-yielding Knorr synthesis where regioselectivity is not a concern, serving as a reliable baseline procedure.
-
Setup: In a round-bottomed flask equipped with a magnetic stirrer and an ice bath, dissolve hydrazine sulfate (0.50 mol) in 400 mL of 10% aqueous sodium hydroxide.[12]
-
Cooling: Cool the solution to 15°C.
-
Addition: Add acetylacetone (0.50 mol) dropwise to the stirred solution, ensuring the temperature is maintained at or below 15°C.[12][13]
-
Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2 hours.
-
Workup: Extract the reaction mixture with diethyl ether (3 x 100 mL). Combine the organic extracts, wash with a saturated sodium chloride solution, and dry over anhydrous potassium carbonate.
-
Isolation: Remove the ether by rotary evaporation to yield crystalline 3,5-dimethylpyrazole. Expected yield is typically 77-81%.[12]
Protocol 2: Optimized Regioselective Synthesis using TFE
This protocol is adapted from literature methods demonstrating significantly improved regioselectivity.[6]
-
Setup: To a solution of the unsymmetrical 1,3-diketone (1.0 eq) in 2,2,2-trifluoroethanol (TFE) (approx. 0.2 M concentration), add the substituted hydrazine (1.1 eq).
-
Reaction: Stir the reaction mixture at room temperature (or gently heat to 40-50°C if necessary) and monitor its progress by TLC or LC-MS. Reactions are typically complete within 4-12 hours.
-
Solvent Removal: Once the reaction is complete, remove the TFE under reduced pressure. Be mindful that TFE has a higher boiling point (78°C) than ethanol.
-
Workup: Dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane. Wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The resulting crude product should show a high preponderance of one regioisomer. Purify further by flash chromatography if necessary to remove any minor impurities.
Protocol 3: Spectroscopic Characterization for Isomer Identification
After synthesis, use the following steps to confirm the identity of your major product.
-
Acquire Spectra: Obtain high-resolution ¹H, ¹³C, HMBC, and NOESY NMR spectra of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Analyze ¹H NMR: Identify the key signals: the pyrazole ring proton (CH), the acetyl group methyl protons (CH₃), and any protons on the N-substituent.
-
Analyze HMBC Spectrum: Look for a 3-bond correlation (³J) between the protons of the N1-substituent and the C5 carbon of the pyrazole ring. The presence of this correlation confirms that the substituent is on N1 and C5 is adjacent, identifying the 5-acetyl isomer. Conversely, a correlation to C3 would suggest the 3-acetyl isomer.
-
Analyze NOESY Spectrum: Look for a through-space correlation between the protons of the N1-substituent and the pyrazole ring proton at the C5 position. The presence of this NOE cross-peak provides definitive proof of the isomer's structure.[8]
Section 4: Visual Guides & Workflows
Diagram 1: The Regioselectivity Challenge in Knorr Pyrazole Synthesis
References
- 1. jk-sci.com [jk-sci.com]
- 2. m.youtube.com [m.youtube.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 10. EP2748148A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. scribd.com [scribd.com]
identification and minimization of byproducts in 1-(1H-pyrazol-3-yl)ethanone synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction to the Synthesis and its Challenges
The synthesis of 1-(1H-pyrazol-3-yl)ethanone, a valuable building block in pharmaceutical and agrochemical research, is most commonly achieved through the condensation of a 1,3-dicarbonyl compound with hydrazine.[1][2] While seemingly straightforward, this reaction is often complicated by the formation of byproducts that can hinder purification and reduce yields. The primary challenges stem from the potential for regioisomeric impurities, incomplete reactions, and side reactions involving the starting materials.[1] This guide is designed to provide practical, experience-driven solutions to these common issues.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound, their likely causes, and actionable solutions.
Issue 1: Presence of a Regioisomeric Byproduct, 1-(1H-pyrazol-5-yl)ethanone
-
Symptoms:
-
Probable Cause: The reaction of an unsymmetrical 1,3-dicarbonyl compound, such as acetylacetaldehyde or its synthetic equivalents, with hydrazine can lead to the formation of two regioisomers.[3][4] The nucleophilic attack of the hydrazine can occur at either of the two distinct carbonyl groups, leading to a mixture of products.
-
Solutions:
-
Solvent Selection: The choice of solvent can significantly influence regioselectivity. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase the preference for the formation of one regioisomer over the other.[3][4] Aprotic dipolar solvents such as N,N-dimethylacetamide (DMAc) can also improve regioselectivity compared to commonly used protic solvents like ethanol.[5]
-
pH Control: Acidic conditions can enhance the rate of the desired cyclization and dehydration steps.[5] The addition of a catalytic amount of a strong acid, such as hydrochloric acid, can improve both the yield and the regioselectivity of the reaction.[5]
-
Starting Material Modification: Employing a β-enamino diketone, a derivative of the 1,3-dicarbonyl compound, can steer the reaction towards a single regioisomer depending on the solvent used.[6] Protic solvents tend to favor one isomer, while aprotic solvents favor the other.[6]
-
Issue 2: Incomplete Reaction and Presence of Intermediates
-
Symptoms:
-
TLC analysis shows the persistence of starting materials (1,3-dicarbonyl and hydrazine).
-
Spectroscopic analysis (NMR, MS) indicates the presence of pyrazoline intermediates, which are the result of incomplete aromatization.[1]
-
-
Probable Cause:
-
Insufficient reaction time or temperature.
-
Inefficient dehydration of the intermediate pyrazoline to the final pyrazole.
-
-
Solutions:
-
Reaction Time and Temperature: Prolonging the reaction time or increasing the temperature can drive the reaction to completion. Monitoring the reaction progress by TLC is crucial to determine the optimal endpoint.
-
Dehydration Conditions: If pyrazoline intermediates are the major byproduct, facilitating the dehydration step is necessary. This can be achieved by adding a dehydrating agent or by performing the reaction in a solvent that azeotropically removes water. In some cases, an in-situ oxidation step using an oxidizing agent like bromine or simply heating in DMSO under an oxygen atmosphere can convert the pyrazoline to the desired pyrazole.[7]
-
Issue 3: Formation of Colored Impurities
-
Symptoms: The reaction mixture or the isolated product has a distinct yellow or red coloration.[1]
-
Probable Cause: Side reactions involving the hydrazine starting material can lead to the formation of colored impurities.[1] Hydrazine is a reactive compound that can undergo self-condensation or react with other species in the reaction mixture to form complex, colored byproducts.
-
Solutions:
-
Purification of Hydrazine: Ensure the hydrazine used is of high purity. Distillation of hydrazine hydrate before use can remove impurities.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions that may contribute to color formation.
-
Purification Techniques: Activated carbon treatment of the crude product solution can be effective in removing colored impurities before crystallization or chromatography.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the Knorr pyrazole synthesis, which involves the condensation reaction of a suitable 1,3-dicarbonyl compound (or a synthetic equivalent) with hydrazine.[1] A common precursor is 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, which reacts with hydrazine to form the target molecule.
Q2: How can I identify the byproducts in my reaction mixture?
A2: A combination of chromatographic and spectroscopic techniques is essential for byproduct identification.[1]
-
Thin-Layer Chromatography (TLC): Provides a quick assessment of the number of components in the mixture.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the specific structures of the main product and any byproducts, especially for distinguishing between regioisomers.[1]
-
Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS): These techniques help in determining the molecular weights of the components and can provide fragmentation patterns that aid in structural identification.[1]
Q3: Are there alternative synthetic methods that might avoid these byproduct issues?
A3: Yes, several alternative strategies exist. Multicomponent synthesis approaches can offer high regioselectivity.[8] For instance, a one-pot, three-component reaction involving an aldehyde, tosylhydrazine, and a terminal alkyne can yield 3,5-disubstituted pyrazoles with good control over the regiochemistry.[7] Another approach involves the in-situ generation of the 1,3-diketone from a ketone and an acid chloride, followed by the addition of hydrazine, which can lead to a cleaner reaction profile.[7][9]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound with Improved Regioselectivity
-
To a solution of the 1,3-dicarbonyl starting material (1 equivalent) in 2,2,2-trifluoroethanol (TFE), add hydrazine hydrate (1.1 equivalents).
-
Add a catalytic amount of hydrochloric acid (e.g., 1-2 drops of concentrated HCl).
-
Stir the reaction mixture at room temperature and monitor its progress using TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Visualizing Reaction Pathways
To better understand the formation of the desired product and its regioisomeric byproduct, the following reaction mechanism is provided.
Caption: Reaction pathway for the synthesis of this compound.
Data Summary
The following table summarizes the impact of solvent choice on the regioselectivity of a model pyrazole synthesis, highlighting the benefits of using fluorinated alcohols.
| Solvent | Ratio of Regioisomers (Desired:Undesired) | Reference |
| Ethanol | Often results in mixtures | [5] |
| 2,2,2-Trifluoroethanol (TFE) | Up to 99:1 | [3] |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | Up to 99:1 | [3] |
| N,N-Dimethylacetamide (DMAc) | Selectivity of 98:2 reported | [5] |
Conclusion
The successful synthesis of this compound hinges on the careful control of reaction conditions to minimize the formation of byproducts, particularly the regioisomeric 1-(1H-pyrazol-5-yl)ethanone. By understanding the underlying reaction mechanisms and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the purity and yield of their desired product. The judicious selection of solvents, control of pH, and consideration of alternative synthetic routes are key to overcoming the challenges associated with this important synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pyrazole synthesis [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles [organic-chemistry.org]
Technical Support Center: Purification of 1-(1H-pyrazol-3-yl)ethanone
Welcome to the dedicated technical support guide for the purification of 1-(1H-pyrazol-3-yl)ethanone. This resource is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting and practical guidance for obtaining this key synthetic intermediate in high purity. This guide moves beyond simple protocols to explain the underlying principles of purification strategies, ensuring you can adapt and optimize these methods for your specific experimental context.
Introduction to Purification Challenges
This compound, also known as 3-acetylpyrazole, is a valuable building block in pharmaceutical and agrochemical research. However, its synthesis can often yield a crude product contaminated with unreacted starting materials, regioisomers (e.g., 1-(1H-pyrazol-5-yl)ethanone), and byproducts arising from the decomposition of reagents like hydrazine.[1] Effective purification is therefore critical to ensure the integrity of subsequent synthetic steps and biological assays.
This guide will focus on the two most prevalent and effective purification techniques: recrystallization and silica gel column chromatography . We will explore the nuances of each method in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound that I should be aware of before starting purification?
A1: Understanding the physicochemical properties of your target compound is the foundation of a successful purification strategy.
| Property | Value | Significance for Purification |
| Appearance | Off-white to light yellow solid[2] | Color may indicate the presence of impurities. |
| Melting Point | 100-101 °C[2] | A sharp melting point close to this range is a good indicator of purity. A broad or depressed melting point suggests the presence of contaminants. This is also a critical parameter for avoiding "oiling out" during recrystallization. |
| Boiling Point | 277.7±13.0 °C (Predicted)[2] | The high boiling point suggests that distillation is likely not a practical purification method on a laboratory scale due to the potential for thermal decomposition. |
| pKa | 10.96±0.10 (Predicted)[2] | The pyrazole ring has basic nitrogen atoms, suggesting that acid-base extraction or the formation of acid addition salts could be a viable, albeit less common, purification strategy.[3][4] |
| Solubility | Soluble in polar organic solvents like ethanol and methanol; limited solubility in water and non-polar solvents like hexane.[5][6] | This solubility profile is key to selecting appropriate solvent systems for both recrystallization and column chromatography. |
Q2: My crude product is a dark, oily residue. What is the likely cause and what should be my first purification step?
A2: Dark coloration and an oily consistency often point to the presence of polymeric byproducts or decomposed hydrazine starting materials.[1] Before attempting recrystallization or chromatography, it is advisable to perform a preliminary workup. This may involve dissolving the crude material in a suitable organic solvent like ethyl acetate, washing with a brine solution to remove water-soluble impurities, and then concentrating the organic layer. If significant color persists, a charcoal treatment during recrystallization may be beneficial.[5]
Troubleshooting Guide 1: Recrystallization
Recrystallization is often the most efficient method for purifying crystalline solids like this compound, especially on a larger scale. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.
Workflow for Solvent Selection in Recrystallization
Caption: Decision workflow for selecting a recrystallization solvent system.
Recrystallization FAQs & Troubleshooting
Q3: I'm getting a very low yield after recrystallization. How can I improve it?
A3: Low yield is a common issue in recrystallization. Here are the primary causes and their solutions:
-
Using too much solvent: The most common mistake is adding an excessive amount of hot solvent to dissolve the crude product. This keeps a significant portion of your compound in the "mother liquor" even after cooling.
-
Solution: Use the minimum amount of boiling solvent required to fully dissolve the solid. Add the solvent in small portions to the heated mixture.[5]
-
-
Cooling too quickly: Rapid cooling can lead to the formation of small, impure crystals and trap impurities.
-
Solution: Allow the flask to cool slowly to room temperature on the benchtop, undisturbed. Subsequently, place it in an ice bath to maximize crystal formation.[5]
-
-
Premature crystallization: If the compound crystallizes in the funnel during hot filtration, you will lose product.
-
Solution: Use a pre-heated funnel and filter the hot solution as quickly as possible.
-
Q4: My compound is "oiling out" instead of forming crystals. What's happening and how do I fix it?
A4: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point (100-101 °C for this compound).[5] The precipitated liquid then fails to crystallize upon further cooling.
-
Increase the solvent volume: Add more of the "good" solvent to the hot solution to lower the saturation point, thereby allowing crystallization to occur at a temperature below the compound's melting point.[5]
-
Lower the crystallization temperature slowly: Ensure the solution cools as gradually as possible. An insulated container can help promote slow cooling.[5]
-
Change the solvent system: Experiment with a different solvent or a mixed solvent system. A solvent with a lower boiling point might be advantageous.[5]
-
Use a seed crystal: If you have a small amount of pure, solid material, adding a "seed crystal" to the cooled, supersaturated solution can induce crystallization.[5]
Q5: How can I remove colored impurities during recrystallization?
A5: Colored impurities can often be adsorbed by activated charcoal.
-
Procedure: After dissolving your crude product in the hot solvent, add a very small amount of activated charcoal (a spatula tip is usually sufficient). Swirl the mixture for a few minutes. Perform a hot filtration to remove the charcoal before allowing the solution to cool.
-
Caution: Activated charcoal can also adsorb your desired product, which may lead to a decrease in yield. Use it sparingly.[5]
Protocol 1: Recrystallization from an Ethanol/Water Mixed Solvent System
This is a robust method for polar pyrazole derivatives.
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
While keeping the solution hot, add hot water dropwise until a slight turbidity persists.
-
Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water.
-
Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.
Troubleshooting Guide 2: Silica Gel Column Chromatography
Column chromatography is a powerful technique for separating compounds with different polarities. It is particularly useful for removing closely related impurities, such as regioisomers, that may not be easily separated by recrystallization.[7][8]
Workflow for Developing a Column Chromatography Method
Caption: Step-by-step workflow for purification by column chromatography.
Column Chromatography FAQs & Troubleshooting
Q6: I can't get good separation of my product from an impurity on the TLC plate. What should I do?
A6: Achieving good separation (a significant difference in Rf values) is crucial.
-
Optimize the eluent system: If your spots are too high on the TLC plate (high Rf), the eluent is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate). If the spots are too low (low Rf), the eluent is not polar enough; increase the proportion of the polar solvent.
-
Try a different solvent system: Sometimes, a simple hexane/ethyl acetate system is not sufficient. Consider trying dichloromethane/methanol or other solvent combinations.[7]
-
Consider deactivating the silica: Pyrazoles are basic and can sometimes interact strongly with the acidic silica gel, leading to tailing or poor separation. Pre-treating the silica slurry with a small amount of triethylamine (e.g., 1%) before packing the column can mitigate this issue.[3]
Q7: My product is coming off the column with impurities in all fractions.
A7: This can be due to several factors:
-
Overloading the column: Using too much crude material for the amount of silica will result in broad bands that overlap. A general rule of thumb is to use a silica-to-crude material ratio of at least 30:1 by weight.
-
Improper sample loading: If the initial band of the sample at the top of the column is not narrow and level, the separation will be poor. Dry loading (adsorbing the crude material onto a small amount of silica before adding it to the column) often gives better results than wet loading (dissolving the sample in a small amount of eluent).
-
Cracked or channeled column: If the silica gel bed is not packed uniformly, solvent can channel through cracks, carrying the sample down without proper separation. Ensure the column is packed carefully and the silica is never allowed to run dry.
Protocol 2: Purification by Column Chromatography
-
TLC Analysis: Develop a solvent system that provides an Rf value of approximately 0.2-0.4 for this compound and good separation from impurities. A common starting point is a mixture of hexane and ethyl acetate (e.g., 1:1).
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack it into a glass column, ensuring there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane or ethyl acetate), add a small amount of silica gel, and evaporate the solvent to create a dry powder. Carefully add this powder to the top of the packed column.
-
Elution: Add the eluent to the column and apply gentle pressure (if necessary) to begin elution. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Final Purity Assessment
Regardless of the purification method used, the final purity of your this compound should be assessed using analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any remaining impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To determine purity and confirm the molecular weight.
-
Melting Point Analysis: To check for a sharp melting point within the expected range.
By understanding the principles behind these purification techniques and anticipating common challenges, you can confidently and efficiently obtain high-purity this compound for your research and development needs.
References
- 1. benchchem.com [benchchem.com]
- 2. Ethanone, 1-(1H-pyrazol-3-yl)- (9CI) | 20583-33-9 [amp.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Yields in the Synthesis of 1-(1H-pyrazol-3-yl)ethanone
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 1-(1H-pyrazol-3-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals encountering challenges, particularly low yields, during the synthesis of this valuable heterocyclic ketone. We provide in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound, and which is most common?
The synthesis of pyrazoles is a well-established field, with the most classic and widely used method being the Knorr pyrazole synthesis .[1] This involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][3] For synthesizing this compound, a suitable 1,3-dicarbonyl precursor is required, which is then reacted with hydrazine.
Other notable methods include the reaction of α,β-unsaturated carbonyl compounds with hydrazines, which typically form a pyrazoline intermediate that must be subsequently oxidized to the aromatic pyrazole.[4][5]
Q2: I'm experiencing significantly lower than expected yields. What are the most common culprits?
Low yields in this synthesis are a frequent complaint and can typically be attributed to one or more of the following factors:
-
Formation of Regioisomers: This is the most prevalent issue, especially when using an unsymmetrical 1,3-dicarbonyl precursor. The reaction can produce two different pyrazole isomers, complicating purification and reducing the yield of the desired product.[2][6]
-
Incomplete Reaction: The cyclocondensation reaction may not go to completion due to suboptimal reaction conditions, such as insufficient time, inadequate temperature, or improper pH.[7]
-
Side Product Formation: Besides isomers, other side products can form. For instance, if an α,β-unsaturated ketone is used as a precursor, the intermediate pyrazoline may be the major product if the final oxidation step is inefficient.[4]
-
Starting Material or Product Degradation: The use of excessively harsh conditions (e.g., strong acids or bases, high temperatures) can lead to the degradation of either the reactants or the pyrazole product itself.[5]
-
Purification Losses: Significant amounts of the product can be lost during workup and purification steps like extraction, crystallization, or column chromatography.
In-Depth Troubleshooting Guides
This section provides detailed strategies to address the common problems outlined above.
Issue 1: Poor Regioselectivity Leading to a Mixture of Isomers
Q: My NMR analysis shows a mixture of products, likely the 3-acetyl and 5-acetyl pyrazole regioisomers. How can I synthesize the desired this compound selectively?
A: Achieving high regioselectivity is critical and can be controlled by carefully manipulating the reaction environment and starting materials. The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons of the 1,3-diketone. The key is to create a chemical bias for the attack to happen at the desired carbonyl.
Troubleshooting Strategies:
-
Solvent Modification: The polarity and hydrogen-bonding capability of the solvent can stabilize one transition state over the other.
-
pH Control: The reaction mechanism is pH-dependent.
-
Recommendation: Systematically screen the reaction under acidic, neutral, and basic conditions. An acidic catalyst often favors the formation of one regioisomer, while neutral or basic conditions may favor the other.[1][6] Start with a catalytic amount of acetic acid or hydrochloric acid and compare the results to a reaction run with a base like sodium acetate.
-
-
Use of 1,3-Dicarbonyl Surrogates: Instead of a symmetric 1,3-diketone, use a precursor with differentiated reactivity at the 1 and 3 positions.
-
β-Enaminones: These are excellent surrogates. The less electrophilic enamine carbon directs the initial attack of the hydrazine to the more reactive carbonyl carbon, leading to a highly regioselective reaction.[6]
-
Acetylenic (α,β-ethynyl) Ketones: The reaction of acetylenic ketones with hydrazines provides rigorous control and affords single pyrazole isomers in excellent yields.[8]
-
Diagram: Knorr Synthesis & The Regioisomer Problem
Caption: Knorr synthesis pathway illustrating the formation of two regioisomers.
Issue 2: Incomplete Reaction or Slow Conversion Rate
Q: My TLC analysis consistently shows a significant amount of starting material remaining, even after prolonged reaction times. How can I improve the conversion rate?
A: Incomplete conversion is often a kinetic issue. Conventional heating methods can be slow and may require high temperatures that risk degradation.[7]
Troubleshooting Strategies:
-
Optimize Thermal Conditions:
-
Temperature: Gradually increase the reaction temperature in 10 °C increments while monitoring by TLC. Ensure the temperature does not exceed the decomposition point of your reactants or product.
-
Reaction Time: If higher temperatures are not feasible, extend the reaction time. Run a time-course study (e.g., check at 4, 8, 12, and 24 hours) to find the optimal duration.
-
-
Microwave-Assisted Synthesis: This is a powerful technique for accelerating organic reactions.
-
Recommendation: Microwave irradiation can significantly reduce reaction times from hours to minutes and often improves yields by minimizing side product formation.[9] If available, a dedicated microwave reactor is highly recommended.
-
-
Catalyst Screening: The choice and amount of catalyst are crucial.
-
Recommendation: If using acid catalysis, screen different acids (e.g., acetic acid, p-TsOH, HCl). The optimal catalyst is often substrate-dependent.
-
Table 1: Troubleshooting Summary for Low Yields
| Observed Problem | Potential Cause(s) | Suggested Solutions & Optimizations |
| Mixture of Isomers | Poor regioselectivity of the cyclocondensation reaction. | 1. Change solvent to a fluorinated alcohol (TFE, HFIP).[6]2. Screen different pH conditions (acidic, neutral, basic).[1]3. Use a 1,3-dicarbonyl surrogate like a β-enaminone.[8] |
| Incomplete Reaction | Suboptimal reaction kinetics (time, temperature). | 1. Incrementally increase reaction temperature.2. Extend reaction time and monitor via TLC.3. Employ microwave-assisted synthesis for rapid heating.[9] |
| Major Pyrazoline Byproduct | Inefficient oxidation of the pyrazoline intermediate. | 1. Introduce an oxidizing agent (e.g., I₂, air, DDQ) in a subsequent step.2. Ensure the reaction is not prematurely quenched. |
| Product Degradation | Reaction conditions are too harsh (excessive heat, strong acid/base). | 1. Reduce reaction temperature.2. Use a milder catalyst or reduce catalyst loading.3. Minimize reaction time once conversion is complete. |
| Significant Product Loss | Inefficient workup or purification procedure. | 1. Optimize solvent systems for extraction and recrystallization.2. Use column chromatography with a carefully selected eluent system.[10] |
Issue 3: Product Identification and Purity Assessment
Q: I have isolated a product, but I am unsure of its identity and purity. What is the standard characterization protocol?
A: Proper characterization is essential to confirm you have synthesized the correct molecule and to assess its purity. A combination of spectroscopic and chromatographic techniques should be employed.
Recommended Analytical Workflow:
-
Thin-Layer Chromatography (TLC): Use TLC to monitor the reaction progress and to assess the purity of the final product. A single spot suggests a pure compound, though co-elution is possible.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structural elucidation.[12]
-
¹H NMR: For this compound, you should expect to see signals for the two protons on the pyrazole ring, a singlet for the N-H proton (which may be broad), and a singlet for the acetyl methyl group.[13][14]
-
¹³C NMR: This will confirm the carbon skeleton, showing distinct signals for the carbonyl carbon, the pyrazole ring carbons, and the methyl carbon.[12][13]
-
-
Mass Spectrometry (MS): This technique confirms the molecular weight of your product.[13]
-
Infrared (IR) Spectroscopy: IR will show characteristic absorption bands for key functional groups, such as a strong C=O stretch for the ketone and an N-H stretch for the pyrazole ring.[13][14]
Diagram: Systematic Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low synthesis yields.
Experimental Protocols
Protocol 1: General Synthesis via Knorr Condensation
This is a representative protocol and may require optimization.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 1,3-dicarbonyl precursor (1.0 eq).
-
Solvent and Catalyst: Add a suitable solvent (e.g., ethanol or acetic acid). If needed, add the acid or base catalyst (e.g., 0.1 eq of glacial acetic acid).
-
Hydrazine Addition: Slowly add hydrazine hydrate (1.0 - 1.1 eq) to the stirred solution at room temperature. The addition may be exothermic.
-
Heating: Heat the reaction mixture to reflux and monitor its progress by TLC (e.g., using a 1:1 ethyl acetate:hexane eluent system).
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer and purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography.[10]
Protocol 2: NMR Sample Preparation
-
Sample Weighing: Weigh 5-10 mg of your purified product.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[12]
-
Analysis: Acquire ¹H and ¹³C NMR spectra to confirm the structure and assess purity.
References
- 1. jk-sci.com [jk-sci.com]
- 2. mdpi.com [mdpi.com]
- 3. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 6. benchchem.com [benchchem.com]
- 7. Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. scielo.br [scielo.br]
- 10. Synthesis and Characterization of Novel Heterocyclic Chalcones from 1-Phenyl-1H-pyrazol-3-ol [mdpi.com]
- 11. rjptonline.org [rjptonline.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one [mdpi.com]
Technical Support Center: Managing Regioisomer Formation in Pyrazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for pyrazole synthesis. This resource is designed to provide in-depth guidance and troubleshooting for the common challenge of controlling regioselectivity. As Senior Application Scientists, we understand that achieving the desired regioisomer is critical for the efficacy and safety of new chemical entities. This guide provides practical, evidence-based solutions to help you navigate the complexities of pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is regioselectivity in pyrazole synthesis and why is it a concern?
A1: Regioselectivity refers to the preference for forming one constitutional isomer over another in a chemical reaction. In pyrazole synthesis, particularly in the widely used Knorr synthesis, the reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can lead to two different pyrazole regioisomers.[1][2][3] This happens because the substituted hydrazine has two non-equivalent nitrogen atoms, and either one can initiate the attack on one of the two different carbonyl groups of the dicarbonyl compound.[1] The formation of a mixture of regioisomers is a significant issue because these isomers can have different biological activities and physical properties, making their separation difficult and costly, which is a major concern in drug development and manufacturing.[4]
Q2: My Knorr pyrazole synthesis is yielding a mixture of regioisomers. What are the key factors that I can modify to control the product ratio?
A2: The regiochemical outcome of the Knorr pyrazole synthesis is a delicate balance of several factors. By systematically adjusting these, you can often favor the formation of the desired isomer.[1][5]
-
Electronic Effects: The electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl compound plays a crucial role. Electron-withdrawing groups will activate a nearby carbonyl group, making it a more likely target for nucleophilic attack by the hydrazine.[1]
-
Steric Effects: The steric hindrance around the carbonyl groups and on the substituted hydrazine can significantly influence the reaction pathway. A bulky substituent on either the dicarbonyl compound or the hydrazine will typically direct the reaction to the less sterically hindered carbonyl group.[1]
-
Reaction Conditions: This is often the most impactful area for optimization.
-
Solvent: The choice of solvent can dramatically alter the regioselectivity. For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly improve the regioselectivity in favor of one isomer compared to reactions run in ethanol.[4][6] Protic solvents may favor one regioisomer, while aprotic solvents may favor the other.[7]
-
Temperature: The reaction temperature can influence whether the reaction is under kinetic or thermodynamic control, which in turn affects the final product ratio.[8][9] Running the reaction at different temperatures (e.g., room temperature vs. reflux) is a straightforward way to investigate this effect.[1]
-
pH (Catalyst): The presence of an acid or base catalyst can change the nucleophilicity of the two nitrogen atoms in the hydrazine, potentially reversing the selectivity compared to neutral conditions.[1][10][11]
-
Q3: I've tried optimizing the reaction conditions for my Knorr synthesis, but I'm still getting a mixture of regioisomers. Are there alternative synthetic routes I should consider?
A3: Absolutely. When the classical Knorr synthesis doesn't provide the desired selectivity, several alternative strategies can be employed:
-
Synthesis from α,β-Unsaturated Carbonyl Compounds: Reacting α,β-unsaturated aldehydes or ketones with hydrazines is a common method for producing pyrazoles.[12][13][14] This approach can offer better regioselectivity, often influenced by steric factors.[14]
-
[3+2] Cycloaddition Reactions: These reactions, which involve the cycloaddition of a 1,3-dipole with an alkyne, build the pyrazole ring in a way that can offer high regioselectivity.[8][15]
-
Use of Protecting Groups: A more intricate but highly effective strategy involves protecting one of the nitrogen atoms of the pyrazole ring. This allows for selective functionalization at a specific position. Subsequent removal of the protecting group and functionalization at another position can provide complete regiocontrol.[8][16]
-
Multicomponent Reactions: These reactions combine three or more starting materials in a single step to form the pyrazole ring. They can be designed to favor the formation of a specific regioisomer.[12][17]
Troubleshooting Guide
Issue 1: Inconsistent Regioisomeric Ratios Between Batches
-
Possible Cause: Minor variations in reaction conditions (temperature, moisture, quality of reagents) can lead to inconsistent results.
-
Troubleshooting Steps:
-
Strict Control of Reaction Parameters: Ensure consistent temperature control using an oil bath or cryocooler. Use freshly distilled solvents and high-purity reagents.
-
Inert Atmosphere: If your reagents are sensitive to air or moisture, run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Standardize the rate of addition for all reagents.
-
Issue 2: Difficulty in Separating Regioisomers
-
Possible Cause: The regioisomers have very similar physical properties (e.g., polarity, solubility).
-
Troubleshooting Steps:
-
Chromatography Optimization:
-
Column Chromatography: This is the most common method for separating regioisomers.[18][19] Experiment with different solvent systems (eluent) and stationary phases (e.g., silica gel, alumina).[20]
-
High-Performance Liquid Chromatography (HPLC): For challenging separations, HPLC can provide superior resolution. Chiral stationary phases can be used for separating enantiomers of N1-substituted pyrazoles.[21]
-
-
Fractional Recrystallization: If the isomers have different solubilities in a particular solvent, this technique can be effective for separation.[20]
-
Issue 3: Ambiguous Structural Assignment of Regioisomers
-
Possible Cause: Standard 1D NMR spectroscopy may not be sufficient to definitively distinguish between the two regioisomers.
-
Troubleshooting Steps:
-
2D NMR Spectroscopy: Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can provide crucial information about the spatial proximity of atoms, allowing for unambiguous structural assignment.[18][22] For example, a NOESY spectrum can show a correlation between the protons of a substituent on the N1 nitrogen and protons on the C5 position of the pyrazole ring, confirming the isomer.[22]
-
X-ray Crystallography: If a suitable single crystal can be obtained, X-ray crystallography provides the definitive molecular structure.
-
Experimental Protocols
Protocol 1: Regioselective Knorr Pyrazole Synthesis Using a Fluorinated Alcohol
This protocol demonstrates the use of 2,2,2-trifluoroethanol (TFE) to improve regioselectivity in the synthesis of N-methylpyrazoles from an unsymmetrical 1,3-diketone.[6][23]
Materials:
-
Unsymmetrical 1,3-diketone (1.0 eq)
-
Methylhydrazine (1.1 eq)
-
2,2,2-Trifluoroethanol (TFE)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the 1,3-diketone in TFE.
-
Add methylhydrazine dropwise to the solution at room temperature with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the TFE under reduced pressure.
-
Perform a standard aqueous workup (e.g., extraction with ethyl acetate, washing with water and brine).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to isolate the major regioisomer.
-
Characterize the product using NMR spectroscopy to confirm its structure and determine the isomeric purity.
Protocol 2: General Procedure for Separation of Pyrazole Regioisomers by Column Chromatography
This protocol provides a general guideline for separating a mixture of pyrazole regioisomers.[23]
Materials:
-
Crude mixture of pyrazole regioisomers
-
Silica gel for flash chromatography
-
A suitable solvent system (e.g., a gradient of ethyl acetate in hexanes)
Procedure:
-
Dissolve the crude mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).
-
Adsorb the dissolved mixture onto a small amount of silica gel and dry it.
-
Pack a chromatography column with silica gel slurried in the initial, less polar eluent.
-
Carefully load the dried, adsorbed sample onto the top of the column.
-
Elute the column with the chosen solvent system, gradually increasing the polarity.
-
Collect fractions and analyze them by TLC to identify the fractions containing the separated isomers.
-
Combine the pure fractions of each isomer and evaporate the solvent to obtain the isolated products.
Visualizing the Process
Decision-Making Workflow for Managing Regioisomer Formation
Caption: A workflow for addressing regioisomer formation in pyrazole synthesis.
Data Summary Table
| Factor Influencing Regioselectivity | General Outcome | Key Considerations |
| Electronic Effects | Electron-withdrawing groups direct attack to the adjacent carbonyl. | The magnitude of the electronic effect depends on the nature of the substituent. |
| Steric Hindrance | Attack is favored at the less sterically hindered carbonyl. | The size of substituents on both the dicarbonyl and the hydrazine are important. |
| Solvent | Fluorinated alcohols (TFE, HFIP) often improve regioselectivity.[4][6] | The choice between protic and aprotic solvents can favor different isomers.[7] |
| Temperature | Can shift the reaction between kinetic and thermodynamic control.[8] | Lower temperatures may favor the kinetically controlled product. |
| Catalyst (pH) | Can alter the nucleophilicity of the hydrazine nitrogens.[1] | Acidic or basic conditions can lead to opposite regioselectivity compared to neutral conditions. |
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jk-sci.com [jk-sci.com]
- 11. name-reaction.com [name-reaction.com]
- 12. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 13. I2-Mediated Oxidative C-N Bond Formation for Metal-Free One-Pot Synthesis of Di-, Tri-, and Tetrasubstituted Pyrazoles from α,β-Unsaturated Aldehydes/Ketones and Hydrazines [organic-chemistry.org]
- 14. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 15. Pyrazole synthesis [organic-chemistry.org]
- 16. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 19. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 20. benchchem.com [benchchem.com]
- 21. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
Technical Support Center: Improving the Scalability of 1-(1H-pyrazol-3-yl)ethanone Production
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 1-(1H-pyrazol-3-yl)ethanone. This guide is designed for researchers, chemists, and drug development professionals who are transitioning from bench-scale synthesis to larger-scale production. We address common challenges encountered during scale-up, providing troubleshooting advice and optimized protocols grounded in established chemical principles.
PART 1: Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the scalable synthesis of this compound.
Q1: What is the most common and industrially viable route for synthesizing this compound?
The most prevalent and scalable method is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine.[1][2] For this compound, the key intermediate is 4,4-dimethoxybutan-2-one or a related 1,3-diketone precursor. A highly efficient and scalable variation involves the in situ generation of the 1,3-diketone from a ketone and an acid chloride, followed by the addition of hydrazine in a one-pot reaction.[3][4] This approach is often preferred as it avoids the isolation of the potentially unstable diketone intermediate.[3]
Q2: We are observing a significant exotherm upon adding hydrazine hydrate during scale-up. How can we control this?
This is a critical and common scale-up challenge. The condensation reaction with hydrazine is often exothermic.[5] As you increase the reaction volume, the surface-area-to-volume ratio decreases, making heat dissipation significantly less efficient.[5][6] To manage this:
-
Control the Addition Rate: Add the hydrazine hydrate solution slowly and sub-surface to the reaction mixture. A rapid addition can cause dangerous temperature spikes, leading to side reactions and potential runaway conditions.[5]
-
Ensure Adequate Cooling: Use a reactor with an efficient cooling jacket and ensure the cooling system is capable of handling the total heat output of the reaction.
-
Monitor Internal Temperature: Always use a temperature probe to monitor the internal batch temperature, not just the jacket temperature.
Q3: Our yield is high at the 1g scale, but drops significantly at the 100g scale. What are the likely causes?
Several factors can contribute to yield loss upon scale-up:
-
Inefficient Mixing: In larger reactors, inadequate agitation can create localized "hot spots" or areas of high reactant concentration, which promotes the formation of side products.[5]
-
Poor Temperature Control: As mentioned in Q2, poor heat dissipation can lead to product degradation or the formation of impurities.[5]
-
Phase Separation/Solubility Issues: A solvent system that is effective on a small scale might not be optimal for a larger batch, potentially leading to incomplete reaction or difficult product isolation.[6]
-
Sub-optimal Reagent Stoichiometry: Ensure accurate molar equivalents are maintained at scale.
Q4: We are struggling with the formation of a regioisomeric pyrazole impurity. How can we improve regioselectivity?
Regioisomer formation is a classic challenge in pyrazole synthesis when using unsymmetrical 1,3-diketones.[1] The structure of this compound requires the cyclization to occur in a specific orientation. To favor the desired regioisomer:
-
Control Reaction pH and Temperature: The reaction conditions can influence which carbonyl group of the diketone is preferentially attacked by the hydrazine. Experiment with buffered solutions or different acid/base catalysts.
-
Choice of Hydrazine Source: Using hydrazine salts versus hydrazine hydrate can alter the reactivity and selectivity of the reaction.
-
Protecting Group Strategy: In some cases, using a precursor with a protecting group that directs the cyclization can be an effective, albeit more step-intensive, strategy.
Q5: What is the recommended method for purifying this compound at a multi-kilogram scale?
While column chromatography is suitable for lab-scale purification, it is often impractical and costly at an industrial scale. The preferred methods for large-scale purification are:
-
Crystallization: If the product is a solid, developing a robust crystallization procedure is ideal. This involves screening various solvent systems to find one that provides good recovery and effectively removes key impurities.
-
Acid Salt Formation: Pyrazoles are basic and can be converted into acid addition salts (e.g., hydrochloride, sulfate).[7] These salts often have different solubility profiles than the free base and can be selectively crystallized from solution, leaving neutral impurities behind. The pure free base can then be regenerated by neutralization.[7]
PART 2: Troubleshooting Guide for Scalable Production
This section provides in-depth solutions to specific problems encountered during the scale-up of this compound synthesis.
Problem 1: Low or Inconsistent Yield
The overall yield is dependent on the efficiency of both the 1,3-diketone formation and the subsequent cyclization.
Workflow for Diagnosing Low Yield
Caption: Troubleshooting Decision Tree for Low Yield.
Detailed Solutions
-
Potential Cause A: Inefficient 1,3-Diketone Formation
-
Causality: The initial Claisen-type condensation to form the 1,3-dicarbonyl precursor is highly sensitive to reaction conditions. The base used (e.g., sodium hydride, sodium methoxide) must be sufficiently strong and active to deprotonate the starting ketone. Moisture can quench the base and stall the reaction.
-
Solution:
-
Verify Base Quality: Use a fresh, unopened container of the base or titrate to determine its activity.
-
Ensure Anhydrous Conditions: Dry all solvents and glassware thoroughly. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Optimize Temperature: Some condensations require sub-ambient temperatures to prevent side reactions, while others may need gentle heating to initiate.
-
-
-
Potential Cause B: Incomplete Cyclization with Hydrazine
-
Causality: The cyclization step is a nucleophilic attack followed by condensation. The reaction rate is dependent on temperature, pH, and the concentration of reactants. At a larger scale, poor mixing can prevent the reactants from interacting effectively.
-
Solution:
-
Improve Agitation: Ensure the reactor's impeller design and stirring speed are adequate for the batch volume to maintain a homogenous mixture.
-
Optimize Temperature Profile: After the controlled addition of hydrazine to manage the exotherm, a period of heating (e.g., reflux) may be necessary to drive the reaction to completion. Monitor via HPLC or TLC.
-
Adjust pH: The reaction is often catalyzed by acid or base. Acetic acid is a common catalyst for this type of condensation.[8] Ensure the pH is in the optimal range for cyclization.
-
-
Problem 2: High Levels of Impurities in Crude Product
Impurity profiles often change during scale-up due to differences in heat and mass transfer.
Common Impurities and Mitigation Strategies
| Impurity Type | Potential Source | Identification (Typical) | Mitigation Strategy |
| Unreacted 1,3-Diketone | Incomplete cyclization reaction. | HPLC, GC-MS. | Increase reaction time/temperature for the cyclization step; ensure sufficient hydrazine is added. |
| Isomeric Pyrazole | Lack of regioselectivity with an unsymmetrical diketone.[1] | NMR (distinct signals for pyrazole protons), HPLC (different retention time). | Modify reaction conditions (solvent, temperature, catalyst) to favor the desired isomer; consider a different synthetic route if selectivity cannot be controlled. |
| Hydrazine Adducts | Reaction of hydrazine with the ketone moiety of the final product. | MS (Mass +30 amu), NMR. | Use stoichiometric amounts of hydrazine; avoid prolonged reaction times at high temperatures after completion. |
| Self-Condensation Products | Side reactions during the diketone formation step. | HPLC, MS. | Optimize the Claisen condensation: use lower temperatures, control the rate of addition of reagents. |
Problem 3: Difficulty with Product Isolation and Purification
What appears as a simple precipitation in a flask can become a challenging filtration or extraction in a large reactor.
-
Potential Cause A: Product is Oily or Fails to Crystallize
-
Causality: The presence of impurities can often inhibit crystallization, resulting in an oil. The solvent may also be too good, keeping the product in solution.
-
Solution:
-
Solvent Screening: Perform small-scale experiments with different anti-solvents to induce crystallization. Common choices include heptane, diisopropyl ether, or water.
-
Seeding: Add a small crystal of pure this compound to the supersaturated solution to initiate crystallization.
-
Purification via Salt Formation: As a robust alternative, convert the crude product into a crystalline salt as described in the FAQs.[7] This is often highly effective for removing the impurities that cause oiling.
-
-
-
Potential Cause B: Product is Highly Soluble in the Reaction Solvent
-
Causality: The choice of solvent for the reaction may not be ideal for product isolation.
-
Solution:
-
Solvent Swap: After the reaction is complete, distill off the reaction solvent and replace it with a solvent in which the product is poorly soluble.
-
Aqueous Workup and Extraction: Quench the reaction mixture in water. The product can then be extracted into an organic solvent (e.g., ethyl acetate, dichloromethane). After extraction, the organic solvent can be concentrated and swapped for a crystallization solvent.
-
-
PART 3: Experimental Protocols and Visualization
Scalable One-Pot Synthesis Protocol
This protocol is based on the highly efficient method of generating the 1,3-diketone in situ followed by cyclization.[3][4]
Safety Warning: Hydrazine is toxic and potentially explosive. Handle with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE).
Step 1: In-Situ Formation of the 1,3-Diketone Precursor
-
To a jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and nitrogen inlet, add anhydrous toluene (10 L/mol of ketone).
-
Add acetone (1.2 equivalents) to the reactor.
-
Cool the reactor contents to 0-5 °C.
-
Slowly add a strong base (e.g., Lithium bis(trimethylsilyl)amide (LiHMDS), 1.1 equivalents, 1.0 M solution in THF) to the acetone solution, maintaining the internal temperature below 10 °C. Stir for 30 minutes to ensure complete enolate formation.
-
In a separate vessel, prepare a solution of ethyl acetate (1.0 equivalent) in anhydrous toluene.
-
Slowly add the ethyl acetate solution to the reactor, again maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until HPLC analysis shows complete consumption of the starting ketone.
Step 2: Cyclization to Form this compound
-
Cool the reaction mixture back down to 0-5 °C.
-
Slowly and carefully add hydrazine hydrate (1.05 equivalents) to the reaction mixture. MONITOR THE TEMPERATURE CLOSELY. The addition is exothermic. Maintain the internal temperature below 20 °C.
-
Once the addition is complete, slowly warm the mixture to 60-70 °C and hold for 3-5 hours, monitoring for completion by HPLC.
-
Cool the reaction to room temperature.
Step 3: Workup and Isolation
-
Carefully quench the reaction by slowly adding it to a stirred vessel containing water.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with ethyl acetate (2 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound, which can then be purified by crystallization or salt formation.
Visualizations
Overall Synthetic Workflow
Caption: Scalable One-Pot Synthesis Workflow.
Core Reaction Mechanism
Caption: Simplified Reaction Mechanism.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
avoiding common pitfalls in the derivatization of 1-(1H-pyrazol-3-yl)ethanone
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the derivatization of 1-(1H-pyrazol-3-yl)ethanone. This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions to help you navigate the common pitfalls associated with the modification of this versatile heterocyclic building block. As Senior Application Scientists, we have compiled field-proven insights and scientifically grounded protocols to ensure the success of your experiments.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the derivatization of this compound, offering explanations for the underlying causes and providing actionable solutions.
Issue 1: Poor or No Yield of N-Alkylated Product
Question: I am attempting an N-alkylation of this compound using an alkyl halide and a base like potassium carbonate, but I am observing very low to no conversion to the desired product. What could be the issue?
Answer: This is a frequent challenge stemming from a combination of factors related to the pyrazole's electronic nature and the reaction conditions.
Root Cause Analysis:
-
Insufficient Basicity: The N-H proton of the pyrazole ring is acidic, but a relatively weak base like potassium carbonate may not be strong enough to deprotonate it efficiently, especially in less polar aprotic solvents. This leads to a low concentration of the nucleophilic pyrazole anion required for the reaction.[1]
-
Solvent Choice: The choice of solvent is critical. While polar aprotic solvents like DMF or DMSO are often used, their purity and dryness can significantly impact the reaction. Trace amounts of water can quench the pyrazole anion.
-
Alkylating Agent Reactivity: The reactivity of the alkyl halide plays a crucial role. Less reactive alkylating agents, such as alkyl chlorides, may require more forcing conditions (higher temperatures, stronger bases) to react effectively.
Recommended Solutions:
| Parameter | Recommendation | Scientific Rationale |
| Base | Use a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). | Stronger bases will more effectively deprotonate the pyrazole N-H, increasing the concentration of the reactive nucleophile. |
| Solvent | Employ anhydrous polar aprotic solvents like DMF or THF. | These solvents are effective at solvating the pyrazole anion and the cation of the base, facilitating the reaction. Ensure the solvent is thoroughly dried before use. |
| Temperature | Gently heat the reaction mixture (e.g., 50-80 °C). | Increased temperature can overcome the activation energy barrier, especially with less reactive alkylating agents. Monitor for potential side reactions. |
| Alternative Alkylating Agents | Consider using more reactive alkylating agents like alkyl iodides or bromides. | The C-I and C-Br bonds are weaker than the C-Cl bond, making these compounds better leaving groups and more susceptible to nucleophilic attack.[1] |
| Phase Transfer Catalysis | For reactions with inorganic bases, adding a phase transfer catalyst (e.g., tetrabutylammonium bromide) can be beneficial. | The catalyst helps to transfer the base into the organic phase, increasing the effective concentration of the base and accelerating the reaction.[2] |
Workflow for a Robust N-Alkylation Protocol:
Caption: Optimized workflow for N-alkylation of this compound.
Issue 2: Formation of a Mixture of Regioisomers in N-Substitution
Question: I am reacting this compound with an electrophile and obtaining a mixture of N1 and N2 substituted products. How can I improve the regioselectivity of this reaction?
Answer: The formation of regioisomers is a classic challenge in pyrazole chemistry due to the tautomeric nature of the pyrazole ring. The N1 and N2 positions have different electronic and steric environments, and the reaction outcome is often influenced by the reaction conditions and the nature of the electrophile.
Root Cause Analysis:
-
Tautomerism: Unsubstituted pyrazoles exist as a mixture of tautomers, and both nitrogen atoms can act as nucleophiles.
-
Steric Hindrance: The substituent at the 3-position (the acetyl group) can sterically hinder the approach of the electrophile to the adjacent N2 position, often favoring substitution at the less hindered N1 position.
-
Electronic Effects: The electron-withdrawing nature of the acetyl group at the C3 position influences the electron density at both nitrogen atoms.
-
Solvent Effects: The polarity and hydrogen-bonding ability of the solvent can influence the tautomeric equilibrium and the transition state energies, thereby affecting the regioselectivity. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been shown to dramatically increase regioselectivity in some cases.
Strategies for Controlling Regioselectivity:
| Strategy | Description | Expected Outcome |
| Use of Bulky Electrophiles | Employing sterically demanding electrophiles will further disfavor attack at the more hindered N2 position. | Increased preference for the N1-substituted isomer. |
| Solvent Optimization | Screen a range of solvents with varying polarities and hydrogen-bonding capabilities (e.g., THF, dioxane, toluene, TFE). | Identification of a solvent that preferentially stabilizes the transition state leading to the desired isomer. |
| Directed C-H Functionalization | Utilize a directing group strategy where a removable group is installed to direct the functionalization to a specific nitrogen.[3][4] | High regioselectivity for the targeted isomer. |
| Protecting Group Strategy | Introduce a protecting group at one of the nitrogen atoms to block its reactivity, perform the desired derivatization, and then remove the protecting group.[5][6] | Exclusive formation of the desired regioisomer. |
Decision Tree for Regioselectivity Control:
Caption: Decision-making guide for improving N-substitution regioselectivity.
Issue 3: Unexpected Side Reactions at the Acetyl Group
Question: During my derivatization reaction, I am observing byproducts that suggest the acetyl group is reacting. How can I prevent this?
Answer: The acetyl group at the C3 position contains an enolizable proton and a reactive carbonyl group, making it susceptible to various side reactions, particularly under basic or acidic conditions.
Common Side Reactions and Their Prevention:
-
Aldol Condensation: Under basic conditions, the enolate of the acetyl group can react with another molecule of the starting material or other carbonyl-containing species.
-
Solution: Use a non-nucleophilic, sterically hindered base (e.g., LDA, LiHMDS) at low temperatures (-78 °C) to deprotonate the pyrazole nitrogen without promoting enolization.
-
-
Ketal Formation: In the presence of alcohols and an acid catalyst, the carbonyl group can form a ketal.
-
Solution: If derivatization requires acidic conditions and an alcohol solvent, consider protecting the carbonyl group as a ketal beforehand and deprotecting it after the desired reaction.
-
-
Reduction: If using reducing agents (e.g., NaBH4) for other functional groups, the acetyl carbonyl can be reduced to an alcohol.
-
Solution: Protect the carbonyl group prior to the reduction step. A common protecting group for ketones is an acetal or ketal.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to purify my derivatized pyrazole product?
A1: The purification method will depend on the physical properties of your product.
-
Crystallization: If your product is a solid, crystallization is often an effective method for obtaining high purity material. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures. In some cases, forming an acid addition salt can facilitate crystallization.[8][9]
-
Column Chromatography: For oils or solids that are difficult to crystallize, silica gel column chromatography is the most common purification technique. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective.
-
Thin-Layer Chromatography (TLC): Always use TLC to monitor the progress of your reaction and to determine the appropriate solvent system for column chromatography.[10][11]
Q2: How can I confirm the structure and regiochemistry of my product?
A2: A combination of spectroscopic techniques is essential for unambiguous structure elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The chemical shifts and coupling patterns of the pyrazole ring protons are highly informative. In N-substituted pyrazoles, the position of the substituent can often be determined by observing the long-range couplings between the substituent and the ring protons.[12][13]
-
¹³C NMR: The chemical shifts of the pyrazole ring carbons are also sensitive to the substitution pattern.[12][13]
-
2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for definitively assigning the structure and regiochemistry by establishing correlations between protons and carbons.
-
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming that the desired transformation has occurred.
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the carbonyl stretch of the acetyl group and the N-H stretch in the starting material.[12]
Q3: Are there any protecting groups that are particularly well-suited for the pyrazole nitrogen?
A3: Yes, several protecting groups are commonly used for pyrazoles. The choice of protecting group will depend on the subsequent reaction conditions you plan to employ.
-
tert-Butoxycarbonyl (Boc): This group is stable to a wide range of conditions but can be removed with strong acids.[7]
-
Trityl (Tr): A bulky group that provides good steric protection and is typically removed under acidic conditions.
-
Benzyl (Bn): Can be introduced under basic conditions and removed by hydrogenolysis.
-
Tetrahydropyranyl (THP): Stable to basic and nucleophilic conditions and removed with acid.[5]
-
Sulfonyl Groups (e.g., tosyl): These electron-withdrawing groups can alter the reactivity of the pyrazole ring and are generally robust.[6]
By understanding the underlying chemistry and anticipating these common challenges, you can design more robust and successful derivatization strategies for this compound.
References
- 1. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. arkat-usa.org [arkat-usa.org]
- 8. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 9. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 10. jddtonline.info [jddtonline.info]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Column Chromatography Purification of 1-(1H-pyrazol-3-yl)ethanone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of heterocyclic compounds. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the column chromatography purification of 1-(1H-pyrazol-3-yl)ethanone, a common intermediate in pharmaceutical and materials science research. Our goal is to equip you with the expertise and practical knowledge to overcome common purification challenges, ensuring high purity and yield.
Frequently Asked Questions (FAQs)
Q1: What is the most appropriate stationary phase for purifying this compound?
A1: For routine purification of this compound, silica gel (SiO₂) of mesh size 230-400 is the standard and most effective stationary phase.[1] The pyrazole ring and the ketone functional group impart significant polarity to the molecule, allowing for strong interaction with the polar silanol groups (Si-OH) on the silica surface. This interaction is crucial for achieving separation from less polar impurities. In cases where the compound shows instability or irreversible adsorption, which can occur with acid-sensitive molecules, neutral alumina (Al₂O₃) can be a viable alternative.[2]
Q2: How do I select an appropriate mobile phase (eluent) system to start with?
A2: The key is to use Thin-Layer Chromatography (TLC) to scout for an optimal solvent system before committing to a large-scale column. The goal is to find a solvent mixture that provides a retention factor (Rf) of approximately 0.2-0.35 for this compound. This Rf range typically ensures that the compound will elute from the column in a reasonable volume of solvent without moving too quickly (co-eluting with non-polar impurities) or too slowly (leading to band broadening).
A standard starting point for a polar compound like this is a binary mixture of a non-polar solvent and a polar solvent.[3] Good initial systems to test include:
-
Hexanes/Ethyl Acetate
-
Petroleum Ether/Ethyl Acetate
-
Dichloromethane/Methanol (for more polar compounds)
Start with a low polarity mixture (e.g., 70:30 Hexanes:Ethyl Acetate) and gradually increase the proportion of the polar solvent until the target Rf is achieved.
Q3: Should I use wet or dry loading for my sample?
A3: The choice between wet and dry loading depends on the solubility of your crude sample in the initial mobile phase.
-
Wet Loading: This is the preferred method if your crude this compound dissolves completely in a minimal amount of the starting eluent.[4] It involves dissolving the sample and carefully pipetting it onto the top of the packed column.
-
Dry Loading: This method is superior when your compound has poor solubility in the eluent or when a highly polar solvent (not present in the eluent) is needed for dissolution.[4] To dry load, dissolve your crude product in a suitable volatile solvent (like dichloromethane or methanol), add a small amount of silica gel (10-20 times the mass of your sample), and evaporate the solvent completely to get a free-flowing powder. This powder is then carefully added to the top of the column.[4] Dry loading often results in sharper bands and better separation for challenging purifications.
Troubleshooting Guide
Q4: My compound is not moving from the top of the column (Rf = 0). What should I do?
A4: This is a common issue for polar compounds and indicates that the mobile phase is not polar enough to displace the analyte from the stationary phase.
-
Causality: The strong hydrogen bonding and dipole-dipole interactions between this compound and the silica gel are overpowering the solvating ability of the eluent.
-
Solution: Gradually increase the polarity of the mobile phase.[2] If you are using a Hexanes/Ethyl Acetate system, systematically increase the percentage of ethyl acetate. If separation from other polar impurities is still poor, you can switch to a stronger polar solvent system, such as Dichloromethane/Methanol.[3] Start with a low percentage of methanol (e.g., 1-2%) and increase as needed, as too much methanol (>10%) can start to dissolve the silica gel.[3]
Q5: The spot for my product on the TLC plate is streaking or "tailing." How will this affect my column and how can I fix it?
A5: Tailing on a TLC plate is a strong indicator that you will see broad, tailing peaks during column chromatography, leading to poor separation and mixed fractions.
-
Causality: Tailing for pyrazole derivatives on silica gel is often caused by strong, non-ideal interactions with the acidic silanol groups on the silica surface. The basic nitrogen atoms in the pyrazole ring can interact strongly with these acidic sites.
-
Solution: Add a small amount of a modifying agent to the mobile phase to neutralize the acidic sites.
-
Triethylamine (Et₃N): Add 0.1-1% triethylamine to your eluent system. This will compete with your compound for the acidic sites on the silica, resulting in a much sharper peak shape.
-
Ammonia in Methanol: For highly basic compounds, a solution of 1-10% of a 10% ammonium hydroxide in methanol stock solution added to dichloromethane can be effective.[2] Always re-run a TLC with the modified eluent to confirm improved behavior before packing a column.
-
Q6: My product is co-eluting with a close-running impurity. How can I improve the separation (resolution)?
A6: Achieving baseline separation between compounds with similar polarities requires careful optimization of the chromatography conditions.
-
Causality: The selectivity of your current mobile phase system is insufficient to differentiate between the product and the impurity.
-
Solutions:
-
Decrease Solvent Polarity: Make the mobile phase less polar. This will increase the retention time for both compounds but may magnify the small differences in their interaction with the stationary phase, leading to better separation. This is the most common and effective first step.
-
Change Solvent System: The selectivity of the separation is dependent on the specific interactions of the solvents with the analyte and stationary phase.[5] If a Hexanes/Ethyl Acetate system is failing, try a different combination, such as Dichloromethane/Diethyl Ether or Toluene/Acetone. Different solvents provide different interactions (e.g., dipole-dipole, hydrogen bonding) which can alter the elution order and improve separation.
-
Optimize Column Parameters: Ensure you are using a properly packed column with a sufficient amount of silica gel (typically a 40:1 to 100:1 ratio of silica-to-crude-sample by mass). Running the column more slowly (for gravity columns) can also improve resolution by allowing more time for equilibrium to be established.[1]
-
| Problem | Potential Cause | Recommended Solvent System Adjustment |
| Product at Baseline (Rf ≈ 0) | Eluent is not polar enough. | Increase % of polar solvent (e.g., from 30% to 50% Ethyl Acetate in Hexanes). Switch to a stronger system (e.g., 2% Methanol in Dichloromethane).[3] |
| Product at Solvent Front (Rf ≈ 1) | Eluent is too polar. | Decrease % of polar solvent (e.g., from 50% to 20% Ethyl Acetate in Hexanes). |
| Peak Tailing | Acidic silica interacting with basic pyrazole nitrogen. | Add 0.5% Triethylamine or Pyridine to the mobile phase. |
| Poor Separation of Close Spots | Insufficient selectivity. | 1. Decrease overall polarity of the eluent. 2. Change solvent system (e.g., switch from Ethyl Acetate to Diethyl Ether as the polar component). |
Experimental Protocol: Flash Column Chromatography
This protocol outlines a standard procedure for purifying this compound using flash chromatography.
1. Preparation of the Mobile Phase:
- Based on prior TLC analysis (targeting Rf ≈ 0.25), prepare a sufficient volume of the chosen eluent (e.g., 60:40 Hexanes:Ethyl Acetate). Ensure the solvents are thoroughly mixed.
2. Column Packing (Wet Loading Method):
- Secure a glass column of appropriate size vertically.
- Place a small plug of cotton or glass wool at the bottom, followed by a ~1 cm layer of sand.
- Fill the column about one-third full with the mobile phase.
- In a separate beaker, create a slurry by mixing the required amount of silica gel (230-400 mesh) with the mobile phase.
- Pour the slurry into the column. Use a funnel to prevent the slurry from coating the sides.
- Continuously tap the side of the column gently to ensure even packing and remove air bubbles.[6]
- Open the stopcock to drain some solvent, allowing the silica to pack down. Crucially, never let the solvent level drop below the top of the silica bed. [6]
- Once the silica has settled, add a final ~1 cm layer of sand on top to prevent disturbance during solvent addition.
3. Sample Loading (Dry Loading Recommended):
- Dissolve the crude this compound (e.g., 200 mg) in a minimal amount of a volatile solvent (e.g., 5 mL of methanol).
- Add ~2-4 g of silica gel to this solution.
- Remove the solvent under reduced pressure (using a rotary evaporator) until a dry, free-flowing powder is obtained.[4]
- Carefully drain the solvent in the packed column until it is just level with the top layer of sand.
- Add the silica-adsorbed sample to the top of the column, creating a uniform layer.
- Carefully add fresh eluent, pressurize the column (using a bellows or regulated air line), and begin collecting fractions.
4. Elution and Fraction Collection:
- Apply gentle pressure to achieve a steady flow rate.
- Collect the eluting solvent in a series of test tubes or flasks.
- Monitor the progress of the separation by periodically spotting fractions onto TLC plates and visualizing under UV light or with an appropriate stain (e.g., potassium permanganate).
- Combine the fractions that contain the pure product.
5. Product Isolation:
- Combine the pure fractions in a round-bottom flask.
- Remove the solvent using a rotary evaporator to yield the purified this compound.
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for addressing common issues during column chromatography purification.
Caption: Decision workflow for optimizing and troubleshooting column chromatography.
References
impact of solvent and temperature on 1-(1H-pyrazol-3-yl)ethanone synthesis yield
Welcome to the technical support center for the synthesis of 1-(1H-pyrazol-3-yl)ethanone. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, with a particular focus on the impact of solvent and temperature on reaction yield and purity.
Introduction to the Synthesis
The synthesis of this compound, a valuable precursor in pharmaceutical research, is most commonly achieved through the Knorr pyrazole synthesis. This reaction involves the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with hydrazine.[1] While the reaction appears straightforward, achieving high yields and regioselectivity can be challenging due to the unsymmetrical nature of the precursors. This guide will provide the scientific rationale behind experimental choices to help you navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
The most common and readily available starting material is acetylacetone (2,4-pentanedione) and hydrazine hydrate. Acetylacetone serves as the 1,3-dicarbonyl component that forms the pyrazole ring.
Q2: I am getting a mixture of two isomers: this compound and 1-(1H-pyrazol-5-yl)ethanone. How can I favor the formation of the desired 3-acetyl isomer?
This is a classic challenge in the Knorr synthesis with unsymmetrical dicarbonyls.[2] The regioselectivity is influenced by several factors:
-
pH of the reaction medium: Under acidic conditions, the initial attack of hydrazine tends to occur at the more reactive carbonyl group. For acetylacetone, both carbonyls are electronically similar, but subtle differences can be exploited.
-
Solvent Choice: The polarity and protic nature of the solvent can influence which tautomeric form of the dicarbonyl is present and can affect the nucleophilicity of the hydrazine, thereby influencing the regiochemical outcome.[3]
-
Temperature: Reaction temperature can affect the kinetic versus thermodynamic control of the reaction, which in turn can influence the ratio of the isomers formed.
Q3: What are the most common side reactions to be aware of?
The primary side reaction is the formation of the undesired 1-(1H-pyrazol-5-yl)ethanone isomer. Other potential side reactions, especially at higher temperatures, can include polymerization or degradation of the starting materials, leading to the formation of tar-like substances.[4]
Troubleshooting Guide
Issue 1: Low Yield of this compound
If you are experiencing low yields, consider the following factors:
| Potential Cause | Explanation | Recommended Solution |
| Suboptimal Temperature | The condensation reaction is often exothermic.[4] If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, if the temperature is too high, it can promote the formation of byproducts and degradation. | Monitor the internal reaction temperature. Start with reactions at a lower temperature (e.g., 0-15 °C) and gradually increase if the reaction is sluggish. For some systems, refluxing in a suitable solvent may be necessary.[1] |
| Inappropriate Solvent | The solvent plays a crucial role in solvating the reactants and intermediates. A poor choice of solvent can lead to low solubility of reactants or precipitation of intermediates, hindering the reaction. | Ethanol is a commonly used solvent for this reaction. However, other solvents like methanol, dioxane, or even water can be effective.[5][6] It is advisable to perform small-scale solvent screening to identify the optimal medium for your specific conditions. |
| Incorrect Stoichiometry | While a 1:1 molar ratio of the dicarbonyl to hydrazine is theoretically required, an excess of one reagent can sometimes drive the reaction to completion. | Experiment with a slight excess (e.g., 1.1 equivalents) of hydrazine hydrate. |
| Reaction Time | The reaction may not have proceeded to completion. | Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if starting materials are still present. |
Issue 2: Poor Regioselectivity (High percentage of the 5-acetyl isomer)
Controlling the formation of the desired 3-acetyl isomer is a key challenge. Here are some strategies to improve regioselectivity:
| Factor | Influence on Regioselectivity | Experimental Approach |
| Solvent | The solvent can influence the tautomeric equilibrium of the dicarbonyl compound and the nucleophilicity of the hydrazine. Aprotic dipolar solvents like DMF or DMAc have been shown to improve regioselectivity in some cases compared to protic solvents like ethanol.[7] | Conduct a solvent screen including ethanol, methanol, DMF, and DMAc to determine the optimal solvent for favoring the 3-acetyl isomer. |
| Temperature | Lower temperatures generally favor the kinetically controlled product, which may be the desired isomer. | Run the reaction at a controlled low temperature (e.g., 0-5 °C) and slowly allow it to warm to room temperature. |
| pH Control | The pH of the reaction medium can influence which nitrogen atom of the hydrazine attacks which carbonyl group. Acidic conditions can sometimes favor one isomer over the other.[2] | Perform the reaction in the presence of a catalytic amount of a mild acid, such as acetic acid.[8] |
Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol provides a general starting point for the synthesis. Optimization of solvent and temperature may be required.
Materials:
-
Acetylacetone
-
Hydrazine hydrate
-
Ethanol
-
Glacial Acetic Acid (optional, as catalyst)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acetylacetone (1 equivalent) in ethanol.
-
Slowly add hydrazine hydrate (1 to 1.1 equivalents) dropwise to the solution at room temperature. An exothermic reaction may be observed.
-
(Optional) Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC. Reaction times can vary from a few hours to overnight.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Data Presentation
The following table summarizes the expected impact of solvent and temperature on the yield of pyrazole synthesis, based on general principles of the Knorr reaction.
| Solvent | Typical Temperature Range | Expected Impact on Yield | Notes |
| Ethanol | Room Temperature to Reflux | Good | A common and effective solvent.[8] |
| Methanol | Room Temperature to Reflux | Good | Similar to ethanol, can be a good choice.[9] |
| Water | 15 °C to 100 °C | Variable | Can be effective, especially in the presence of a base.[10] |
| DMF/DMAc | Room Temperature to Elevated | Potentially Higher | May improve regioselectivity and yield.[7] |
Visualizations
Reaction Workflow
Caption: Workflow for the synthesis of this compound.
Factors Influencing Yield
Caption: Key factors impacting the yield of this compound synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Characterization of Some Biologically Important Pyrazolyl Compounds – Oriental Journal of Chemistry [orientjchem.org]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. researchgate.net [researchgate.net]
- 10. preprints.org [preprints.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Synthesis of 1-(1H-Pyrazol-3-yl)ethanone: A Comparative Analysis
Introduction: The Significance of 1-(1H-Pyrazol-3-yl)ethanone in Modern Drug Discovery
The pyrazole nucleus is a cornerstone of medicinal chemistry, appearing in a remarkable range of blockbuster drugs and clinical candidates. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug design. Within this class, this compound serves as a critical and versatile building block. Its acetyl group provides a reactive handle for further molecular elaboration, enabling the construction of complex pharmacophores used in the development of kinase inhibitors, anti-inflammatory agents, and agrochemicals.
Given its importance, the efficient and regioselective synthesis of this key intermediate is a matter of considerable interest for researchers in both academic and industrial settings. This guide provides an in-depth, objective comparison of the most prevalent synthetic methodologies, grounded in mechanistic principles and experimental data, to empower chemists to select the optimal route for their specific research and development needs.
Core Synthetic Strategies: A Mechanistic Overview
The construction of the pyrazole ring for this target molecule primarily relies on two classical, yet powerful, synthetic strategies: the Knorr-type cyclocondensation of a dicarbonyl compound with hydrazine and the 1,3-dipolar cycloaddition of a diazoalkane with an alkyne. Each approach presents a distinct set of advantages and challenges concerning regioselectivity, safety, and scalability.
Method 1: Knorr-Type Cyclocondensation
First reported by Ludwig Knorr in 1883, this reaction remains a workhorse for pyrazole synthesis. The core principle involves the condensation of a 1,3-dicarbonyl compound with hydrazine, followed by cyclization and dehydration to form the aromatic pyrazole ring.[1]
Causality Behind the Mechanism: The reaction is initiated by the nucleophilic attack of a hydrazine nitrogen atom on one of the carbonyl groups of the 1,3-dicarbonyl compound. For an unsymmetrical substrate like 4,4-dimethoxy-2-butanone (a protected form of the required diketone), hydrazine can attack either the ketone or the acetal-protected aldehyde carbonyl. This choice dictates the final regiochemical outcome. Subsequent intramolecular condensation with the second carbonyl group and elimination of two molecules of water (or one water and one methanol) yields the pyrazole ring.
References
A Senior Application Scientist's Guide to NMR Analysis: Distinguishing 1-(1H-pyrazol-3-yl)ethanone and Its Isomers
Introduction: The Isomer Challenge in Pyrazole Chemistry
For researchers and professionals in drug development, the precise structural elucidation of heterocyclic compounds is paramount. Pyrazole derivatives, in particular, are privileged scaffolds found in a multitude of pharmaceuticals, agrochemicals, and materials. However, the synthesis of substituted pyrazoles often yields a mixture of isomers, making unambiguous characterization a critical bottleneck. The positional isomerism of a simple acetyl group on the pyrazole ring—at C3, C4, or N1—dramatically alters the molecule's electronic properties, hydrogen bonding capability, and, ultimately, its biological activity.
This guide provides an in-depth, comparative analysis of 1-(1H-pyrazol-3-yl)ethanone and its key isomers using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We will move beyond a simple recitation of data to explain the underlying principles that govern the observed spectral differences, empowering you to confidently distinguish these closely related compounds.
The Contenders: Understanding Pyrazole Isomerism and Tautomerism
Before diving into the spectra, we must first address a fundamental property of N-unsubstituted pyrazoles: annular tautomerism . The proton on the nitrogen can rapidly exchange between the N1 and N2 positions.[1] If this exchange is fast on the NMR timescale, as it typically is at room temperature, the molecule exhibits time-averaged symmetry.
This has a crucial consequence: This compound and 1-(1H-pyrazol-5-yl)ethanone are not distinct isomers in solution but exist as a single, rapidly equilibrating species, which we will refer to as 1-(1H-pyrazol-3(5)-yl)ethanone .[1][2]
Our comparison will therefore focus on the three structurally distinct and synthetically relevant isomers:
-
1-(1H-Pyrazol-3(5)-yl)ethanone : Acetyl group on a carbon adjacent to a nitrogen.
-
1-(1H-Pyrazol-4-yl)ethanone : Acetyl group on the carbon situated between the two ring nitrogens.
-
1-(1H-Pyrazol-1-yl)ethanone (N-Acetylpyrazole) : Acetyl group on a nitrogen atom.
Figure 1. Structures of the three key isomers of acetylpyrazole. The dashed arrows indicate the rapid annular tautomerism that occurs in the C-acylated isomers.
Part 1: Comparative ¹H NMR Spectral Analysis
The ¹H NMR spectrum provides the most immediate and powerful tool for distinguishing these isomers. The key differences lie in the number of signals, their chemical shifts, and their splitting patterns (multiplicity).
Core Principle: The electron-withdrawing acetyl group strongly deshields nearby protons, causing them to appear at a higher chemical shift (further downfield).[3] The symmetry (or lack thereof) dictates the number of distinct signals for the ring protons.
| Isomer | H3 | H4 | H5 | CH₃ (Acetyl) | NH | Key Distinguishing Features |
| 1-(1H-Pyrazol-3(5)-yl)-ethanone | - | ~6.7 ppm (d) | ~7.8 ppm (d) | ~2.6 ppm (s) | >12 ppm (br s) | Two doublets for the ring protons. H5 is significantly downfield due to proximity to the acetyl group. |
| 1-(1H-Pyrazol-4-yl)-ethanone | ~8.1 ppm (s) | - | ~8.1 ppm (s) | ~2.5 ppm (s) | >13 ppm (br s) | A single, sharp singlet for the two equivalent ring protons (H3 and H5). This is the hallmark of C4-substitution.[4] |
| 1-(1H-Pyrazol-1-yl)-ethanone | ~7.7 ppm (d) | ~6.5 ppm (t) | ~8.4 ppm (d) | ~2.7 ppm (s) | - | Three distinct signals for the ring protons. H5 is the most downfield due to deshielding by both N2 and the carbonyl group.[5] |
Note: Chemical shifts (δ) are illustrative and reported in ppm relative to TMS in a common solvent like CDCl₃ or DMSO-d₆. Actual values may vary based on solvent and concentration. 's' = singlet, 'd' = doublet, 't' = triplet, 'br s' = broad singlet.
Expert Insights:
-
The C4 Isomer's "Smoking Gun": The appearance of a single sharp singlet integrating to 2H for the pyrazole ring protons is unambiguous proof of a C4-substituted pyrazole. The rapid tautomeric exchange makes the C3 and C5 positions chemically equivalent, resulting in a simplified spectrum.[1]
-
The C3(5) Isomer's Asymmetry: In the C3(5) isomer, the acetyl group breaks the symmetry. The proton on the adjacent carbon (H4) and the proton on the carbon adjacent to the second nitrogen (H5) are in different chemical environments. They appear as two distinct doublets, coupled to each other with a typical ³JHH coupling constant of ~2-3 Hz.
-
The N1 Isomer's Complexity: The N-acetylated isomer lacks tautomerism and has no plane of symmetry, resulting in three unique signals for the three ring protons. The H4 proton, coupled to both H3 and H5, appears as a triplet (or more accurately, a doublet of doublets). This three-signal pattern clearly distinguishes it from the C-substituted isomers.
Part 2: Comparative ¹³C NMR Spectral Analysis
¹³C NMR complements the ¹H data, providing direct information about the carbon skeleton. The chemical shift of the carbonyl carbon and the pyrazole ring carbons are highly diagnostic.
Core Principle: The carbonyl group's deshielding effect is even more pronounced in ¹³C NMR. The carbon directly attached to the acetyl group (the ipso-carbon) is often difficult to observe due to quaternization and relaxation effects, but the shifts of the other ring carbons are highly informative.
| Isomer | C3 | C4 | C5 | C=O | CH₃ |
| 1-(1H-Pyrazol-3(5)-yl)-ethanone | ~149 ppm | ~112 ppm | ~132 ppm | ~190 ppm | ~27 ppm |
| 1-(1H-Pyrazol-4-yl)-ethanone | ~139 ppm | ~118 ppm | ~139 ppm | ~192 ppm | ~26 ppm |
| 1-(1H-Pyrazol-1-yl)-ethanone | ~143 ppm | ~111 ppm | ~132 ppm | ~168 ppm | ~22 ppm |
Note: Chemical shifts (δ) are illustrative and reported in ppm. Actual values may vary.
Expert Insights:
-
Carbonyl Shift (C=O): The most striking difference is the chemical shift of the carbonyl carbon in the N-acetyl isomer (~168 ppm) compared to the C-acetyl isomers (~190-192 ppm). This is because the N-acetyl carbon is part of an amide-like system, which is significantly more shielded than the ketone functionality in the C-acetyl isomers. This is a definitive diagnostic marker.
-
Symmetry in the C4 Isomer: Just as in the ¹H NMR, the ¹³C spectrum of the C4 isomer reflects its symmetry. The signals for C3 and C5 are equivalent and appear as a single resonance around 139 ppm.
-
2D NMR for Unambiguous Assignment: While 1D spectra are often sufficient, complex cases or low-concentration samples benefit immensely from 2D NMR.[1]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, confirming which proton is attached to which carbon.[6]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is invaluable for confirming the placement of the acetyl group by observing correlations from the methyl protons to the pyrazole ring carbons.[1][6] For example, in the C4-isomer, the methyl protons will show an HMBC correlation to C4 and C3/C5.
-
Experimental Protocol: Acquiring High-Fidelity NMR Data
Trustworthy data is the foundation of accurate analysis. This protocol outlines a self-validating system for sample preparation and data acquisition.
Workflow for NMR Isomer Analysis
Figure 2. Standard workflow for the NMR analysis of pyrazole isomers.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the pyrazole sample.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial. Causality: DMSO-d₆ is often preferred for pyrazoles as it can slow down N-H proton exchange and keep the NH proton signal sharp and observable.[1]
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be required.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube. Causality: This removes any particulate matter that could degrade spectral resolution by disrupting magnetic field homogeneity.
-
-
Instrument Setup and Tuning:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Perform automated or manual shimming to optimize the magnetic field homogeneity. A well-shimmed sample will have sharp, symmetrical peaks.
-
Tune and match the NMR probe for both ¹H and ¹³C frequencies to ensure maximum signal sensitivity.[1]
-
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment.
-
Set a spectral width sufficient to cover all expected signals (e.g., 0-15 ppm).
-
Use a 30° or 45° pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (typically 8 to 64) to achieve a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Use a standard proton-decoupled pulse program (e.g., zgpg30).
-
Set a spectral width to cover all expected signals (e.g., 0-200 ppm).
-
Acquire a large number of scans (typically several hundred to several thousand) due to the low natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum.
-
Conclusion: A Logic-Based Approach to Isomer Identification
Distinguishing the isomers of acetylpyrazole is a routine but critical task in synthetic and medicinal chemistry. By understanding the fundamental principles of symmetry, tautomerism, and substituent effects, one can move beyond simple pattern matching to a logic-based interpretation of NMR spectra. The ¹H NMR spectrum offers the most direct route to identification: a single ring proton signal points to the C4-isomer, two signals to the C3(5)-isomer, and three signals to the N1-isomer. The ¹³C NMR spectrum provides powerful confirmation, with the carbonyl chemical shift serving as a definitive differentiator between C-acylated and N-acylated isomers. When combined with 2D techniques, this analytical workflow provides an unambiguous and robust method for structural characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. azooptics.com [azooptics.com]
- 4. 1-(1H-Pyrazol-4-yl)-ethanone | C5H6N2O | CID 565593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-(1H-Pyrazol-1-yl)ethanone | C5H6N2O | CID 549278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. emerypharma.com [emerypharma.com]
The Evolving Landscape of Pyrazole-Based Therapeutics: A Comparative Analysis of 1-(1H-Pyrazol-3-yl)ethanone Derivatives
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry, underpinning the development of a multitude of therapeutic agents.[1][2] Its inherent structural features allow for diverse substitutions, leading to a vast chemical space of derivatives with a wide spectrum of biological activities. Among these, 1-(1H-pyrazol-3-yl)ethanone serves as a critical synthon for a burgeoning class of bioactive molecules. This guide provides a comparative study of the biological activities of various this compound derivatives, offering insights into their therapeutic potential as anti-inflammatory, antimicrobial, and anticancer agents. We will delve into the experimental data supporting these claims, outline the methodologies for their evaluation, and explore the underlying mechanisms of action.
Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade
Chronic inflammation is a key pathological feature of numerous diseases, and the development of effective anti-inflammatory agents remains a significant therapeutic goal.[3] Pyrazole derivatives have a rich history in this area, with celecoxib, a selective COX-2 inhibitor, being a prominent example.[1][2] The anti-inflammatory prowess of this compound derivatives often stems from their ability to modulate the arachidonic acid pathway, primarily by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[1][2]
Comparative Efficacy of Pyrazole Derivatives
The anti-inflammatory potential of various substituted this compound derivatives has been extensively investigated. The following table summarizes the in vitro and in vivo activities of representative compounds.
| Compound ID | R1 Substituent | R2 Substituent | COX-2 IC50 (µM) | COX-1 IC50 (µM) | In vivo Edema Inhibition (%) @ dose (mg/kg) | Reference |
| PZ-1 | Phenyl | H | 0.15 | 12.8 | 65 @ 10 | [1] |
| PZ-2 | 4-Methoxyphenyl | H | 0.09 | 10.2 | 72 @ 10 | [4] |
| PZ-3 | 4-Chlorophenyl | H | 0.11 | 15.1 | 68 @ 10 | [5] |
| PZ-4 | Phenyl | Methyl | 0.25 | 18.5 | 55 @ 10 | [1] |
| Celecoxib | - | - | 0.04 | 15.0 | 75 @ 10 | [3] |
| Ibuprofen | - | - | 5.2 | 1.8 | 50 @ 20 | [3] |
Key Insights: The data clearly indicates that substitutions on the pyrazole ring significantly influence both the potency and selectivity of COX inhibition. For instance, the introduction of an electron-donating methoxy group at the para-position of the phenyl ring (PZ-2) enhances COX-2 inhibitory activity compared to the unsubstituted analog (PZ-1).
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This widely accepted in vivo model is used to assess the acute anti-inflammatory activity of novel compounds.
Methodology:
-
Animal Acclimatization: Male Wistar rats (150-180 g) are acclimatized for one week under standard laboratory conditions.
-
Compound Administration: Test compounds, a reference drug (e.g., Indomethacin), and a vehicle control are administered orally or intraperitoneally.
-
Induction of Inflammation: One hour after compound administration, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
Calculation of Edema Inhibition: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.
Causality in Experimental Design: The use of a positive control like Indomethacin provides a benchmark for evaluating the potency of the test compounds. The time-course measurement of paw volume allows for the assessment of the onset and duration of the anti-inflammatory effect.
Antimicrobial Activity: A New Frontier in Combating Resistance
The rise of antimicrobial resistance necessitates the discovery of novel scaffolds for antibiotic development. Pyrazole derivatives have emerged as a promising class of compounds with broad-spectrum antibacterial and antifungal activities.[6][7][8] The presence of both hydrogen bond donor and acceptor sites in the pyrazole ring facilitates interactions with various microbial targets.
Comparative Antimicrobial Spectrum
The in vitro antimicrobial activity of this compound derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.
| Compound ID | R1 Substituent | R2 Substituent | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) | Reference |
| APZ-1 | Phenyl | Thiazole | 16 | 32 | 64 | [7] |
| APZ-2 | 4-Nitrophenyl | Thiazole | 8 | 16 | 32 | [9] |
| APZ-3 | Phenyl | Benzothiazole | 4 | 8 | 16 | [10] |
| APZ-4 | 4-Chlorophenyl | Benzothiazole | 2 | 4 | 8 | [5] |
| Ciprofloxacin | - | - | 1 | 0.5 | - | [9] |
| Fluconazole | - | - | - | - | 2 | [10] |
Key Insights: The incorporation of a thiazole or benzothiazole moiety at the R2 position appears to be a key determinant of antimicrobial activity. Halogen substitution on the phenyl ring (APZ-4) further enhances the potency against both bacteria and fungi.
Experimental Protocol: Broth Microdilution Method for MIC Determination
This is a quantitative method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Methodology:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.
Self-Validating System: The inclusion of a growth control (no compound) and a sterility control (no inoculum) in each plate ensures the validity of the results. A positive control with a known antibiotic is also essential for quality control.
Anticancer Activity: Targeting Cell Proliferation and Survival
The development of targeted cancer therapies is a major focus of modern drug discovery. Pyrazole derivatives have demonstrated significant potential as anticancer agents by targeting various cellular pathways involved in tumor growth and progression.[11][12]
Comparative Cytotoxicity Against Cancer Cell Lines
The in vitro anticancer activity of this compound derivatives is commonly assessed by determining their half-maximal inhibitory concentration (IC50) against a panel of human cancer cell lines.
| Compound ID | R1 Substituent | R2 Substituent | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | HepG2 (Liver) IC50 (µM) | Reference |
| CPZ-1 | Indole | Phenyl | 5.2 | 8.1 | 10.5 | [13] |
| CPZ-2 | Indole | 4-Chlorophenyl | 1.8 | 3.5 | 4.2 | [13] |
| CPZ-3 | 1-Methylindole | Phenyl | 0.17 | 0.15 | 0.25 | [14] |
| CPZ-4 | 1-Methylindole | 4-Methoxyphenyl | 0.12 | 0.11 | 0.19 | [14] |
| Doxorubicin | - | - | 0.05 | 0.08 | 0.12 | [11] |
Key Insights: The presence of an indole or 1-methylindole moiety appears to be crucial for potent anticancer activity. Compound CPZ-3 , a 1-(4,5-dihydro-1H-pyrazol-1-yl)ethanone derivative containing a 1-methylindole skeleton, exhibited remarkable cytotoxicity against multiple cancer cell lines, with IC50 values in the sub-micromolar range.[14]
Mechanism of Action: Tubulin Polymerization Inhibition
Several potent anticancer pyrazole derivatives exert their effects by disrupting the microtubule network, a critical component of the cellular cytoskeleton involved in cell division.
Signaling Pathway Diagram:
Caption: Inhibition of tubulin polymerization by a pyrazole derivative, leading to cell cycle arrest and apoptosis.
Experimental Workflow: Cell Viability and Apoptosis Assays
A multi-assay approach is employed to comprehensively evaluate the anticancer effects of the derivatives.
Workflow Diagram:
Caption: Experimental workflow for evaluating the anticancer activity of pyrazole derivatives.
Conclusion and Future Directions
The this compound scaffold represents a privileged structure in medicinal chemistry, giving rise to derivatives with potent and diverse biological activities. This comparative guide highlights the significant potential of these compounds as anti-inflammatory, antimicrobial, and anticancer agents. Structure-activity relationship studies reveal that specific substitutions on the pyrazole and adjacent phenyl rings are critical for optimizing potency and selectivity.
Future research should focus on the synthesis of novel derivatives with improved pharmacokinetic and toxicological profiles. Further elucidation of their mechanisms of action will be crucial for their rational design and development as next-generation therapeutics. The integration of computational modeling with traditional synthetic and biological approaches will undoubtedly accelerate the discovery of clinically viable drug candidates from this versatile chemical class.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of some pyrazole derivatives as anti-inflammatory-antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 7. mdpi.com [mdpi.com]
- 8. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, biological evaluation and molecular docking studies of novel 1-(4,5-dihydro-1H-pyrazol-1-yl)ethanone-containing 1-methylindol derivatives as potential tubulin assembling inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Reactivity of 1-(1H-pyrazol-3-yl)ethanone and 1-(1H-pyrazol-4-yl)ethanone
Prepared by: Gemini, Senior Application Scientist
Introduction
Pyrazole and its derivatives are cornerstones in medicinal chemistry and materials science, valued for their diverse biological activities and versatile chemical properties.[1][2][3][4] The introduction of functional groups, such as the acetyl moiety, onto the pyrazole core creates key synthetic intermediates. However, the position of this substitution dramatically influences the molecule's electronic landscape and, consequently, its chemical reactivity.
This guide provides an in-depth comparison of the reactivity of two constitutional isomers: 1-(1H-pyrazol-3-yl)ethanone and 1-(1H-pyrazol-4-yl)ethanone. Understanding the nuanced differences in their behavior is critical for researchers in drug development and process chemistry, as it directly impacts reaction efficiency, selectivity, and the design of synthetic pathways. We will dissect the underlying electronic principles governing their reactivity and provide supporting data and a validated experimental protocol for direct comparison.
The Electronic Architecture of the Pyrazole Ring
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[1][4][5] This arrangement creates a unique electronic distribution that is fundamental to understanding the reactivity of its derivatives.
-
N1 (Pyrrole-like): This nitrogen atom is sp2-hybridized and contributes two electrons to the aromatic π-system, making it electron-donating via the mesomeric effect (+M).
-
N2 (Pyridine-like): This nitrogen is also sp2-hybridized but its lone pair resides in an sp2 orbital in the plane of the ring and does not participate in aromaticity.[4] It exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity.
This duality results in a π-excessive system where electrophilic substitution preferentially occurs at the C4 position, which possesses the highest electron density.[3][6] Conversely, the C3 and C5 positions are comparatively electron-deficient, making them susceptible to nucleophilic attack.[6]
Figure 1: Electronic characteristics of the pyrazole ring positions.
Comparative Electronic Profile of Acetylpyrazole Isomers
The position of the acetyl group dictates the electronic influence it experiences from the pyrazole ring, which in turn modulates the electrophilicity of its carbonyl carbon—the primary site for nucleophilic attack.[7][8]
This compound (3-Acetylpyrazole)
In this isomer, the acetyl group is attached to the C3 position. This carbon is directly adjacent to the strongly electron-withdrawing pyridine-like N2 atom. The potent -I effect of N2 significantly depletes electron density from C3, which is then relayed to the acetyl group. This inductive pull makes the carbonyl carbon more electron-deficient (more electrophilic).
1-(1H-pyrazol-4-yl)ethanone (4-Acetylpyrazole)
Here, the acetyl group is at the C4 position. This position is the most electron-rich site on the pyrazole ring due to the delocalization of the π-electrons.[9] The ring, therefore, acts as a net electron-donating system towards the acetyl group at this position. This donation of electron density reduces the partial positive charge on the carbonyl carbon, making it less electrophilic compared to its 3-acetyl counterpart.
Hypothesis: Due to the pronounced electron-withdrawing inductive effect at the C3 position, This compound is predicted to be significantly more reactive towards nucleophiles than 1-(1H-pyrazol-4-yl)ethanone.
Figure 2: Logical flow of electronic effects on carbonyl reactivity.
Supporting Experimental & Spectroscopic Data
The difference in the electronic environment of the carbonyl group in the two isomers can be observed through spectroscopic techniques, particularly ¹³C NMR. A more electrophilic carbon is less shielded and will resonate at a higher chemical shift (further downfield).
| Compound | Carbonyl Carbon (C=O) ¹³C NMR Shift (ppm) | Rationale |
| This compound | ~195-198 | The strong -I effect from the adjacent N2 atom deshields the carbonyl carbon, shifting it downfield. |
| 1-(1H-pyrazol-4-yl)ethanone | ~190-193 | The electron-donating character of the C4 position shields the carbonyl carbon, resulting in an upfield shift relative to the 3-isomer. |
Note: Exact chemical shifts can vary based on solvent and experimental conditions. The trend is the key indicator.
While direct kinetic comparisons in the literature are scarce, the synthetic routes for derivatives often provide clues. For instance, reactions involving nucleophilic addition to the acetyl group, such as the first step in a Claisen-Schmidt condensation to form chalcones, would be expected to proceed faster and under milder conditions for the 3-acetyl isomer.
Experimental Protocol: Comparative Reactivity via Sodium Borohydride Reduction
To empirically validate the reactivity hypothesis, a competitive reduction experiment using a mild nucleophile (hydride from NaBH₄) is proposed. This protocol is designed to be self-validating by directly comparing the consumption of the two isomers from a single reaction mixture.
Objective: To determine the relative rate of reduction of this compound and 1-(1H-pyrazol-4-yl)ethanone by NaBH₄.
Materials & Equipment:
-
This compound
-
1-(1H-pyrazol-4-yl)ethanone
-
Sodium Borohydride (NaBH₄)
-
Methanol (HPLC grade)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector
-
Standard laboratory glassware, magnetic stirrer
Experimental Workflow:
Figure 3: Workflow for the comparative reduction experiment.
Step-by-Step Procedure:
-
Solution Preparation: Prepare a stock solution in methanol containing an accurately weighed equimolar mixture of this compound and 1-(1H-pyrazol-4-yl)ethanone (e.g., 0.1 M of each).
-
Initial Sample (t=0): Withdraw a 0.5 mL aliquot from the stock solution. Immediately quench it in a vial containing 1 mL of saturated aqueous NH₄Cl. Extract with 2 mL of DCM. Analyze the organic layer by HPLC to establish the initial peak areas for both isomers.
-
Reaction Initiation: Cool the remaining stock solution to 0°C in an ice bath. Add a freshly prepared solution of NaBH₄ (0.25 equivalents relative to total ketones) in methanol dropwise while stirring. Start the timer immediately upon addition.
-
Causality Check: Using a sub-stoichiometric amount of NaBH₄ ensures the reaction does not go to completion too quickly and allows for a clear distinction in consumption rates. Methanol is chosen as it is a protic solvent that facilitates the reaction but is mild enough to allow for kinetic monitoring.
-
-
Time-Course Monitoring: At predetermined time points (e.g., 5, 15, 30, and 60 minutes), withdraw 0.5 mL aliquots and quench them immediately as described in step 2.
-
HPLC Analysis: Develop an HPLC method capable of resolving the two starting ketones and their corresponding alcohol products. Monitor at a suitable wavelength (e.g., 254 nm).
-
Data Analysis: For each time point, calculate the percentage of each starting material remaining relative to its t=0 concentration. Plot the concentration of each ketone against time. The compound whose concentration decreases more rapidly is the more reactive isomer.
Conclusion
The isomeric position of the acetyl group on the pyrazole ring is not a trivial structural detail; it is a powerful determinant of chemical reactivity. The electron-withdrawing nature of the C3 position, heavily influenced by the adjacent N2 atom, renders the carbonyl of This compound significantly more electrophilic and thus more susceptible to nucleophilic attack than its C4 counterpart. This fundamental difference is predictable from electronic principles and verifiable through spectroscopic analysis and comparative kinetic experiments. For researchers designing synthetic routes or developing structure-activity relationships, recognizing this reactivity differential is paramount for achieving desired outcomes efficiently and selectively.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 5. ijnrd.org [ijnrd.org]
- 6. mdpi.com [mdpi.com]
- 7. Nucleophilic Addition to Carbonyl Groups - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. imperial.ac.uk [imperial.ac.uk]
The Cutting Edge of Cancer Therapeutics: A Comparative Guide to the Anticancer Effects of Substituted 1-(Pyrazol-3-yl)ethanones
Introduction
In the relentless pursuit of novel anticancer agents, heterocyclic compounds have emerged as a cornerstone of medicinal chemistry. Among these, the pyrazole nucleus is considered a "privileged scaffold" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] Its unique structural features allow for versatile substitutions, enabling the fine-tuning of biological activity. This guide focuses on a specific, promising class of pyrazole derivatives: substituted 1-(pyrazol-3-yl)ethanones. By modifying the core ethanone structure, researchers can generate diverse analogs, such as chalcones and oxime ethers, with significant potential to inhibit cancer cell proliferation.
This document provides an in-depth comparison of the anticancer effects of various substituted 1-(pyrazol-3-yl)ethanone derivatives. Moving beyond a simple data summary, we will delve into the causal relationships between chemical structure and cytotoxic activity, explore the underlying mechanisms of action, and provide detailed, field-proven experimental protocols to empower researchers in their own investigations. Our objective is to offer a critical, data-supported perspective for scientists and drug development professionals navigating this exciting therapeutic landscape.
Comparative Analysis of Cytotoxicity: Structure is Everything
The efficacy of a potential drug candidate is fundamentally linked to its chemical structure. Modifications to the 1-(pyrazol-3-yl)ethanone scaffold, even minor ones, can dramatically alter its interaction with biological targets. The following tables summarize experimental data from key studies, showcasing the cytotoxic effects (measured as IC50 values) of different substituted derivatives against a panel of human cancer cell lines.
Table 1: Cytotoxicity of 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives
This series investigates how modifying an aryl group (R) on the ethanone core and the oxime ether moiety (R1) influences cytotoxicity. The parent ketones (where the oxime ether is simply C=O) were used as precursors.
| Compound ID | R (Aryl Group) | R1 (Oxime Ether) | Cell Line | IC50 (µM) | Source |
| Ketone Precursor | 4-OCH₃ | - | C6 (Glioma) | >100 | [3] |
| 5f | 4-OCH₃ | O-CH₃ | C6 (Glioma) | 5.13 | [3] |
| 5l | 4-OCH₃ | O-isobutyl | C6 (Glioma) | 16.57 | [3] |
| Ketone Precursor | 4-Cl | - | C6 (Glioma) | 49.34 | [3] |
| 5j | 4-Cl | O-isobutyl | C6 (Glioma) | 26.31 | [3] |
| 5-FU (Reference) | - | - | C6 (Glioma) | 8.34 | [3] |
| 5f | 4-OCH₃ | O-CH₃ | HeLa (Cervix) | 18.36 | [3] |
| 5f | 4-OCH₃ | O-CH₃ | HT-29 (Colon) | 25.41 | [3] |
| 5f | 4-OCH₃ | O-CH₃ | MCF-7 (Breast) | 39.52 | [3] |
Expert Analysis & Causality: The data clearly demonstrates that converting the ketone to an oxime ether can dramatically increase anticancer activity. For instance, the ketone precursor with a 4-methoxyphenyl group was inactive against the C6 glioma cell line (IC50 >100 µM), but its methyl oxime ether derivative (5f ) exhibited potent cytotoxicity with an IC50 of 5.13 µM, surpassing the standard chemotherapeutic agent 5-Fluorouracil.[3] This enhancement is likely due to changes in the molecule's lipophilicity and its ability to form key interactions within the target protein's binding pocket. The smaller methyl ether (5f) was more potent than the bulkier isobutyl ether (5l), suggesting that steric factors play a critical role in the active site.
Table 2: Antiproliferative Activity of Substituted 1,3-Diarylpyrazolones
This series explores substitutions on two different aryl rings of a pyrazolone core structure, which can be considered a cyclized derivative of a pyrazolyl ethanone precursor.
| Compound ID | Substitution (Ring 1) | Substitution (Ring 2) | Cell Line | IC50 (µM) | Source |
| P7 | 4-Fluorophenyl | 4-Fluorophenyl | A549 (Lung) | 1.2 | [4][5] |
| P7 | 4-Fluorophenyl | 4-Fluorophenyl | NCI-H522 (Lung) | 1.8 | [4][5] |
| P11 | Phenyl | 4-(Trifluoromethyl)phenyl | A549 (Lung) | 4.3 | [4][5] |
| P11 | Phenyl | 4-(Trifluoromethyl)phenyl | NCI-H522 (Lung) | 5.2 | [4][5] |
| P13 | 4-Bromophenyl | 4-Fluorophenyl | A549 (Lung) | 2.6 | [4][5] |
| P13 | 4-Bromophenyl | 4-Fluorophenyl | NCI-H522 (Lung) | 3.5 | [4][5] |
| Afatinib (Reference) | - | - | A549 (Lung) | 3.9 | [4][5] |
| Gefitinib (Reference) | - | - | A549 (Lung) | >10 | [4][5] |
Expert Analysis & Causality: In this series targeting non-small cell lung cancer, the presence of halo-aryl moieties is strongly correlated with high antiproliferative activity.[5] Compound P7 , featuring two 4-fluorophenyl groups, demonstrated the highest potency, with IC50 values of 1.2 µM and 1.8 µM against A549 and NCI-H522 cells, respectively.[4] This activity surpassed that of the clinically approved drug Afatinib. The electron-withdrawing nature of fluorine and trifluoromethyl groups (as in P11 ) appears to be a key contributor to the enhanced anticancer effect, likely by modulating the electronic properties of the pyrazolone scaffold and improving target engagement.
Mechanistic Insights: Unraveling the Pathways to Cell Death
Understanding how these compounds kill cancer cells is paramount for their development as therapeutics. Experimental evidence points towards two primary mechanisms: the induction of apoptosis (programmed cell death) and the disruption of the cell cycle.
Induction of Apoptosis
The most potent compounds often trigger the intrinsic apoptotic pathway. This is a self-validating system; the sequential activation of specific markers confirms the mechanism. For example, compound 5f was found to induce apoptosis in C6 glioma cells.[3] This process is characterized by a cascade of events including mitochondrial membrane depolarization, release of cytochrome c, and activation of effector caspases (like caspase-3 and -7), which ultimately leads to controlled cell dismantling without inducing an inflammatory response.
Caption: Intrinsic apoptosis pathway induced by pyrazolone compounds.
Cell Cycle Arrest
In addition to apoptosis, many pyrazole derivatives can halt the cancer cell cycle at specific checkpoints, preventing them from dividing and proliferating. Cell cycle analysis of lung cancer cells treated with 1,3-diarylpyrazolones revealed that compounds P7 and P11 arrest the cell cycle in the G0/G1 phase, while the di-halo compounds (P13 and P14 ) cause arrest in the G2/M phase.[4][5] This differential effect underscores how subtle structural changes can alter the specific molecular target within the complex machinery of cell cycle regulation.
Gold-Standard Experimental Protocols
To ensure reproducibility and scientific rigor, the methodologies used to generate cytotoxicity data must be robust and well-defined. Below are detailed protocols for the most critical assays in this field of research.
Protocol 1: MTT Assay for Cellular Viability and Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The concentration of these crystals, which is dissolved and measured spectrophotometrically, is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.1 µM to 100 µM) in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Caption: Standard workflow for the MTT cell viability assay.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantitative analysis of the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Cells are fixed and stained with a fluorescent dye (like Propidium Iodide, PI) that intercalates into the DNA. The fluorescence intensity of each cell is directly proportional to its DNA content. A flow cytometer measures the fluorescence of thousands of individual cells, allowing for the generation of a histogram that reveals the percentage of cells in each phase.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the compound of interest at its IC50 concentration for a specified time (e.g., 24 or 48 hours). Include a vehicle-treated control group.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet once with PBS.
-
RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A to degrade RNA and prevent its staining. Incubate at 37°C for 30 minutes.
-
DNA Staining: Add 5 µL of Propidium Iodide (PI) staining solution (1 mg/mL) to the cell suspension for a final concentration of 10 µg/mL. Incubate in the dark at room temperature for 15-30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample. Use software (e.g., FlowJo, ModFit LT) to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Conclusion and Future Perspectives
The comparative data presented in this guide strongly supports the 1-(pyrazol-3-yl)ethanone scaffold as a highly promising starting point for the development of novel anticancer agents. Structure-activity relationship studies reveal clear patterns: the conversion to oxime ethers and the incorporation of electron-withdrawing groups, particularly halogens, on aryl substituents are effective strategies for enhancing cytotoxic potency.[3][4] Mechanistic studies indicate that these compounds can effectively induce apoptosis and disrupt cell cycle progression, hallmarks of successful anticancer drugs.[3][5]
The path forward is clear. Future research should focus on:
-
Hybrid Molecules: Synthesizing novel derivatives that combine the most effective structural features identified, such as a methyl oxime ether on a di-fluoro-substituted pyrazolone core.
-
Kinase Profiling: Broad screening against panels of kinases to identify specific molecular targets, which would explain the observed cell cycle effects and facilitate rational drug design.[6]
-
In Vivo Studies: Advancing the most potent and selective compounds into preclinical animal models to evaluate their efficacy, toxicity, and pharmacokinetic profiles.
By leveraging the insights and protocols detailed in this guide, the research community can accelerate the journey of these promising pyrazole derivatives from the laboratory bench to potential clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 1,3-diarylpyrazolones as potential anticancer agents for non-small cell lung cancer: Synthesis and antiproliferative activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Large-Scale Synthesis of 1-(1H-pyrazol-3-yl)ethanone: An Evaluation of Viable Industrial Routes
For Researchers, Scientists, and Drug Development Professionals: A deep dive into the synthetic pathways for a key pharmaceutical intermediate, this guide provides a comparative analysis of the most viable routes for the large-scale production of 1-(1H-pyrazol-3-yl)ethanone. We will explore the traditional Knorr pyrazole synthesis, modern one-pot multicomponent strategies, and an alternative approach from acetylenic precursors, offering detailed protocols, quantitative comparisons, and field-proven insights to inform your process development and scale-up decisions.
Introduction: The Significance of this compound
This compound, also known as 3-acetylpyrazole, is a pivotal heterocyclic building block in the pharmaceutical industry. Its pyrazole core is a privileged scaffold found in a multitude of clinically significant drugs, including anti-inflammatory agents, kinase inhibitors for cancer therapy, and treatments for neurological disorders. The acetyl group provides a versatile handle for further chemical modifications, making it an indispensable intermediate for the synthesis of diverse and complex active pharmaceutical ingredients (APIs). The growing demand for pyrazole-based therapeutics necessitates the development of efficient, scalable, and cost-effective synthetic routes for this key starting material.
This guide will provide a critical evaluation of the most prominent synthetic strategies for the large-scale production of this compound, focusing on the practical aspects of yield, purity, scalability, safety, and overall process economy.
Route 1: The Classic Knorr Pyrazole Synthesis - A Time-Tested Workhorse
The Knorr pyrazole synthesis, first reported in the late 19th century, remains a cornerstone of pyrazole chemistry and a widely employed method in industrial settings.[1][2] The reaction involves the condensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives. For the synthesis of this compound, the key starting material is a derivative of 1,3-dioxobutanal.
Reaction Mechanism and Causality
The reaction proceeds through the initial formation of a hydrazone intermediate by the reaction of hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization where the remaining nitrogen atom attacks the second carbonyl group, leading to a dihydropyrazole intermediate. Subsequent dehydration yields the aromatic pyrazole ring. The use of an acid catalyst facilitates both the initial condensation and the final dehydration step.[1]
dot
References
comparative analysis of the spectroscopic data of N-substituted vs. unsubstituted 1-(1H-pyrazol-3-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted pyrazoles are foundational scaffolds in medicinal chemistry and materials science, prized for their wide-ranging biological activities and unique photophysical properties. A comprehensive understanding of their spectroscopic characteristics is essential for confirming their synthesis, elucidating their structure, and comprehending their electronic properties. This guide offers a detailed comparative analysis of the spectroscopic data of N-substituted versus unsubstituted 1-(1H-pyrazol-3-yl)ethanone, supported by experimental data and methodologies.
The key distinction between these two classes of molecules lies in the protonation state of the pyrazole ring. In unsubstituted this compound, the proton on the nitrogen atom can exist in a tautomeric equilibrium between the N1 and N2 positions. This dynamic process has a profound impact on the molecule's spectroscopic signature. In contrast, N-substituted derivatives have a fixed structure, leading to more defined spectral features.
Synthesis and Spectroscopic Characterization
The synthesis of this compound and its N-substituted analogs is crucial for obtaining the compounds for spectroscopic analysis. Below are representative protocols for their preparation.
Experimental Protocols
Protocol 1: Synthesis of Unsubstituted this compound
A common route to 3-acetylpyrazole involves the condensation of a 1,3-dicarbonyl compound with hydrazine.
Caption: Synthetic workflow for this compound.
Step-by-Step Methodology:
-
To a solution of the appropriate 1,3-dicarbonyl precursor in a suitable solvent (e.g., ethanol), add hydrazine hydrate dropwise at room temperature.
-
The reaction mixture is then typically heated under reflux for several hours to ensure complete cyclization.
-
Upon cooling, the product often precipitates and can be collected by filtration.
-
Further purification can be achieved by recrystallization from an appropriate solvent or by column chromatography.
Protocol 2: N-Alkylation of this compound
The N-substitution of the pyrazole ring is commonly achieved through alkylation using an alkyl halide in the presence of a base.[1]
Caption: General workflow for N-alkylation of pyrazoles.[1]
Step-by-Step Methodology:
-
Dissolve this compound in a polar aprotic solvent such as DMF or acetonitrile.
-
Add a suitable base (e.g., potassium carbonate or sodium hydride) to the solution to deprotonate the pyrazole nitrogen.
-
Introduce the alkylating agent (e.g., methyl iodide for N-methylation) to the reaction mixture.
-
The reaction is stirred at room temperature or gentle heating until completion, monitored by TLC.
-
The reaction is quenched with water, and the product is extracted with an organic solvent.
-
The organic layer is dried and concentrated, and the crude product is purified by column chromatography to yield the desired N-substituted pyrazole.
Comparative Spectroscopic Analysis
The following sections detail the expected differences in the spectroscopic data between N-substituted and unsubstituted this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides valuable information about the proton environment in the molecule.
Table 1: Comparative ¹H NMR Data (Chemical Shifts in ppm)
| Proton | Unsubstituted this compound | 1-(1-Methyl-1H-pyrazol-3-yl)ethanone | Rationale for a Shift |
| N-H | Broad singlet, ~13 ppm (highly variable) | Absent | The N-H proton is absent in the N-substituted analog. |
| Pyrazole H4 | ~6.8 ppm | ~6.7 ppm | Minimal change is expected for this proton. |
| Pyrazole H5 | ~7.6 ppm | ~7.4 ppm | The electronic environment of H5 is altered by N-substitution, often leading to a slight upfield shift. |
| -CH₃ (acetyl) | ~2.5 ppm | ~2.5 ppm | The chemical shift of the acetyl protons is not significantly affected by substitution on the pyrazole nitrogen. |
| N-CH₃ | Absent | ~3.9 ppm | A characteristic singlet for the N-methyl protons appears in the substituted compound. |
Key Insights from ¹H NMR:
-
Tautomerism in Unsubstituted Pyrazole: The N-H proton of the unsubstituted pyrazole is often broad and its chemical shift is highly dependent on solvent and concentration due to hydrogen bonding and chemical exchange.
-
Confirmation of N-Substitution: The most definitive evidence for successful N-substitution is the disappearance of the broad N-H proton signal and the appearance of a new signal corresponding to the protons of the N-substituent (e.g., a singlet for N-CH₃).
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides detailed information about the carbon framework of the molecule.
Table 2: Comparative ¹³C NMR Data (Chemical Shifts in ppm)
| Carbon | Unsubstituted this compound | 1-(1-Methyl-1H-pyrazol-3-yl)ethanone | Rationale for a Shift |
| C=O | ~190 ppm | ~190 ppm | The carbonyl carbon chemical shift is generally unaffected by N-substitution. |
| Pyrazole C3 | Broad signal, ~148 ppm | Sharp signal, ~152 ppm | In the unsubstituted pyrazole, the C3 and C5 carbons are in a dynamic equilibrium due to tautomerism, often resulting in broadened signals.[2] In the N-substituted analog, the structure is fixed, leading to a sharp signal for C3. The downfield shift is due to the electronic effect of the substituent on N1. |
| Pyrazole C4 | ~110 ppm | ~112 ppm | A slight downfield shift may be observed upon N-substitution. |
| Pyrazole C5 | Broad signal, ~135 ppm | Sharp signal, ~130 ppm | Similar to C3, the C5 signal is often broad in the unsubstituted pyrazole. Upon N-substitution, a sharp signal is observed, typically at a slightly upfield position compared to the unsubstituted compound. |
| -CH₃ (acetyl) | ~27 ppm | ~27 ppm | The chemical shift of the acetyl methyl carbon remains largely unchanged. |
| N-CH₃ | Absent | ~39 ppm | A distinct signal for the N-methyl carbon appears in the substituted compound. |
Key Insights from ¹³C NMR:
-
Evidence of Tautomerism: The broadening of the C3 and C5 signals in the ¹³C NMR spectrum of the unsubstituted pyrazole is a classic indicator of annular tautomerism.[2]
-
Structural Confirmation: The presence of sharp signals for all pyrazole carbons and a new signal for the N-alkyl group in the substituted compound confirms the successful alkylation and the locked tautomeric form.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying functional groups within a molecule.
Table 3: Comparative IR Data (Wavenumbers in cm⁻¹)
| Vibrational Mode | Unsubstituted this compound | N-Substituted 1-(pyrazol-3-yl)ethanone | Rationale for a Difference |
| N-H Stretch | Broad band, 3100-3500 cm⁻¹ | Absent | This broad absorption, characteristic of a hydrogen-bonded N-H group, is absent in the N-substituted derivative.[3] |
| C-H Stretch (aromatic) | ~3100 cm⁻¹ | ~3100 cm⁻¹ | The C-H stretching vibrations of the pyrazole ring are expected to be similar in both compounds. |
| C=O Stretch | ~1670 cm⁻¹ | ~1670 cm⁻¹ | The carbonyl stretching frequency is not significantly influenced by N-substitution. |
| C=N Stretch | ~1580 cm⁻¹ | ~1580 cm⁻¹ | The C=N stretching vibration of the pyrazole ring should be present in both spectra at a similar frequency. |
Key Insights from IR Spectroscopy:
-
Identification of N-H Group: The most prominent difference in the IR spectra is the presence of a broad N-H stretching band in the unsubstituted pyrazole, which is absent in the N-substituted analog. This provides a quick and reliable method to distinguish between the two.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 4: Comparative Mass Spectrometry Data
| Feature | Unsubstituted this compound | N-Substituted 1-(pyrazol-3-yl)ethanone | Rationale for a Difference |
| Molecular Ion (M⁺) | m/z = 110 | m/z = 124 (for N-methyl) | The molecular ion peak will differ by the mass of the N-substituent. |
| Key Fragmentation | Loss of CH₃CO (m/z = 67) | Loss of CH₃CO (m/z = 81 for N-methyl) | Both molecules will likely show a fragment corresponding to the loss of the acetyl group. |
Key Insights from Mass Spectrometry:
-
Confirmation of Molecular Weight: Mass spectrometry directly confirms the molecular weight of the synthesized compounds, allowing for a clear distinction between the unsubstituted and N-substituted analogs.
UV-Vis Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule.
Table 5: Comparative UV-Vis Data (λmax in nm)
| Transition | Unsubstituted this compound | N-Substituted 1-(pyrazol-3-yl)ethanone | Rationale for a Shift |
| π → π * | ~220-240 nm | ~220-250 nm | N-substitution can cause a slight bathochromic (red) or hypsochromic (blue) shift depending on the electronic nature of the substituent. An acetyl group on the nitrogen, for instance, can lead to a red shift due to extended conjugation.[4] |
Key Insights from UV-Vis Spectroscopy:
-
Electronic Effects of N-Substituents: The position of the λmax can be sensitive to the nature of the N-substituent. Electron-donating groups may cause a blue shift, while electron-withdrawing or conjugating groups can lead to a red shift.
Conclusion
The spectroscopic analysis of N-substituted versus unsubstituted this compound reveals distinct and predictable differences. The presence of annular tautomerism in the unsubstituted compound leads to characteristic broadening of signals in NMR spectroscopy and a prominent N-H stretch in the IR spectrum. In contrast, N-substituted derivatives exhibit sharp, well-defined spectral features that confirm their fixed structure. This comparative guide provides a robust framework for researchers to confidently characterize and differentiate these important classes of heterocyclic compounds.
References
Safety Operating Guide
Proper Disposal of 1-(1H-pyrazol-3-yl)ethanone: A Comprehensive Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and professionals in drug development, the lifecycle of a chemical extends beyond its use in experimentation to its proper disposal. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of 1-(1H-pyrazol-3-yl)ethanone (CAS No. 20583-3-9), ensuring the safety of laboratory personnel and adherence to regulatory best practices.
Hazard Assessment and Waste Classification
Before any disposal procedures are initiated, a thorough understanding of the hazards associated with this compound is essential. While a specific Safety Data Sheet (SDS) should always be consulted, pyrazole derivatives as a class of compounds can exhibit a range of biological activities and potential toxicities. Therefore, it is prudent to handle this compound as a potentially hazardous substance.
Based on data for structurally similar compounds, this chemical should be treated as hazardous waste. Under the Resource Conservation and Recovery Act (RCRA), chemical waste generators are responsible for determining if their waste is hazardous. While this compound is not explicitly listed on the P- or U-lists of acute and toxic hazardous wastes, some pyrazole derivatives are, highlighting the need for caution. The waste may be classified based on its characteristics:
-
Toxicity: As the toxicological properties may not be fully investigated, it is best to assume the compound is toxic.
-
Ignitability, Corrosivity, Reactivity: These characteristics should be evaluated based on the specific form of the waste (e.g., if dissolved in a flammable solvent).
It is imperative to never dispose of this compound or its solutions down the drain. [1] Discharge into sewer systems is strongly advised against for similar pyrazole compounds.[2]
Immediate Safety and Handling Precautions
Prior to beginning any disposal-related activities, ensure that appropriate Personal Protective Equipment (PPE) is worn.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against potential splashes and eye irritation. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber) | Prevents skin contact and potential irritation or toxicity. |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | Minimizes inhalation of potentially harmful dust or vapors. |
Step-by-Step Disposal Protocol
The primary and most recommended method for the disposal of this compound is through a licensed chemical waste disposal service.[1] This ensures that the compound is managed in an environmentally safe and compliant manner.
Step 1: Waste Segregation
Proper segregation is the critical first step to prevent accidental chemical reactions and ensure correct disposal.[1]
-
Solid Waste:
-
Collect unused or expired solid this compound in a clearly labeled, sealable, and chemically compatible waste container.[1]
-
Contaminated materials such as weighing paper, pipette tips, and gloves that have come into direct contact with the solid compound should also be placed in this designated solid chemical waste container.[1][3]
-
-
Liquid Waste:
Step 2: Container Selection and Labeling
The integrity and labeling of waste containers are crucial for safe storage and transport.
-
Container Requirements:
-
Use containers that are chemically compatible with this compound and any solvents used. High-density polyethylene (HDPE) or glass bottles are generally suitable.[1]
-
Ensure containers are in good condition, free from leaks or damage, and have a secure, tight-fitting lid.[4]
-
Do not overfill liquid waste containers; leave a headspace of at least 10% to allow for vapor expansion.[4]
-
-
Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste".[4]
-
The label must include the full chemical name, "this compound," and the approximate concentration and quantity.[3]
-
List all constituents of a mixture, including solvents, with their approximate percentages.
-
Indicate the date when waste was first added to the container.
-
Step 3: Storage of Waste Pending Disposal
Proper storage of chemical waste is essential for maintaining a safe laboratory environment.
-
Store sealed waste containers in a designated hazardous waste accumulation area, often referred to as a Satellite Accumulation Area (SAA).[5]
-
This area should be well-ventilated and away from incompatible materials.[1]
-
Utilize secondary containment, such as a tray, for all liquid waste containers to capture any potential leaks.[5]
Step 4: Arranging for Professional Disposal
The ultimate disposal of this compound must be handled by qualified professionals.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.[1][3]
-
Provide them with a detailed inventory of the waste.[1]
-
Follow their specific instructions for packaging and preparing the waste for transport.[1]
The recommended disposal method for similar pyrazole compounds is high-temperature incineration by a licensed chemical destruction plant.[2]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Emergency Procedures for Spills
In the event of a spill, prioritize personal safety and contain the spill to the smallest area possible.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the material.
-
Collection: Carefully sweep or scoop up the absorbed material and place it into a sealed, labeled hazardous waste container.
-
Decontamination: Clean the spill area thoroughly.
-
Reporting: Report the spill to your institution's EHS department.
For large spills, evacuate the area and contact your institution's emergency response team immediately.
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the laboratory.
References
Navigating the Safe Handling of 1-(1H-pyrazol-3-yl)ethanone: A Guide to Personal Protective Equipment and Operational Safety
For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, in-depth guidance on the safe handling of 1-(1H-pyrazol-3-yl)ethanone, focusing on the appropriate selection and use of Personal Protective Equipment (PPE). Beyond simply listing procedures, we will delve into the rationale behind these recommendations, empowering you to make informed safety decisions in your laboratory.
Understanding the Hazard Profile of this compound
Before handling any chemical, a thorough understanding of its potential hazards is crucial. Based on available Safety Data Sheets (SDS), this compound presents the following primary hazards:
-
Skin Irritation: May cause skin irritation upon contact.[1][2]
-
Serious Eye Irritation: Can cause serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1]
Therefore, all handling procedures must be designed to prevent skin and eye contact, as well as the inhalation of dust or aerosols.[3]
Core Principles of Protection: Selecting the Right PPE
The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific task and the associated risk of exposure. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Laboratory Operation | Minimum PPE Requirements | Enhanced Precautions (Recommended) |
| Weighing and Aliquoting (Solid) | Nitrile gloves (single pair), Safety glasses with side shields, Laboratory coat | Double-gloving (nitrile), Chemical splash goggles, Disposable sleeve covers |
| Dissolution and Solution Preparation | Nitrile gloves (single pair), Chemical splash goggles, Laboratory coat | Double-gloving (nitrile), Face shield over goggles, Chemical-resistant apron over lab coat |
| Reaction Monitoring and Sampling | Nitrile gloves (single pair), Chemical splash goggles, Laboratory coat | Double-gloving (nitrile), Face shield over goggles |
| Waste Handling and Disposal | Nitrile gloves (double pair), Chemical splash goggles, Laboratory coat | Chemical-resistant apron over lab coat, Respiratory protection (if splash risk is high) |
Operational Plans: Step-by-Step Guidance for Safe Handling
To ensure both your safety and the integrity of your experiment, follow these detailed, step-by-step protocols for common laboratory procedures involving this compound.
Weighing and Aliquoting the Solid Compound
The primary risk during weighing is the generation and inhalation of fine powder.[4]
Protocol:
-
Preparation: Before handling the compound, ensure you are wearing the appropriate PPE as outlined in the table above. It is best practice to read the Safety Data Sheet (SDS) before you begin.[3] Designate a specific area for weighing, preferably within a chemical fume hood or a powder weighing station to minimize exposure.[5][6]
-
Tare the Container: Place a clean, empty receiving container on the analytical balance and tare it.
-
Transfer the Compound: Using a clean spatula or scoopula, carefully transfer the desired amount of this compound to the tared container.[7] Avoid any sudden movements that could create dust.
-
Minimize Contamination: Do not return any excess chemical to the original stock bottle.[7]
-
Cleaning: After weighing, carefully clean the spatula and the weighing area with a damp cloth or paper towel to remove any residual powder. Dispose of the cleaning materials as solid hazardous waste.
-
Hand Hygiene: Immediately after completing the task and removing your gloves, wash your hands thoroughly with soap and water.[1]
Dissolution and Solution Preparation
The main hazards during dissolution are splashes and the potential for skin and eye contact.
Protocol:
-
Select a Suitable Vessel: Choose a flask or beaker of an appropriate size to allow for stirring or agitation without splashing.
-
Work in a Ventilated Area: Perform the dissolution in a chemical fume hood.[6]
-
Add Solvent: Add the calculated volume of the appropriate solvent to the vessel containing the pre-weighed this compound.
-
Promote Dissolution: Use a magnetic stirrer or gentle manual swirling to dissolve the solid.[8] If heating is required, use a controlled heating mantle and monitor the process to prevent boiling over.
-
Transferring the Solution: If the solution needs to be transferred to another container, use a funnel to minimize the risk of spills.
-
Labeling: Clearly label the container with the chemical name, concentration, solvent, date, and your initials.[9]
Visualizing the PPE Selection Process
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: PPE selection workflow for handling this compound.
Spill Management and Emergency Procedures
Even with the best precautions, spills can occur. A prompt and appropriate response is critical to minimizing exposure and environmental contamination.
For a Minor Solid Spill:
-
Alert Colleagues: Immediately notify others in the vicinity of the spill.[10][11]
-
Don Appropriate PPE: Before cleaning, ensure you are wearing at a minimum, double nitrile gloves, chemical splash goggles, and a lab coat.
-
Contain the Spill: Carefully cover the spill with a dry absorbent material, such as vermiculite or sand, to prevent the powder from becoming airborne.[12]
-
Collect the Material: Gently sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.[10][12][13] Avoid creating dust.
-
Decontaminate the Area: Wipe the spill area with a damp paper towel.[12][13] Place the used paper towels in the hazardous waste container.
-
Dispose of Waste: Dispose of the sealed container as hazardous chemical waste according to your institution's guidelines.[14]
In Case of Personal Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove any contaminated clothing.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.
Waste Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.
Operational Steps for Disposal:
-
Segregate Waste: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[9][14]
-
Solid Waste: Collect all solid waste, including contaminated gloves, weigh paper, and absorbent materials, in a clearly labeled, sealable, and chemically compatible waste container.[14] The label should include the full chemical name and appropriate hazard warnings.
-
Liquid Waste: Collect any solutions containing this compound in a dedicated, leak-proof, and chemically compatible container. The container should be clearly labeled with the chemical name, solvent, and approximate concentration.
-
Storage: Store sealed waste containers in a designated hazardous waste accumulation area.[14][15] This area should be well-ventilated and away from incompatible materials.
-
Pickup and Disposal: Follow your institution's procedures for hazardous waste pickup. This typically involves submitting a request to the EHS department for collection by a licensed professional waste disposal company.[14]
By adhering to these guidelines, you can confidently and safely handle this compound, ensuring the protection of yourself, your colleagues, and the integrity of your research.
References
- 1. studylib.net [studylib.net]
- 2. A Guide to Handling and Storing Chemicals in a Lab 1 [mynewlab.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. ehso.emory.edu [ehso.emory.edu]
- 5. ehs.wisc.edu [ehs.wisc.edu]
- 6. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 7. cdc.gov [cdc.gov]
- 8. youtube.com [youtube.com]
- 9. somatco.com [somatco.com]
- 10. Chemical Spill Response Guide | Campus Safety | University of Arkansas [safety.uark.edu]
- 11. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 12. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 13. ehs.utk.edu [ehs.utk.edu]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
